Product packaging for Aminoadipic acid(Cat. No.:CAS No. 542-32-5)

Aminoadipic acid

Cat. No.: B555590
CAS No.: 542-32-5
M. Wt: 161.16 g/mol
InChI Key: OYIFNHCXNCRBQI-UHFFFAOYSA-N
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Description

2-aminoadipic acid is an alpha-amino acid that is adipic acid bearing a single amino substituent at position 2. An intermediate in the formation of lysine. It has a role as a mammalian metabolite and a Caenorhabditis elegans metabolite. It is an amino dicarboxylic acid, a non-proteinogenic alpha-amino acid and a dicarboxylic fatty acid. It is a conjugate acid of a 2-aminoadipate(2-).
Aminoadipic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-Aminohexanedioic acid has been reported in Drosophila melanogaster, Psophocarpus tetragonolobus, and other organisms with data available.
Alpha-Aminoadipic Acid is an alpha-amino acid that is an intermediate in the lysine degradation pathway. It is synthesized from homoisocitrate and then converted to a semialdehyde that reacts with glutamic acid to form saccharopine. Alpha-aminoadipic acid levels are elevated in tissues of certain cancers and may potentially be used as a cancer biomarker.
This compound (2-aminoadipate) is a metabolite in the principal biochemical pathway of lysine. It is an intermediate in the metabolism (i.e. breakdown or degradation) of lysine and saccharopine. It antagonizes neuroexcitatory activity modulated by the glutamate receptor, N-methyl-D-aspartate;  (NMDA). Aminoadipic has also been shown to inhibit the production of kynurenic acid in brain tissue slices. Kynurenic acid is a broad spectrum excitatory amino acid receptor antagonist. Recent studies have shown that this compound is elevated in prostate biopsy tissues from prostate cancer patients. Mutations in DHTKD1 (dehydrogenase E1 and transketolase domain-containing protein 1) have been shown to cause human 2-aminoadipic and 2-oxoadipic aciduria via impaired turnover of decarboxylation 2-oxoadipate to glutaryl-CoA, which is the last step in the lysine degradation pathway. Aging, diabetes, sepsis and renal failure are known to catalyze the oxidation of lysyl residues to 2-aminoadipic acid in human skin collagen and potentially other tissues. Proteolytic breakdown of these tissues can lead to the release of free 2-aminoadipic acid. Studies in rats indicate that this compound (along with the 3 branched chain amino acid - Leu, Val and Ile) levels are elevated in the pre-diabetic phase and so this compound may serve as a predictive biomarker for the development of diabetes. Long-term hyperglycemia of endothelial cells leads to elevated levels of aminoadipate which is though to be a sign of lysine breakdown through oxidative stress and reactive oxygen species (ROS). 2-aminoadipate is a potential small-molecule marker of oxidative stress. (A3343, A3344, A3345, A3346, A3347, A3348, A3349)
A metabolite in the principal biochemical pathway of lysine. It antagonizes neuroexcitatory activity modulated by the glutamate receptor, N-METHYL-D-ASPARTATE;  (NMDA).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B555590 Aminoadipic acid CAS No. 542-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminohexanedioic acid
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InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)
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InChI Key

OYIFNHCXNCRBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11NO4
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DSSTOX Substance ID

DTXSID90862154
Record name alpha-Aminoadipic acid
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Molecular Weight

161.16 g/mol
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CAS No.

542-32-5
Record name α-Aminoadipic acid
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Record name 2-AMINOADIPIC ACID, DL-
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Foundational & Exploratory

The Aminoadipic Acid Pathway: A Technical Guide to Fungal Lysine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the α-aminoadipic acid (AAA) pathway for lysine biosynthesis in fungi. This pathway, unique to fungi and a few other lower eukaryotes, represents a promising target for the development of novel antifungal therapeutics. This document details the core biochemical steps, enzymatic players, regulatory mechanisms, and key experimental protocols for studying this essential metabolic route.

The Core Pathway: A Step-by-Step Journey to Lysine

The biosynthesis of L-lysine in fungi via the α-aminoadipate pathway is an eight-step process initiated from the Krebs cycle intermediate α-ketoglutarate and acetyl-CoA. The initial steps of this pathway occur in the mitochondrion, with the latter stages taking place in the cytoplasm.[1]

The pathway can be summarized as follows:

  • Homocitrate Synthase (HCS): The pathway begins in the mitochondrion with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. This reaction is catalyzed by homocitrate synthase and is considered the first committed and rate-limiting step of the pathway.[2]

  • Homoaconitase (HACN): Homocitrate is then isomerized to homoisocitrate via a cis-homoaconitate intermediate. This two-step dehydration and rehydration reaction is catalyzed by homoaconitase.[3][4]

  • Homoisocitrate Dehydrogenase (HIDH): Homoisocitrate undergoes oxidative decarboxylation to yield α-ketoadipate, a reaction catalyzed by homoisocitrate dehydrogenase.[3][4]

  • Aminoadipate Aminotransferase (AAT): α-Ketoadipate is then converted to α-aminoadipate through a transamination reaction, typically utilizing glutamate as the amino donor.[5]

  • α-Aminoadipate Reductase (AAR): This is a key, multi-step enzymatic reaction that reduces the δ-carboxyl group of α-aminoadipate to form α-aminoadipate-δ-semialdehyde. This complex reaction requires ATP and NADPH and involves the activation of α-aminoadipate via adenylation.[6][7]

  • Saccharopine Reductase (SR): The α-aminoadipate-δ-semialdehyde is then condensed with glutamate in a reductive amination reaction to form saccharopine.[8]

  • Saccharopine Dehydrogenase (SDH): In the final step, saccharopine is cleaved to yield L-lysine and α-ketoglutarate. This reaction is catalyzed by saccharopine dehydrogenase.[9][10]

The α-ketoglutarate produced in the final step can be transported back into the mitochondrion to replenish the Krebs cycle, thus linking the AAA pathway back to central carbon metabolism.

AAA_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm alpha-Ketoglutarate alpha-Ketoglutarate Homocitrate Homocitrate alpha-Ketoglutarate->Homocitrate Homocitrate Synthase (HCS) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Homocitrate cis-Homoaconitate cis-Homoaconitate Homocitrate->cis-Homoaconitate Homoaconitase (HACN) Homoisocitrate Homoisocitrate cis-Homoaconitate->Homoisocitrate Homoaconitase (HACN) alpha-Ketoadipate_mito alpha-Ketoadipate Homoisocitrate->alpha-Ketoadipate_mito Homoisocitrate Dehydrogenase (HIDH) alpha-Ketoadipate_cyto alpha-Ketoadipate alpha-Ketoadipate_mito->alpha-Ketoadipate_cyto Transport alpha-Aminoadipate alpha-Aminoadipate alpha-Ketoadipate_cyto->alpha-Aminoadipate Aminoadipate Aminotransferase (AAT) alpha-Aminoadipate-delta-semialdehyde alpha-Aminoadipate- delta-semialdehyde alpha-Aminoadipate->alpha-Aminoadipate-delta-semialdehyde alpha-Aminoadipate Reductase (AAR) Saccharopine Saccharopine alpha-Aminoadipate-delta-semialdehyde->Saccharopine Saccharopine Reductase (SR) Saccharopine->alpha-Ketoglutarate Recycles Lysine Lysine Saccharopine->Lysine Saccharopine Dehydrogenase (SDH)

Figure 1: The α-aminoadipic acid biosynthesis pathway in fungi.

Quantitative Data on Pathway Components

Understanding the kinetics of the enzymes and the concentrations of the intermediates in the AAA pathway is crucial for identifying metabolic bottlenecks and potential drug targets.

Enzyme Kinetic Parameters

The following table summarizes available kinetic data for key enzymes in the AAA pathway from various fungal species. It is important to note that assay conditions can vary between studies, affecting the absolute values.

EnzymeFungal SpeciesSubstrate(s)Km (µM)kcat (min-1)kcat/Km (mM-1min-1)Reference(s)
Homocitrate Synthase (HCS) Aspergillus fumigatusAcetyl-CoA17--[2]
α-Ketoglutarate261--[2]
Saccharomyces cerevisiaeAcetyl-CoA---[9]
α-Ketoglutarate---[9]
Schizosaccharomyces pombeAcetyl-CoA10.7303-[11]
α-Ketoglutarate159--[11]
α-Aminoadipate Reductase (AAR) Saccharomyces cerevisiaeNADPH620670-[12]
CoASH (for Lys5)13-[6][7]
PCP (for Lys5)13-[6][7]
Saccharopine Dehydrogenase (SDH) Saccharomyces cerevisiae----[9]

Note: A dash (-) indicates that the data was not available in the cited literature.

Intracellular Metabolite Concentrations

Quantifying the intracellular concentrations of AAA pathway intermediates provides insight into the metabolic flux and regulatory control points. The data below is representative of concentrations found in Saccharomyces cerevisiae under specific growth conditions.

MetaboliteIntracellular Concentration (µmol/g dry cell weight)Fungal SpeciesReference(s)
Lysine~15-20Saccharomyces cerevisiae[7]
α-Ketoglutarate~0.5-1.5Saccharomyces cerevisiae[13]
ATP~1.6-8.1Saccharomyces cerevisiae[14]
NADP+/NADPH (total pool)~0.36Saccharomyces cerevisiae[14]

Note: Metabolite concentrations can vary significantly depending on the fungal species, growth phase, and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the aminoadipic acid pathway.

Enzyme Activity Assays

This protocol is adapted from a high-throughput fluorescent assay.[11]

Principle: The assay measures the production of Coenzyme A (CoA) by reacting its free sulfhydryl group with a thiol-sensitive dye, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), to produce a fluorescent adduct.

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.5

  • Substrate 1: α-Ketoglutarate solution in Assay Buffer

  • Substrate 2: Acetyl-CoA solution in Assay Buffer

  • Enzyme: Purified Homocitrate Synthase

  • Detection Reagent: CPM dye dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, α-ketoglutarate, and the test compound (inhibitor) in a 384-well plate.

  • Initiate the reaction by adding a mixture of the HCS enzyme and Acetyl-CoA.

  • Incubate the plate at room temperature for a defined period (e.g., 20 minutes).

  • Terminate the reaction and develop the fluorescent signal by adding the CPM detection reagent.

  • Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Controls should include reactions without enzyme (blank) and reactions with a known inhibitor (positive control).

This protocol is based on the method described for Candida albicans AAR.[8]

Principle: The assay measures the NADPH-dependent reduction of α-aminoadipate to α-aminoadipate-δ-semialdehyde. The product can be detected by derivatization with o-aminobenzaldehyde to form a chromophore.

Reagents:

  • AAR Reaction Buffer: 250 mM Tris-HCl, pH 8.0

  • Substrates: DL-α-aminoadipate, ATP, MgCl₂, NADPH

  • Reducing Agent: Reduced glutathione

  • Enzyme Source: Purified recombinant Lys2p (inactive AAR) and a cell extract from a lys2 mutant as a source of Lys5p (phosphopantetheinyl transferase)

  • Co-factor: Coenzyme A (CoA)

  • Detection Reagent: o-aminobenzaldehyde

Procedure:

  • To activate the apo-Lys2p, incubate the purified protein with the lys2 mutant extract and CoA.

  • Prepare the AAR reaction mixture containing AAR Reaction Buffer, α-aminoadipate, ATP, MgCl₂, reduced glutathione, and NADPH.

  • Add the activated Lys2p enzyme to the reaction mixture.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and derivatize the product by adding o-aminobenzaldehyde.

  • Measure the absorbance at the appropriate wavelength to quantify the product.

This protocol describes a continuous spectrophotometric method.

Principle: The activity of SDH is measured by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺ in the reverse reaction (lysine and α-ketoglutarate to saccharopine).

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0

  • Substrates: L-lysine, α-ketoglutarate

  • Co-factor: NADH

  • Enzyme: Purified Saccharopine Dehydrogenase

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, NADH, L-lysine, and α-ketoglutarate.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the SDH enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the enzyme activity.

Gene Knockout and Analysis

This protocol provides a general workflow for gene deletion using CRISPR/Cas9.[2][15]

CRISPR_Workflow cluster_design Design Phase cluster_construction Construction Phase cluster_transformation Transformation & Selection cluster_verification Verification Phase gRNA_Design Design guide RNAs (gRNAs) targeting the gene of interest Plasmid_Construction Clone gRNA(s) and Cas9 into an expression vector gRNA_Design->Plasmid_Construction Donor_DNA_Design Design donor DNA with homology arms flanking a selectable marker Donor_DNA_Assembly Assemble the donor DNA (e.g., by PCR) Donor_DNA_Design->Donor_DNA_Assembly Co-transformation Co-transform protoplasts with Cas9/gRNA plasmid and donor DNA Plasmid_Construction->Co-transformation Donor_DNA_Assembly->Co-transformation Protoplast_Preparation Prepare fungal protoplasts Protoplast_Preparation->Co-transformation Selection Select transformants on media containing the appropriate selection agent Co-transformation->Selection Genomic_DNA_Extraction Extract genomic DNA from transformants Selection->Genomic_DNA_Extraction PCR_Screening Screen for gene deletion by PCR Genomic_DNA_Extraction->PCR_Screening Sequencing Confirm the deletion by Sanger sequencing PCR_Screening->Sequencing

Figure 2: Workflow for CRISPR/Cas9-mediated gene deletion in fungi.

Procedure:

  • Design and Construction:

    • Design two or more guide RNAs (gRNAs) targeting the coding sequence of the gene of interest.

    • Construct a donor DNA cassette containing a selectable marker (e.g., hygromycin resistance) flanked by 5' and 3' homology arms corresponding to the regions upstream and downstream of the target gene.

    • Clone the gRNA(s) and Cas9 nuclease into a fungal expression vector.

  • Transformation:

    • Prepare protoplasts from the fungal mycelium by enzymatic digestion of the cell wall.

    • Co-transform the protoplasts with the Cas9/gRNA expression plasmid and the donor DNA cassette using a polyethylene glycol (PEG)-mediated method.

  • Selection and Verification:

    • Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent.

    • Isolate genomic DNA from the resulting transformants.

    • Screen for the desired gene deletion using PCR with primers flanking the target locus.

    • Confirm the correct integration of the selectable marker and deletion of the target gene by DNA sequencing.

Metabolite Extraction and Quantification

Principle: Rapid quenching of metabolic activity followed by cell lysis and extraction of small molecules.

Reagents:

  • Quenching Solution: 60% methanol, chilled to -40°C

  • Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20), chilled to -20°C

  • Washing Buffer: Chilled phosphate-buffered saline (PBS)

Procedure:

  • Rapidly harvest fungal cells from culture by filtration.

  • Immediately quench metabolic activity by immersing the filter with the cell biomass in the cold quenching solution.

  • Wash the cells with chilled PBS to remove extracellular metabolites.

  • Lyse the cells (e.g., by bead beating or sonication) in the cold extraction solvent.

  • Centrifuge to pellet cell debris.

  • Collect the supernatant containing the intracellular metabolites.

  • Dry the extract under vacuum or nitrogen and store at -80°C until analysis.

Principle: Separation of α-aminoadipate from other cellular components by liquid chromatography followed by sensitive and specific detection using tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extract in an appropriate solvent (e.g., water with 0.1% formic acid).

  • Chromatographic Separation:

    • Inject the sample onto a suitable HPLC column (e.g., a C18 reversed-phase column or a HILIC column).

    • Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive or negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of α-aminoadipate and one or more of its characteristic product ions.

    • Develop a calibration curve using a series of known concentrations of an α-aminoadipic acid standard.

    • Quantify the α-aminoadipate in the samples by comparing its peak area to the calibration curve.

Metabolite_Quantification_Workflow Fungal_Culture Fungal Culture Quenching Rapid Quenching of Metabolism Fungal_Culture->Quenching Cell_Harvesting Cell Harvesting and Washing Quenching->Cell_Harvesting Metabolite_Extraction Metabolite Extraction Cell_Harvesting->Metabolite_Extraction LC-MS_Analysis LC-MS/MS Analysis (Separation and Detection) Metabolite_Extraction->LC-MS_Analysis Data_Analysis Data Analysis and Quantification LC-MS_Analysis->Data_Analysis

Figure 3: General workflow for fungal metabolite quantification.

Conclusion

The α-aminoadipic acid pathway is a cornerstone of fungal primary metabolism and presents a validated target for the development of novel antifungal drugs. A thorough understanding of its biochemistry, genetics, and regulation is paramount for researchers in mycology and drug discovery. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into this unique and essential fungal pathway. Future research, including detailed kinetic characterization of all pathway enzymes from a wider range of pathogenic fungi and comprehensive metabolomic analyses under various conditions, will be instrumental in the rational design of potent and specific inhibitors.

References

aminoadipic acid degradation pathway in mammals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Aminoadipic Acid Degradation Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound pathway represents the primary route for the degradation of the essential amino acid L-lysine in mammals.[1][2] This mitochondrial pathway is crucial for maintaining lysine homeostasis and is clinically significant due to its association with several inherited metabolic disorders.[1][2] The catabolism of lysine ultimately yields acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3][4] This guide provides a detailed overview of the core components of this pathway, quantitative enzymatic data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and therapeutic development.

Core Pathway Overview

In mammals, the degradation of L-lysine primarily occurs via the saccharopine pathway, which is localized within the mitochondria.[1][2] This pathway converges with the degradation pathways of L-hydroxylysine and L-tryptophan.[5] An alternative, minor route for lysine degradation, the pipecolic acid pathway, is also recognized, primarily in the brain.[1][6]

The saccharopine pathway begins with the conversion of L-lysine and α-ketoglutarate into saccharopine.[1][7] This is followed by the conversion of saccharopine to α-aminoadipic semialdehyde (AASA).[1][7] AASA is then oxidized to α-aminoadipate (AAA).[8] Subsequent transamination of α-aminoadipate yields α-ketoadipate, which is then oxidatively decarboxylated to form glutaryl-CoA.[9][10] Finally, glutaryl-CoA is converted to crotonyl-CoA, which is further metabolized to acetyl-CoA.[5]

Enzymology and Intermediates

The sequential enzymatic reactions and the intermediates of the this compound degradation pathway are detailed below.

  • Alpha-aminoadipic semialdehyde synthase (AASS) : This is a bifunctional enzyme that catalyzes the first two steps of the pathway.[11][12]

    • Lysine-ketoglutarate reductase (LKR) domain : Condenses L-lysine with α-ketoglutarate to form saccharopine.[1]

    • Saccharopine dehydrogenase (SDH) domain : Oxidizes saccharopine to produce α-aminoadipic semialdehyde (AASA) and glutamate.[1]

  • α-Aminoadipic semialdehyde dehydrogenase (ALDH7A1) : This enzyme, also known as antiquitin, oxidizes AASA to α-aminoadipate (AAA).[13]

  • 2-Aminoadipate aminotransferase (AADAT) : Also known as kynurenine/alpha-aminoadipate aminotransferase, this mitochondrial enzyme catalyzes the transamination of α-aminoadipate with α-ketoglutarate to yield α-ketoadipate and glutamate.[14][15][16]

  • α-Ketoadipate dehydrogenase complex : This complex, which includes the E1 subunit encoded by DHTKD1, catalyzes the oxidative decarboxylation of α-ketoadipate to glutaryl-CoA.[9][17]

  • Glutaryl-CoA dehydrogenase (GCDH) : This mitochondrial flavoprotein catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2.[5][18]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the this compound degradation pathway.

Table 1: Kinetic Parameters of Saccharopine Dehydrogenase (SDH) domain of AASS

SubstrateK_m_ (mM)Source
NAD+0.1[19][20]
Saccharopine1.3 - 1.7[19][20]
Lysine2[19]
α-Ketoglutarate0.55[19]
NADH0.089[19]

Table 2: Kinetic Parameters of 2-Aminoadipate Aminotransferase (AADAT)

SubstrateK_m_ (µM)OrganismSource
2-Oxoadipate24.2Thermus thermophilus[21]
α-Aminoadipate810Thermus thermophilus[21]
2-Oxoglutarate300Thermus thermophilus[21]
Glutamate460Thermus thermophilus[21]

Note: Kinetic data for mammalian AADAT is limited; data from a thermophilic bacterium is provided as a reference.

Table 3: Kinetic Parameters of Glutaryl-CoA Dehydrogenase (GCDH)

SubstrateK_m_ (µM)pHSource
Glutaryl-CoA4.76.5[14]
Glutaryl-CoA5.57.5[14]
Glutaryl-CoA5.9Not specified[4]
Glutaryl-CoA8.17.6[14]
Glutaryl-CoA348.5[14]

Genetic Disorders

Defects in the enzymes of the this compound degradation pathway lead to several inherited metabolic disorders.

  • Familial Hyperlysinemia (Types I and II) : Caused by mutations in the AASS gene, leading to deficient AASS enzyme activity.[4][11] This results in elevated levels of lysine in the blood and urine.[11] Type I affects both the LKR and SDH domains, while Type II primarily affects the SDH domain, leading to saccharopinuria.[4]

  • Pyridoxine-Dependent Epilepsy (PDE) : Results from mutations in the ALDH7A1 gene, leading to a deficiency of α-aminoadipic semialdehyde dehydrogenase.[13] This causes an accumulation of AASA and its cyclic form, piperideine-6-carboxylate (P6C), which inactivates pyridoxal 5'-phosphate (PLP), a crucial cofactor in neurotransmitter synthesis.[13]

  • 2-Aminoadipic and 2-Oxoadipic Aciduria (AMOXAD) : A rare autosomal recessive disorder caused by mutations in the DHTKD1 gene, which encodes a subunit of the α-ketoadipate dehydrogenase complex.[9][22] This leads to the accumulation of α-aminoadipic and α-ketoadipic acids in the urine.[9]

  • Glutaric Aciduria Type I (GA1) : An autosomal recessive disorder caused by a deficiency of glutaryl-CoA dehydrogenase due to mutations in the GCDH gene.[5][23] This leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine, which can cause severe neurological damage.[5][18]

Signaling Pathways and Logical Relationships

// Nodes for metabolites Lysine [label="L-Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_KG_in [label="α-Ketoglutarate", fillcolor="#F1F3F4", fontcolor="#202124"]; Saccharopine [label="Saccharopine", fillcolor="#F1F3F4", fontcolor="#202124"]; AASA [label="α-Aminoadipic\nSemialdehyde (AASA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamate_out [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; AAA [label="α-Aminoadipate (AAA)", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_KA [label="α-Ketoadipate", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutaryl_CoA [label="Glutaryl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Crotonyl_CoA [label="Crotonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; TCA [label="TCA Cycle", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for enzymes AASS_LKR [label="AASS\n(LKR domain)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AASS_SDH [label="AASS\n(SDH domain)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ALDH7A1 [label="ALDH7A1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AADAT [label="AADAT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHTKD1 [label="α-Ketoadipate\nDehydrogenase\n(DHTKD1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCDH [label="GCDH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for disorders Hyperlysinemia [label="Hyperlysinemia", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDE [label="Pyridoxine-Dependent\nEpilepsy (PDE)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMOXAD [label="AMOXAD", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GA1 [label="Glutaric Aciduria\nType I (GA1)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway connections {Lysine, alpha_KG_in} -> AASS_LKR; AASS_LKR -> Saccharopine; Saccharopine -> AASS_SDH; AASS_SDH -> {AASA, Glutamate_out}; AASA -> ALDH7A1; ALDH7A1 -> AAA; AAA -> AADAT; AADAT -> alpha_KA; alpha_KA -> DHTKD1; DHTKD1 -> Glutaryl_CoA; Glutaryl_CoA -> GCDH; GCDH -> Crotonyl_CoA; Crotonyl_CoA -> Acetyl_CoA [label="Further\nMetabolism"]; Acetyl_CoA -> TCA;

// Disorder connections AASS_LKR -> Hyperlysinemia [style=dashed, color="#5F6368", arrowhead=none]; AASS_SDH -> Hyperlysinemia [style=dashed, color="#5F6368", arrowhead=none]; ALDH7A1 -> PDE [style=dashed, color="#5F6368", arrowhead=none]; DHTKD1 -> AMOXAD [style=dashed, color="#5F6368", arrowhead=none]; GCDH -> GA1 [style=dashed, color="#5F6368", arrowhead=none]; }

Caption: The mammalian this compound degradation pathway.

// Nodes for the workflow start [label="Start: Urine Sample Collection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation:\n1. Thaw sample\n2. Centrifuge to remove particulates\n3. Dilute with methanol to precipitate protein\n4. Add internal standard", fillcolor="#F1F3F4", fontcolor="#202124"]; derivatization [label="Derivatization (Optional, depending on method)", fillcolor="#FBBC05", fontcolor="#202124"]; lc_ms_analysis [label="LC-MS/MS Analysis:\n- Inject sample into LC system\n- Chromatographic separation\n- Mass spectrometric detection (MRM mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_processing [label="Data Processing:\n- Integrate peak areas\n- Calculate analyte/internal standard ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; quantification [label="Quantification:\n- Generate standard curve\n- Determine AAA concentration in sample", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Report Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> sample_prep; sample_prep -> derivatization; derivatization -> lc_ms_analysis; lc_ms_analysis -> data_processing; data_processing -> quantification; quantification -> end; }

Caption: Workflow for α-aminoadipate quantification in urine.

Experimental Protocols

Protocol 1: Quantification of α-Aminoadipic Acid (AAA) in Urine by LC-MS/MS

This protocol provides a general framework for the quantification of AAA in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method for analyzing amino acids in biological fluids.[13][24]

1. Materials and Reagents:

  • Urine samples

  • α-Aminoadipic acid standard

  • Stable isotope-labeled internal standard (e.g., D3-AAA)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

2. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 150 µL of ice-cold methanol to precipitate proteins.[24]

  • Add the internal standard to each sample to a final concentration of 10 µM.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable HILIC or reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient to separate AAA from other urine components.

    • Flow Rate: Typically 0.3-0.6 mL/min.[24]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI), positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for both AAA and the internal standard.

4. Data Analysis and Quantification:

  • Generate a standard curve by preparing serial dilutions of the AAA standard (e.g., 0.2-200 µM) and processing them in the same manner as the urine samples.[24]

  • Integrate the peak areas for both the analyte (AAA) and the internal standard in both the standards and the unknown samples.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Plot the peak area ratio against the concentration for the standards to generate a calibration curve.

  • Determine the concentration of AAA in the urine samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the results to urinary creatinine concentration, which can be measured in the same run or by a separate assay.[25]

Protocol 2: Assay for Saccharopine Dehydrogenase (SDH) Activity of AASS

This protocol is based on a fluorescence assay that measures the production of NADH during the conversion of saccharopine to AASA.[20][26]

1. Materials and Reagents:

  • Purified recombinant AASS or cell/tissue homogenate

  • Saccharopine

  • NAD+

  • Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.[26]

  • 384-well black microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare a stock solution of saccharopine and NAD+ in the assay buffer.

  • In a 384-well plate, add the assay components. A typical reaction mixture may consist of:

    • 100 nM purified enzyme[26]

    • 1.3 mM saccharopine[26]

    • 0.2 mM NAD+[26]

    • Assay buffer to a final volume of 50 µL.

  • Include appropriate controls:

    • No enzyme control (to measure background fluorescence).

    • No substrate control (to measure any non-specific NADH production).

  • Initiate the reaction by adding the enzyme or substrate.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Monitor the increase in fluorescence over time at an excitation wavelength of 340 nm and an emission wavelength of 480 nm.[26]

  • Record data points every 1-2 minutes for a total of 30-60 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the progress curve.

  • Subtract the rate of the no-enzyme control from the rates of the samples.

  • To determine specific activity, convert the fluorescence units to moles of NADH produced using a standard curve of known NADH concentrations.

  • Express the enzyme activity as nmol of NADH produced per minute per mg of protein.

Protocol 3: Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity

This protocol describes a radiometric assay that measures the release of tritium from [2,3,4-³H]glutaryl-CoA as a measure of dehydrogenation activity.[4][27]

1. Materials and Reagents:

  • Cultured fibroblasts or other tissue homogenates

  • [2,3,4-³H]glutaryl-CoA (substrate)

  • Electron acceptor (e.g., phenazine methosulfate)

  • Reaction Buffer: e.g., potassium phosphate buffer, pH 7.5.

  • Trichloroacetic acid (TCA)

  • Activated charcoal

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

2. Sample Preparation:

  • Harvest cultured fibroblasts and wash with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a suitable buffer and sonicate on ice to prepare a cell homogenate.

  • Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

3. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, electron acceptor, and cell homogenate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [2,3,4-³H]glutaryl-CoA. The final concentration of the substrate should be around the K_m_ value (e.g., 10 µM).

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of cold TCA.

  • Add a suspension of activated charcoal to bind the unreacted [³H]glutaryl-CoA.

  • Centrifuge to pellet the charcoal.

  • Transfer an aliquot of the supernatant (containing the released ³H₂O) to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Include a blank control (without enzyme) to determine the background radioactivity.

  • Calculate the amount of tritium released by subtracting the blank cpm from the sample cpm.

  • Convert the cpm to dpm (disintegrations per minute) using the counter's efficiency.

  • Calculate the specific activity as pmol of tritium released per minute per mg of protein.

  • This detritiation assay can distinguish between GCDH deficient patients, heterozygotes, and normal individuals.[27]

Conclusion

The this compound degradation pathway is a fundamental metabolic process with significant implications for human health. A thorough understanding of its enzymes, intermediates, and regulation is essential for diagnosing and developing therapies for associated metabolic disorders. Furthermore, emerging evidence linking α-aminoadipate to an increased risk of diabetes highlights the broader relevance of this pathway in common complex diseases.[19][28] The technical information and protocols provided in this guide serve as a valuable resource for researchers and clinicians working to unravel the complexities of lysine metabolism and its role in health and disease.

References

A Tale of Two Isomers: Unraveling the Distinct Biological Functions of L- and D-Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadipic acid (AAA), a dicarboxylic amino acid, exists as two stereoisomers, L-aminoadipic acid (L-AAA) and D-aminoadipic acid (D-AAA), which, despite their identical chemical formula, exhibit remarkably distinct biological functions. L-AAA is an intermediate in the metabolism of the essential amino acid lysine and has garnered significant attention for its selective gliotoxic properties. In contrast, D-AAA is primarily recognized for its role as a selective antagonist at the N-methyl-D-aspartate (NMDA) receptor and as a precursor in the biosynthesis of certain antibiotics. This technical guide provides a comprehensive overview of the contrasting biological roles of these two enantiomers, with a focus on their underlying mechanisms of action, quantitative comparisons, and the experimental methodologies used to elucidate their functions. This document is intended to serve as a valuable resource for researchers in neuroscience, drug development, and metabolic diseases.

Core Biological Functions and Mechanisms of Action

L-Aminoadipic Acid: A Selective Gliotoxin and Metabolic Intermediate

L-AAA is a key metabolite in the catabolism of L-lysine in mammals.[1][2] Beyond its metabolic role, L-AAA is a potent and selective gliotoxin, primarily targeting astrocytes.[3][4] This gliotoxicity is concentration and time-dependent, leading to astrocyte swelling, apoptosis, and a reduction in glial fibrillary acidic protein (GFAP) expression.[5][6] The proposed mechanism for this toxicity involves the inhibition of protein synthesis and the lack of induction of heat shock proteins.[5]

Furthermore, L-AAA acts as a competitive inhibitor of glutamate transporters, particularly the high-affinity D-[3H]-aspartate transport system, with a reported Ki value of 192 µM.[7][8] This inhibition can disrupt glutamate homeostasis in the central nervous system. The selective action of L-AAA on astrocytes has made it a valuable tool for studying the roles of these glial cells in various physiological and pathological processes, including synaptic plasticity and memory.[9][10]

D-Aminoadipic Acid: An NMDA Receptor Antagonist and Antibiotic Precursor

In stark contrast to its L-enantiomer, D-AAA exhibits minimal gliotoxicity.[3][4] Its primary biological function in mammals is as a selective antagonist at the glutamate binding site of the NMDA receptor.[11][12] This antagonistic activity allows D-AAA to modulate glutamatergic neurotransmission and has been instrumental in the initial characterization of NMDA receptor subtypes.

Outside of mammals, D-AAA plays a crucial role in the biosynthesis of β-lactam antibiotics, such as cephalosporin C, in certain fungi.[13][14][15] In this pathway, the L-α-aminoadipic acid side chain of isopenicillin N is isomerized to the D-α-aminoadipic acid form.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of L- and D-aminoadipic acid.

ParameterL-Aminoadipic AcidD-Aminoadipic AcidReference(s)
Glutamate Transporter Inhibition (Ki) 192 µM (competitive)Ineffective[7][8]
Glutamine Synthetase Inhibition (Ki) 209 µM (competitive)Weaker inhibitor[16]
γ-Glutamylcysteine Synthetase Inhibition (Ki) 7 mM (competitive)Weaker inhibitor[16]

Table 1: Comparative Inhibitory Constants (Ki) of L- and D-Aminoadipic Acid on Key Enzymes and Transporters.

Cell TypeCompoundConcentrationDurationEffectReference(s)
Mouse Cerebellar AstrocytesL-Aminoadipic Acid0.10 mM40 h50% karyopyknosis[4]
Mouse Cerebellar AstrocytesDL-Aminoadipic Acid0.21 mM40 h50% karyopyknosis[4]
Mouse Cerebellar AstrocytesD-Aminoadipic Acid-40 hLittle gliotoxic activity[4]
Rat Cortical AstrocytesL-Aminoadipic Acid1 mM24-72 hIncreased DNA laddering (apoptosis)[5]
Rat Hippocampal CA1L-Aminoadipic Acid25 µg/µL (in vivo)3 daysSignificant decline in GFAP-ir astrocytes[6][7]

Table 2: Gliotoxic Effects of Aminoadipic Acid Enantiomers on Astrocyte Cultures and in Vivo.

Signaling Pathways and Metabolic Routes

The distinct biological functions of L- and D-aminoadipic acid are rooted in their differential interactions with specific proteins and their involvement in separate metabolic and signaling pathways.

L-Aminoadipic Acid: Lysine Metabolism and Astrocyte Signaling

L-AAA is an integral part of the lysine degradation pathway. The diagram below illustrates the central position of L-AAA in this metabolic route.

L_AAA_Lysine_Metabolism Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine L-Aminoadipate-semialdehyde L-Aminoadipate-semialdehyde Saccharopine->L-Aminoadipate-semialdehyde L-Aminoadipic Acid L-Aminoadipic Acid L-Aminoadipate-semialdehyde->L-Aminoadipic Acid 2-Ketoadipic Acid 2-Ketoadipic Acid L-Aminoadipic Acid->2-Ketoadipic Acid Glutaryl-CoA Glutaryl-CoA 2-Ketoadipic Acid->Glutaryl-CoA Acetyl-CoA Acetyl-CoA Glutaryl-CoA->Acetyl-CoA

Lysine degradation pathway highlighting the central role of L-Aminoadipic Acid.

In astrocytes, L-AAA-induced toxicity is thought to involve the disruption of multiple signaling cascades, including the MAPK/ERK pathway, ultimately leading to apoptosis.

L_AAA_Astrocyte_Toxicity L-Aminoadipic Acid L-Aminoadipic Acid Glutamate Transporter Inhibition Glutamate Transporter Inhibition L-Aminoadipic Acid->Glutamate Transporter Inhibition Protein Synthesis Inhibition Protein Synthesis Inhibition L-Aminoadipic Acid->Protein Synthesis Inhibition Stress Response Impairment Stress Response Impairment Protein Synthesis Inhibition->Stress Response Impairment MAPK/ERK Pathway MAPK/ERK Pathway Stress Response Impairment->MAPK/ERK Pathway Apoptosis Apoptosis MAPK/ERK Pathway->Apoptosis D_AAA_NMDA_Antagonism Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Binds D-Aminoadipic Acid D-Aminoadipic Acid D-Aminoadipic Acid->NMDA Receptor Competitively Binds Ion Channel Opening Ion Channel Opening NMDA Receptor->Ion Channel Opening Activates Blockade Blockade NMDA Receptor->Blockade Neuronal Excitation Neuronal Excitation Ion Channel Opening->Neuronal Excitation Blockade->Ion Channel Opening Prevents Cephalosporin_Biosynthesis cluster_precursors Precursors L-Aminoadipic Acid L-Aminoadipic Acid ACV Synthetase ACV Synthetase L-Aminoadipic Acid->ACV Synthetase L-Cysteine L-Cysteine L-Cysteine->ACV Synthetase L-Valine L-Valine L-Valine->ACV Synthetase δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) ACV Synthetase->δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) Isopenicillin N Synthase Isopenicillin N Synthase δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV)->Isopenicillin N Synthase Isopenicillin N Isopenicillin N Isopenicillin N Synthase->Isopenicillin N Isopenicillin N Epimerase Isopenicillin N Epimerase Isopenicillin N->Isopenicillin N Epimerase Isomerization of L-AAA side chain to D-AAA Penicillin N Penicillin N Isopenicillin N Epimerase->Penicillin N Expandase/Hydroxylase Expandase/Hydroxylase Penicillin N->Expandase/Hydroxylase Deacetoxycephalosporin C Deacetoxycephalosporin C Expandase/Hydroxylase->Deacetoxycephalosporin C Acetyltransferase Acetyltransferase Deacetoxycephalosporin C->Acetyltransferase Cephalosporin C Cephalosporin C Acetyltransferase->Cephalosporin C HPLC_Workflow Biological Sample Biological Sample Deproteinization Deproteinization Biological Sample->Deproteinization Derivatization with Chiral Reagent Derivatization with Chiral Reagent Deproteinization->Derivatization with Chiral Reagent HPLC Separation HPLC Separation Derivatization with Chiral Reagent->HPLC Separation Fluorescence Detection Fluorescence Detection HPLC Separation->Fluorescence Detection Quantification Quantification Fluorescence Detection->Quantification

References

An In-depth Technical Guide on the Role of Aminoadipic Acid in the Saccharopine Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the saccharopine pathway, with a specific focus on the pivotal role of α-aminoadipic acid. It covers the biochemical reactions, enzymatic players, and associated metabolic disorders, offering insights for research and therapeutic development.

Introduction to the Saccharopine Pathway

The saccharopine pathway is the primary route for the degradation of the essential amino acid L-lysine in mammals.[1][2] This mitochondrial pathway ultimately converts lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3] The pathway is crucial for maintaining lysine homeostasis, and its dysregulation is associated with several inherited metabolic disorders.[2][4] In contrast to mammals, fungi and yeast utilize the same pathway in the reverse direction for lysine biosynthesis.[5]

The Central Role of α-Aminoadipic Acid

α-Aminoadipic acid (AAA) is a key intermediate metabolite in the saccharopine pathway.[2] It is formed from the oxidation of its immediate precursor, α-aminoadipic semialdehyde.[4] Beyond its role in lysine catabolism, recent studies have highlighted α-aminoadipic acid as a potential biomarker for predicting the risk of developing type 2 diabetes, underscoring its broader significance in metabolic health.[2]

Biochemical Reactions of the Saccharopine Pathway

The conversion of L-lysine to α-aminoadipic acid involves a series of three enzymatic reactions:

  • Lysine-Ketoglutarate Reductase (LKR) : The pathway initiates with the condensation of L-lysine and α-ketoglutarate to form saccharopine. This reaction is catalyzed by the enzyme lysine-ketoglutarate reductase (LKR), the N-terminal domain of the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS).[4]

  • Saccharopine Dehydrogenase (SDH) : Saccharopine is then oxidatively cleaved by saccharopine dehydrogenase (SDH), the C-terminal domain of AASS, to yield α-aminoadipic semialdehyde and glutamate.[4]

  • α-Aminoadipic Semialdehyde Dehydrogenase (AASADH) : Finally, α-aminoadipic semialdehyde is oxidized by α-aminoadipic semialdehyde dehydrogenase (also known as antiquitin or ALDH7A1) to form α-aminoadipic acid.[4][6]

The overall pathway from lysine to α-aminoadipic acid is depicted in the following diagram:

Saccharopine_Pathway cluster_AASS AASS (Bifunctional Enzyme) Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine + α-Ketoglutarate alphaKG α-Ketoglutarate NADPH NADPH NADP NADP+ Glutamate Glutamate AASA α-Aminoadipic Semialdehyde Saccharopine->AASA + NAD+ NAD NAD+ NADH NADH AAA α-Aminoadipic Acid AASA->AAA + NAD(P)+ + H₂O H2O H₂O LKR Lysine-Ketoglutarate Reductase (LKR) LKR->Saccharopine SDH Saccharopine Dehydrogenase (SDH) SDH->AASA AASADH α-Aminoadipic Semialdehyde Dehydrogenase (AASADH) AASADH->AAA

Figure 1: The Saccharopine Pathway

Quantitative Data on Enzyme Kinetics

The kinetic parameters of the key enzymes in the saccharopine pathway are crucial for understanding its regulation and for the development of potential therapeutic inhibitors.

EnzymeSpeciesSubstrateKm (µM)Vmax or kcatReference
Lysine-Ketoglutarate Reductase (LKR) HumanL-Lysine1500Not Reported[7]
Humanα-Ketoglutarate1000Not Reported[7]
HumanNADPH80Not Reported[7]
Saccharopine Dehydrogenase (SDH) S. cerevisiaeSaccharopine300 - 1300Not Reported[3][8]
S. cerevisiaeNAD+100 - 200Not Reported[3][8]
α-Aminoadipic Semialdehyde Dehydrogenase (AASADH/ALDH7A1) Humanα-Aminoadipic Semialdehyde180Not Reported[6]
HumanNAD+25000.16 s-1 (kcat)[9]

Experimental Protocols

Spectrophotometric Assay for Lysine-Ketoglutarate Reductase (LKR) Activity

This protocol measures the activity of LKR by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • 1 M Tris-HCl buffer, pH 7.8

  • 0.1 M L-Lysine

  • 0.1 M α-Ketoglutarate

  • 10 mM NADPH

  • Enzyme preparation (tissue homogenate or purified enzyme)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL of 1 M Tris-HCl, pH 7.8

    • 150 µL of 0.1 M L-Lysine

    • 100 µL of 0.1 M α-Ketoglutarate

    • 30 µL of 10 mM NADPH

    • Distilled water to a final volume of 950 µL.

  • Incubate the reaction mixture at 37°C for 5 minutes to pre-warm.

  • Initiate the reaction by adding 50 µL of the enzyme preparation.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of NADPH oxidation is proportional to the LKR activity.

Spectrophotometric Assay for Saccharopine Dehydrogenase (SDH) Activity

This assay measures SDH activity by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

  • 1 M Tris-HCl buffer, pH 9.0

  • 50 mM Saccharopine

  • 20 mM NAD+

  • Enzyme preparation

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL of 1 M Tris-HCl, pH 9.0

    • 200 µL of 50 mM Saccharopine

    • 150 µL of 20 mM NAD+

    • Distilled water to a final volume of 950 µL.

  • Incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding 50 µL of the enzyme preparation.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • The rate of NADH formation is proportional to the SDH activity.

LC-MS/MS Quantification of α-Aminoadipic Acid

This method allows for the sensitive and specific quantification of α-aminoadipic acid in biological samples.

Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution (e.g., D3-α-aminoadipic acid).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[6]

LC-MS/MS Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over several minutes.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • α-Aminoadipic acid: Precursor ion (m/z) 162.1 → Product ion (m/z) 98.1[10]

    • Internal Standard (D3-AAA): Precursor ion (m/z) 165.1 → Product ion (m/z) 101.1 (example)

LCMS_Workflow start Biological Sample (Plasma, Tissue) step1 Add Internal Standard (e.g., D3-AAA) start->step1 step2 Protein Precipitation (Methanol) step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Evaporation step3->step4 step5 Reconstitution step4->step5 step6 LC-MS/MS Analysis step5->step6 end Quantification of α-Aminoadipic Acid step6->end

Figure 2: LC-MS/MS Workflow for AAA

Clinical Relevance and Drug Development

Defects in the saccharopine pathway enzymes are linked to several metabolic disorders:

  • Hyperlysinemia Type I: Caused by a deficiency in the LKR domain of AASS, leading to elevated levels of lysine in the blood and urine. This condition is generally considered benign.

  • Hyperlysinemia Type II (Saccharopinuria): Results from a deficiency in the SDH domain of AASS, causing an accumulation of saccharopine. This can lead to neurological problems and intellectual disability.

  • Pyridoxine-Dependent Epilepsy (PDE): Caused by mutations in the ALDH7A1 gene, leading to a deficiency of AASADH. This results in the accumulation of α-aminoadipic semialdehyde and its cyclic form, Δ1-piperideine-6-carboxylate (P6C), which inactivates pyridoxal 5'-phosphate (vitamin B6), causing seizures.[4]

The enzymes of the saccharopine pathway, particularly AASS, are being explored as potential therapeutic targets for managing these disorders.[4]

Conclusion

α-Aminoadipic acid is a central metabolite in the saccharopine pathway, the primary route for lysine degradation in mammals. Understanding the intricate details of this pathway, including the kinetics of its enzymes and the roles of its intermediates, is essential for elucidating the pathophysiology of related metabolic diseases and for developing novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of metabolic research.

References

An In-depth Technical Guide to the Enzymatic Steps of the α-Aminoadipate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The α-aminoadipate (AAA) pathway is a crucial metabolic route for the biosynthesis of the essential amino acid L-lysine in many fungi, yeasts, and certain bacteria.[1][2] Its absence in humans makes it an attractive target for the development of novel antifungal agents.[3][4] This guide provides a detailed examination of the enzymatic steps, quantitative data, experimental protocols, and logical workflows associated with this pathway.

Pathway Overview

The α-aminoadipate pathway converts acetyl-CoA and α-ketoglutarate into L-lysine through a series of eight enzymatic reactions.[4][5] The initial steps of the pathway bear a resemblance to the citric acid cycle.[1][2] The process begins in the mitochondria for the first four steps, with the remaining reactions occurring in the cytosol.

Detailed Enzymatic Steps

The biosynthesis of lysine via the α-aminoadipate pathway is a conserved process in various fungal species.[6] Below is a comprehensive breakdown of each enzymatic reaction.

Step 1: Homocitrate Synthase (HCS)

  • Reaction: Catalyzes the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate.[1][4][7] This is the first and committed step in the pathway.[4][5]

  • Enzyme: Homocitrate Synthase (EC 2.3.3.14)[4][7]

  • Mechanism: The reaction proceeds via a mixed aldol-Claisen condensation.[4] The kinetic mechanism can be ordered, with α-ketoglutarate binding before acetyl-CoA, or random, depending on the divalent cation (Mn²⁺ or Mg²⁺) present.[5][8] Lysine acts as a competitive inhibitor, providing feedback regulation.[5][8]

Step 2 & 3: Homoaconitase (HACN)

  • Reaction: This enzyme catalyzes the isomerization of homocitrate to homoisocitrate through a dehydration and subsequent hydration reaction, with cis-homoaconitate as an intermediate.[1][3]

  • Enzyme: Homoaconitase (EC 4.2.1.36)[9]

  • Mechanism: In some fungi, two separate enzymes from the aconitase family may be required to efficiently perform both the dehydration of homocitrate and the hydration of cis-homoaconitate.[3] The reaction involves an iron-sulfur cluster within the enzyme's active site.[3]

Step 4: Homoisocitrate Dehydrogenase (HICDH)

  • Reaction: Catalyzes the NAD⁺-dependent oxidative decarboxylation of homoisocitrate to produce α-ketoadipate.[1][10][11]

  • Enzyme: Homoisocitrate Dehydrogenase (EC 1.1.1.87)[10][11]

  • Mechanism: The kinetic mechanism is typically a steady-state random mechanism where either NAD⁺ or the Mg²⁺-homoisocitrate complex can bind first.[10][11][12] The reaction involves hydride transfer and a decarboxylation step.[13]

Step 5: α-Aminoadipate Aminotransferase (AAT)

  • Reaction: This enzyme facilitates the transamination of α-ketoadipate, using glutamate as the amino donor, to form α-aminoadipate.[1]

  • Enzyme: α-Aminoadipate Aminotransferase (EC 2.6.1.39)

  • Mechanism: This reversible reaction is a key step linking amino acid metabolism. In some organisms, this enzyme also exhibits activity as a kynurenine aminotransferase.[14]

Step 6: α-Aminoadipate Reductase (AAR)

  • Reaction: α-aminoadipate is reduced to α-aminoadipate-δ-semialdehyde.[1]

  • Enzyme: α-Aminoadipate Reductase (EC 1.2.1.31)

  • Mechanism: This complex reaction involves the activation of the carboxyl group of α-aminoadipate, often via adenylation, followed by reduction. The enzyme is a large, multidomain protein with similarities to non-ribosomal peptide synthetases.[15]

Step 7: Saccharopine Reductase (SR)

  • Reaction: Catalyzes the condensation of α-aminoadipate-δ-semialdehyde with glutamate, followed by an NADPH-dependent reduction to form saccharopine.[16][17] This is the penultimate step in the pathway.[16][17]

  • Enzyme: Saccharopine Reductase [saccharopine dehydrogenase (L-glutamate-forming)] (EC 1.5.1.10)[16][17]

  • Mechanism: The proposed mechanism involves the formation of an imine intermediate which is then reduced.[16][17] The kinetic mechanism is ordered, with NADPH binding first.[16]

Step 8: Saccharopine Dehydrogenase (SDH)

  • Reaction: The final step involves the cleavage of saccharopine to yield L-lysine and α-ketoglutarate.[1]

  • Enzyme: Saccharopine Dehydrogenase (L-lysine-forming) (EC 1.5.1.7)[18]

  • Mechanism: This oxidative deamination reaction is reversible and utilizes NAD⁺ as a cofactor.[18] Deficiencies in this enzyme are associated with the metabolic disorder hyperlysinemia.[18]

Quantitative Data

The following table summarizes key kinetic parameters for some of the enzymes in the α-aminoadipate pathway.

EnzymeOrganismSubstrateK_m (μM)V_max or k_catpH OptimumReference
Homocitrate Synthase Thermus thermophilusα-Ketoglutarate--Decreases at low and high pH[8]
Acetyl-CoA---[8]
Homoisocitrate Dehydrogenase Saccharomyces cerevisiaeHomoisocitrate10-~8.5[10][11]
NAD⁺330-~8.5[10][11]
α-Ketoadipate--~7.0 (reverse)[10][11]
Saccharopine Reductase Saccharomyces cerevisiaeL-α-aminoadipate-δ-semialdehyde---[16]
L-Glutamate---[16]
NADPH---[16]

Experimental Protocols

4.1. Homoisocitrate Dehydrogenase Activity Assay

This protocol is based on the methods described for Saccharomyces cerevisiae HICDH.[10]

  • Principle: The activity is measured by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

  • Reagents:

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.5.

    • Substrates: Homoisocitrate, NAD⁺.

    • Cofactors: Mg²⁺.

    • Enzyme: Purified or partially purified HICDH.

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing the assay buffer, NAD⁺, and Mg²⁺.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding homoisocitrate.

    • Immediately monitor the change in absorbance at 340 nm using a spectrophotometer.

    • Calculate the initial velocity from the linear portion of the absorbance versus time plot.

  • Data Analysis: The kinetic parameters (K_m and V_max) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

4.2. Saccharopine Dehydrogenase (L-lysine-forming) Activity Assay

This protocol is adapted from a standard enzymatic assay for SDH.[19]

  • Principle: The reverse reaction (lysine formation) is monitored by measuring the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.[19]

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 6.8, with 1 mM EDTA.[19]

    • Substrates: L-Lysine, α-Ketoglutarate.[19]

    • Cofactor: NADH.[19]

    • Enzyme: Saccharopine Dehydrogenase solution.[19]

  • Procedure:

    • In a cuvette, combine the assay buffer, NADH, α-ketoglutarate, and L-lysine.[19]

    • Equilibrate to 25°C and monitor the absorbance at 340 nm until a stable baseline is achieved.[19]

    • Initiate the reaction by adding the enzyme solution.[19]

    • Record the decrease in absorbance at 340 nm over time.

  • Unit Definition: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmol of NADH per minute at the specified conditions.[19]

Visualizations

Diagram 1: The α-Aminoadipate Pathway

Alpha_Aminoadipate_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Acetyl-CoA Acetyl-CoA Homocitrate Homocitrate Acetyl-CoA->Homocitrate  HCS alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->Homocitrate cis-Homoaconitate cis-Homoaconitate Homocitrate->cis-Homoaconitate  HACN Homoisocitrate Homoisocitrate cis-Homoaconitate->Homoisocitrate  HACN alpha-Ketoadipate alpha-Ketoadipate Homoisocitrate->alpha-Ketoadipate  HICDH (NAD+ -> NADH) alpha-Aminoadipate alpha-Aminoadipate alpha-Ketoadipate->alpha-Aminoadipate  AAT (Glutamate -> α-KG) alpha-Ketoadipate->alpha-Aminoadipate alpha-Aminoadipate-delta-semialdehyde alpha-Aminoadipate-delta-semialdehyde alpha-Aminoadipate->alpha-Aminoadipate-delta-semialdehyde  AAR Saccharopine Saccharopine alpha-Aminoadipate-delta-semialdehyde->Saccharopine  SR (NADPH -> NADP+) L-Lysine L-Lysine Saccharopine->L-Lysine  SDH (NAD+ -> NADH) alpha-Ketoglutarate_out α-Ketoglutarate Glutamate_in Glutamate Glutamate_in->Saccharopine Glutamate_in2 Glutamate

Caption: Overview of the α-Aminoadipate Pathway for Lysine Biosynthesis.

Diagram 2: Experimental Workflow for Enzyme Kinetic Analysis

Enzyme_Kinetic_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Protein Expression & Purification D Spectrophotometric Assay Setup A->D B Substrate & Buffer Preparation B->D C Enzyme Concentration Determination C->D E Vary Substrate Concentrations D->E F Measure Initial Reaction Rates E->F G Plot Rate vs. Substrate Concentration F->G H Non-linear Regression (Michaelis-Menten) G->H I Determine Km & Vmax H->I

Caption: Workflow for Determining Enzyme Kinetic Parameters.

References

chemical and physical properties of 2-aminoadipic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 2-Aminoadipic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadipic acid (2-AAA) is a dicarboxylic acid and an amino acid analog that serves as a critical intermediate in the metabolism of the essential amino acid L-lysine.[1][2] It exists as two stereoisomers, L-2-aminoadipic acid and D-2-aminoadipic acid, each with distinct biological roles.[2][3] In fungi and certain lower eukaryotes, the L-isomer is a key component of the α-aminoadipate pathway for lysine biosynthesis.[4][5] In mammals, 2-AAA is primarily involved in the catabolism (breakdown) of lysine.[1]

Recent advancements in metabolomics have highlighted the expanding role of 2-AAA beyond simple metabolic pathways. It is now recognized as a significant biomarker and a potential modulator of systemic metabolic homeostasis, with implications in metabolic and neurological disorders.[2][3] Elevated levels of 2-AAA have been strongly associated with an increased risk of developing type 2 diabetes, often appearing years before the clinical onset of the disease.[6][7][8] Furthermore, it has demonstrated effects on glucose homeostasis, insulin secretion, and lipid metabolism.[3][9] In the central nervous system, 2-AAA acts as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor and influences the production of kynurenic acid, suggesting a role in neuroregulation.[1][10]

This guide provides a comprehensive overview of the , its metabolic pathways, and its emerging roles in health and disease, with a focus on its relevance to drug development and clinical research.

Chemical and Physical Properties

2-Aminoadipic acid is a white crystalline solid.[11][12] The properties of the L-isomer and the racemic DL-mixture are summarized below.

Table 1: Physicochemical Properties of 2-Aminoadipic Acid
PropertyL-2-Aminoadipic AcidDL-2-Aminoadipic AcidReferences
IUPAC Name (2S)-2-aminohexanedioic acid(2RS)-2-aminohexanedioic acid[1][11]
Synonyms L-α-Aminoadipic acid, (S)-2-Aminohexanedioic acidDL-α-Aminoadipic acid, DL-Homoglutamic acid[11][13]
CAS Number 1118-90-7542-32-5[11][13]
Molecular Formula C₆H₁₁NO₄C₆H₁₁NO₄[11][13]
Molecular Weight 161.16 g/mol 161.16 g/mol [11][13]
Melting Point ~206°C (decomposes)196 - 198°C (decomposes)[11][12][14]
Water Solubility Slightly soluble2.2 mg/mL at 20°C[14][15][16]
Other Solubilities Soluble in 1N HCl (50 mg/mL)Soluble in 1M HCl (50 mg/mL), slightly soluble in ethanol and ether[14][15][16]
pKa Values (at 25°C) Not specified2.14, 4.21, 9.77[12][13]
Optical Rotation +25° (c=2 in 5N HCl)Not applicable[14]

Biological and Metabolic Roles

2-Aminoadipic acid is a central molecule in lysine metabolism, with its metabolic pathways differing significantly between fungi and mammals.

Lysine Metabolism in Mammals (Catabolism)

In mammals, 2-AAA is a key intermediate in the primary pathway for L-lysine degradation, which occurs mainly in the liver mitochondria.[2][17] The process, known as the saccharopine pathway, involves the conversion of lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[2][18]

The key steps leading to and from 2-AAA are:

  • Saccharopine Formation: L-lysine condenses with α-ketoglutarate, catalyzed by L-lysine-ketoglutarate reductase.[2]

  • Conversion to α-Aminoadipic Semialdehyde: Saccharopine is converted by saccharopine dehydrogenase.[2]

  • Formation of 2-AAA: α-Aminoadipic semialdehyde is oxidized by α-aminoadipic semialdehyde dehydrogenase to form L-2-aminoadipic acid.[2][17]

  • Further Catabolism: 2-AAA is then transaminated to 2-oxoadipate, which is subsequently decarboxylated to glutaryl-CoA and ultimately broken down to acetyl-CoA.[2][17]

Mutations in the DHTKD1 gene, which is involved in the degradation of 2-AAA, can lead to the rare metabolic disorders 2-aminoadipic aciduria and 2-oxoadipic aciduria.[1]

Lysine_Catabolism_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase AASA α-Aminoadipic Semialdehyde Saccharopine->AASA Saccharopine dehydrogenase AAA L-2-Aminoadipic Acid AASA->AAA α-Aminoadipic semialdehyde dehydrogenase Oxoadipate 2-Oxoadipate AAA->Oxoadipate Aminoadipate aminotransferase GlutarylCoA Glutaryl-CoA Oxoadipate->GlutarylCoA Oxoadipate decarboxylase (DHTKD1) AcetylCoA Acetyl-CoA GlutarylCoA->AcetylCoA Multiple steps Lysine_Biosynthesis_Pathway Start α-Ketoglutarate + Acetyl-CoA Homocitrate Homocitrate Start->Homocitrate Homocitrate synthase Homoaconitate Homoaconitate Homocitrate->Homoaconitate Homoaconitase Homoisocitrate Homoisocitrate Homoaconitate->Homoisocitrate Homoaconitase Oxaloglutarate α-Ketoadipate Homoisocitrate->Oxaloglutarate Homoisocitrate dehydrogenase AAA L-2-Aminoadipic Acid Oxaloglutarate->AAA Aminoadipate aminotransferase AAS α-Aminoadipate semialdehyde AAA->AAS Aminoadipate reductase Saccharopine Saccharopine AAS->Saccharopine Saccharopine dehydrogenase Lysine L-Lysine Saccharopine->Lysine Saccharopine dehydrogenase AAA_Signaling_Effects cluster_pancreas Pancreatic β-Cell cluster_adipocyte Adipocyte Insulin Insulin Secretion Lipolysis Lipolysis & Thermogenesis AAA 2-Aminoadipic Acid (2-AAA) AAA->Insulin Stimulates AAA->Lipolysis Stimulates via β3-Adrenergic Receptor Quantification_Workflow Sample Plasma Sample Collection Spike Spike with Isotopically Labeled Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol or Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze LC-MS/MS or GC-MS Analysis Supernatant->Analyze Data Data Processing & Quantification Analyze->Data

References

The Historical Unraveling of Aminoadipic Acid's Role in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the historical discovery of α-aminoadipic acid (α-AAA), a pivotal intermediate in the metabolism of the essential amino acid lysine. From its initial contentious identification to the elucidation of its dual role in mammalian lysine degradation and fungal lysine biosynthesis, the story of α-AAA is a testament to the meticulous progression of biochemical research. This document details the seminal experiments, presents key quantitative data, and visualizes the metabolic pathways, offering a comprehensive resource for professionals in the fields of biochemistry, metabolic disorders, and drug development.

The Contentious Discovery and Eventual Confirmation

The initial report of α-aminoadipic acid in a biological context was made in 1945 by Machebouef and his colleagues, who claimed to have isolated it from Vibrio cholerae. However, this finding was later retracted. The definitive discovery and its metabolic significance were established in 1948 by Borsook et al.[1]. Their work demonstrated that the earlier retraction by Machebouef's group was likely due to limitations in the paper chromatography methods of the time, which failed to adequately separate α-AAA from glutamic acid[1]. Borsook and colleagues, using more refined techniques, unequivocally identified α-AAA as a product of L-lysine degradation in guinea pig liver homogenates.

Key Experiments in Elucidating the Role of α-Aminoadipic Acid

The foundational understanding of α-AAA's metabolic fate was built upon a series of meticulously designed experiments. The following sections detail the protocols of two landmark studies that were instrumental in this discovery.

Borsook et al. (1948): The Degradation of L-Lysine to α-Aminoadipic Acid

This study provided the first conclusive evidence for the formation of α-aminoadipic acid from lysine in mammalian tissue.

Experimental Protocol:

  • Tissue Preparation: Guinea pig liver was homogenized.

  • Incubation: The liver homogenate was incubated with L-lysine.

  • Analysis: The reaction products were analyzed using paper chromatography. The amino acids were visualized by spraying the chromatogram with a ninhydrin solution and heating.

  • Identification: The position of the unknown product on the chromatogram was compared with that of a synthetic α-aminoadipic acid standard, confirming their identity.

Rothstein and Miller (1954): Elucidating the Metabolic Pathway using Radiotracers

This research utilized radiolabeled lysine to trace its metabolic conversion and further solidify the role of α-AAA as a key intermediate.

Experimental Protocol:

  • Radiolabeling: L-lysine was synthesized with a Carbon-14 label at the 6-position (L-lysine-6-C¹⁴).

  • In Vivo Administration: The radiolabeled lysine was administered to rats.

  • Metabolite Isolation: Various metabolites were isolated from the rat urine and tissues.

  • Identification and Quantification: The isolated compounds were identified and their radioactivity measured. This allowed the researchers to trace the path of the carbon-14 from lysine to α-aminoadipic acid and other downstream metabolites.

Quantitative Data from Foundational Studies

The early studies on α-aminoadipic acid provided the first quantitative estimates of its formation from lysine.

StudyOrganism/TissueSubstrateProductKey Quantitative Finding
Borsook et al. (1948)Guinea Pig Liver HomogenateL-Lysineα-Aminoadipic AcidDemonstrated the conversion of lysine to α-aminoadipic acid.
Rothstein & Miller (1954)RatL-Lysine-6-C¹⁴α-Aminoadipic AcidConfirmed α-aminoadipic acid as a significant metabolite of lysine.

Metabolic Pathways Involving α-Aminoadipic Acid

α-Aminoadipic acid holds a distinct position in two major metabolic pathways: the degradation of lysine in mammals and the biosynthesis of lysine in fungi.

Mammalian Lysine Degradation (Saccharopine Pathway)

In mammals, α-aminoadipic acid is a key intermediate in the primary pathway for lysine catabolism, known as the saccharopine pathway. This pathway ultimately leads to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production. The initial steps of this pathway occur in the mitochondria[2].

The conversion of lysine to α-aminoadipic acid involves a series of enzymatic reactions. First, lysine and α-ketoglutarate are condensed to form saccharopine by the enzyme lysine-ketoglutarate reductase[2][3]. Saccharopine is then cleaved by saccharopine dehydrogenase to yield α-aminoadipic semialdehyde and glutamate[2][3]. Finally, α-aminoadipic semialdehyde is oxidized to α-aminoadipic acid by α-aminoadipic semialdehyde dehydrogenase.

Mammalian_Lysine_Degradation Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-Ketoglutarate Reductase aKG α-Ketoglutarate aKG->Saccharopine Glutamate Glutamate Saccharopine->Glutamate AA_semialdehyde α-Aminoadipic- δ-semialdehyde Saccharopine->AA_semialdehyde Saccharopine Dehydrogenase AAA α-Aminoadipic Acid AA_semialdehyde->AAA α-Aminoadipic Semialdehyde Dehydrogenase aKA α-Ketoadipic Acid AAA->aKA Aminoadipate Aminotransferase GlutarylCoA Glutaryl-CoA aKA->GlutarylCoA α-Ketoadipate Dehydrogenase AcetylCoA Acetyl-CoA GlutarylCoA->AcetylCoA Multiple Steps

Mammalian Lysine Degradation Pathway
Fungal Lysine Biosynthesis (α-Aminoadipate Pathway)

In contrast to mammals, fungi and some other lower eukaryotes utilize the α-aminoadipate pathway for the de novo synthesis of lysine[4][5]. This pathway is a potential target for the development of antifungal drugs due to its absence in humans[4].

The synthesis of α-aminoadipate in fungi begins with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate, a reaction catalyzed by homocitrate synthase[5][6]. Homocitrate is then converted to homoisocitrate through a series of reactions analogous to the aconitase reaction in the citric acid cycle[6]. Homoisocitrate is subsequently oxidatively decarboxylated to α-ketoadipate by homoisocitrate dehydrogenase[5]. Finally, α-ketoadipate is transaminated to yield α-aminoadipic acid[5].

Fungal_Lysine_Biosynthesis aKG α-Ketoglutarate Homocitrate Homocitrate aKG->Homocitrate AcetylCoA Acetyl-CoA AcetylCoA->Homocitrate Homocitrate Synthase Homoaconitate cis-Homoaconitate Homocitrate->Homoaconitate Homoaconitase Homoisocitrate Homoisocitrate Homoaconitate->Homoisocitrate Homoaconitase aKA α-Ketoadipate Homoisocitrate->aKA Homoisocitrate Dehydrogenase AAA α-Aminoadipic Acid aKA->AAA Aminoadipate Aminotransferase AA_semialdehyde α-Aminoadipic- δ-semialdehyde AAA->AA_semialdehyde Aminoadipate Reductase Saccharopine Saccharopine AA_semialdehyde->Saccharopine Saccharopine Dehydrogenase (L-glutamate forming) Lysine L-Lysine Saccharopine->Lysine Saccharopine Dehydrogenase (NADP+, L-lysine-forming)

Fungal Lysine Biosynthesis Pathway

Experimental Workflow for the Identification of α-Aminoadipic Acid in Early Studies

The workflow for identifying α-aminoadipic acid in the mid-20th century relied heavily on the combination of biochemical preparations and the then-emerging technique of paper chromatography.

Experimental_Workflow Start Start: Guinea Pig Liver Homogenate + L-Lysine Incubation Incubation at 37°C Start->Incubation Extraction Protein Precipitation & Supernatant Collection Incubation->Extraction Chromatography Paper Chromatography Extraction->Chromatography Visualization Ninhydrin Staining & Heating Chromatography->Visualization Standard Synthetic α-AAA Standard Standard->Chromatography Co-chromatography Analysis Comparison of Rf Values Visualization->Analysis Conclusion Conclusion: α-Aminoadipic Acid is a Metabolite of Lysine Analysis->Conclusion

Workflow for α-AAA Identification

Conclusion

The discovery of α-aminoadipic acid and the subsequent elucidation of its metabolic roles represent a significant chapter in the history of biochemistry. The pioneering work of researchers like Borsook, Rothstein, and their colleagues laid the groundwork for our current understanding of lysine metabolism. This technical guide, by consolidating the historical context, experimental details, and metabolic pathways, serves as a valuable reference for contemporary researchers. The distinct metabolic pathways involving α-AAA in mammals and fungi continue to be areas of active research, with implications for metabolic diseases and the development of novel antimicrobial agents.

References

Aminoadipic Acid as a Key Intermediate in Lysine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of α-aminoadipic acid (AAA) as a central intermediate in the catabolism of the essential amino acid L-lysine. We will delve into the core metabolic pathways, the enzymes involved, their regulation, and the analytical methods used for their study. Furthermore, this guide will highlight the burgeoning clinical significance of aminoadipic acid as a biomarker and its implications for drug development in metabolic and neurological disorders.

The Saccharopine Pathway: The Major Route of Lysine Catabolism

In mammals, the primary route for lysine degradation is the saccharopine pathway, a series of enzymatic reactions localized within the mitochondria.[1][2] This pathway is crucial for maintaining lysine homeostasis, as lysine is an essential amino acid that cannot be synthesized by the body and its catabolism is irreversible.[3][4] While another route, the pipecolate pathway, exists and is more active in the brain, the saccharopine pathway is considered the major contributor to systemic lysine degradation, primarily in the liver and kidneys.[1][4][5] Both the saccharopine and pipecolate pathways converge at the formation of α-aminoadipic semialdehyde (AASA), which is then oxidized to α-aminoadipic acid.[3]

The initial steps of the saccharopine pathway are catalyzed by a single bifunctional enzyme, α-aminoadipate-δ-semialdehyde synthase (AASS).[1][6] This enzyme possesses two distinct domains that carry out the first two reactions in the sequence.[6] The process ultimately converts lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3]

Saccharopine_Pathway cluster_mitochondrion Mitochondrion Lysine L-Lysine LKR LKR (AASS) Lysine->LKR AKG α-Ketoglutarate AKG->LKR Saccharopine Saccharopine SDH SDH (AASS) Saccharopine->SDH 2 AASA α-Aminoadipic Semialdehyde (AASA) P6C Δ¹-Piperideine-6-Carboxylate (P6C) AASA->P6C Spontaneous equilibrium AASADH AASADH (ALDH7A1) AASA->AASADH 3 AAA α-Aminoadipic Acid (AAA) AAT AAT AAA->AAT 4 AKA α-Ketoadipic Acid OADHC OADHC AKA->OADHC 5 GlutarylCoA Glutaryl-CoA AcetylCoA Acetyl-CoA GlutarylCoA->AcetylCoA ...multiple steps Glutamate_out L-Glutamate LKR->Saccharopine 1 NADP_out NADP⁺ LKR->NADP_out SDH->AASA SDH->Glutamate_out NADH_out NAD(P)H + H⁺ SDH->NADH_out AASADH->AAA NADH_out2 NADH + H⁺ AASADH->NADH_out2 AAT->AKA Glutamate_out2 Glutamate AAT->Glutamate_out2 OADHC->GlutarylCoA CO2_out CO₂ OADHC->CO2_out NADPH_in NADPH + H⁺ NADPH_in->LKR NAD_in NAD(P)⁺ NAD_in->SDH NAD_in2 NAD⁺ NAD_in2->AASADH AKG_in2 α-Ketoglutarate AKG_in2->AAT CoA_in CoA-SH CoA_in->OADHC

The Saccharopine Pathway of Lysine Catabolism.

Key Enzymes and Their Regulation

The flux through the saccharopine pathway is controlled by several key enzymes, with AASS playing a principal regulatory role.

  • α-Aminoadipate-δ-semialdehyde Synthase (AASS) : This bifunctional enzyme contains the Lysine-Ketoglutarate Reductase (LKR) and Saccharopine Dehydrogenase (SDH) domains.[6]

    • LKR domain : Catalyzes the condensation of L-lysine and α-ketoglutarate to form saccharopine, utilizing NADPH as a cofactor.[7]

    • SDH domain : Catalyzes the hydrolysis of saccharopine to yield L-glutamate and AASA.[7]

    • Regulation : The expression and activity of AASS are responsive to dietary conditions. For instance, starvation or high lysine intake can increase LKR and SDH levels in the liver of mice.[8] Genetic mutations in the AASS gene can lead to impaired lysine degradation and result in a rare metabolic disorder known as hyperlysinemia.[3]

  • α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) : Also known as Antiquitin or ALDH7A1, this enzyme is responsible for the irreversible oxidation of AASA to the stable intermediate α-aminoadipic acid.[6][7] A deficiency in AASADH, caused by mutations in the ALDH7A1 gene, leads to the accumulation of AASA and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[5] This accumulation is the underlying cause of pyridoxine-dependent epilepsy (PDE), a severe neurometabolic disorder, as P6C inactivates pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[5]

  • Aminoadipate Aminotransferase (AAT) : This enzyme transfers the amino group from α-aminoadipic acid to α-ketoglutarate, forming α-ketoadipic acid and glutamate.

  • α-Ketoadipic Acid Dehydrogenase Complex (OADHC) : This mitochondrial complex catalyzes the oxidative decarboxylation of α-ketoadipic acid to glutaryl-CoA.[9] A deficiency in this complex, often due to mutations in the DHTKD1 gene, results in α-aminoadipic and α-ketoadipic aciduria.[9][10]

Quantitative Aspects of Lysine Catabolism

Understanding the quantitative parameters of the lysine catabolic pathway is essential for modeling metabolic flux and interpreting clinical data.

Table 1: Enzyme Kinetic Parameters
Enzyme DomainSubstrateOrganism/TissueKm (Michaelis Constant)
LKR (AASS) L-LysineHuman Liver1.5 mM[11]
α-KetoglutarateHuman Liver1.0 mM[11]
NADPHHuman Liver80 µM[11]
Table 2: Metabolite Concentrations
MetaboliteConditionFluid/TissueConcentration Range
α-Aminoadipic Acid NormalUrine2 - 47 µmol/g creatinine[12]
Hyperglycemia (12 mM Glucose)Human Serum Albumin (in vitro)~0.15 nmol/mg protein[13][14]
Diabetes Risk (Top Quartile)Human PlasmaAssociated with >4-fold risk[15][16]
Lysine NormalPlasma-
Saccharopine NormalPlasma / UrineLow to undetectable[17]

Note: Data on normal plasma concentrations of α-aminoadipic acid and other kinetic parameters are limited in the readily available literature and represent an area for further investigation.

This compound in Health and Disease

Once considered merely an intermediate, α-aminoadipic acid has emerged as a significant biomarker and a potential modulator of metabolic and neurological pathways.[18][19]

Biomarker for Diabetes Risk

Large-scale metabolomic studies, such as the Framingham Heart Study, have identified 2-aminoadipic acid (2-AAA) as a strong predictor of future diabetes development.[15][16] Individuals with elevated plasma 2-AAA levels have a significantly higher risk of developing type 2 diabetes, with this association being detectable up to 12 years before the clinical onset of the disease.[15][20] This link appears to be independent of other known metabolic risk factors like branched-chain amino acids.[15] Mechanistically, 2-AAA has been shown to enhance insulin secretion from pancreatic β-cells and improve glucose homeostasis in mouse models, suggesting it is not just a marker but also an active participant in glucose regulation.[15][18]

AAA_Insulin_Signaling cluster_main Proposed Role of AAA in Glucose Homeostasis cluster_pancreas Pancreatic β-Cell cluster_systemic Systemic Effects AAA Elevated α-Aminoadipic Acid (AAA) Insulin_Secretion ↑ Insulin Secretion AAA->Insulin_Secretion Enhances Diabetes_Risk ↑ Diabetes Risk Marker AAA->Diabetes_Risk Correlates with Glucose_Homeostasis Modulation of Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Improves

Proposed role of α-aminoadipic acid in insulin secretion.
Neurological Implications

The lysine catabolism pathway has profound implications for neurological health. As mentioned, defects in AASADH lead to pyridoxine-dependent epilepsy.[5] Furthermore, α-aminoadipic acid itself has been shown to have neuromodulatory effects. It can act as an astrocytic toxin and has been used in animal models to study the role of astrocytes in depression and other neurological conditions.[21] L-α-aminoadipic acid has also been investigated for its potential neuroprotective properties, showing an ability to restrict dopaminergic neurodegeneration in inflammatory models of Parkinson's disease.[22] It may also influence the production of kynurenic acid, an antagonist of excitatory amino acid receptors, in the hippocampus.[23]

Inborn Errors of Metabolism

Beyond PDE and hyperlysinemia, defects in this pathway are associated with other conditions:

  • α-Aminoadipic and α-Ketoadipic Aciduria : Caused by a deficiency in the α-ketoadipic acid dehydrogenase complex, this disorder leads to the accumulation and excretion of both α-aminoadipic and α-ketoadipic acids.[9][24]

  • Glutaric Aciduria Type 1 (GA1) : This is a severe neurometabolic disorder caused by a deficiency in glutaryl-CoA dehydrogenase, an enzyme downstream of α-ketoadipic acid. The toxic accumulation of glutaric and 3-hydroxyglutaric acid originates from lysine and tryptophan catabolism. Targeting the AASS enzyme to reduce the production of these toxic metabolites is being explored as a therapeutic strategy.[1][25]

Experimental Protocols and Methodologies

Studying the role of this compound in lysine catabolism requires robust experimental techniques. Below are overviews of key methodologies.

Measurement of Lysine-Ketoglutarate Reductase (LKR) Activity

A common method for determining LKR activity is a spectrophotometric assay that measures the lysine-dependent oxidation of NADPH.[11][26]

Principle: The LKR-catalyzed reaction consumes NADPH, which absorbs light at 340 nm. The rate of decrease in absorbance at 340 nm is directly proportional to the enzyme's activity.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, sucrose, mannitol, 2-mercaptoethanol, BSA, Triton X-100, NADPH, and α-ketoglutarate.

  • Sample Preparation: Prepare tissue homogenates (e.g., from liver) or cell lysates and determine the total protein concentration.

  • Assay:

    • Add the sample (lysate/homogenate) to the reaction mixture in a cuvette and place it in a spectrophotometer set to 340 nm and an appropriate temperature (e.g., 37°C).

    • Establish a baseline reading to account for any lysine-independent NADPH oxidation.

    • Initiate the reaction by adding a saturating concentration of L-lysine.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Calculation: Calculate the rate of NADPH oxidation using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[26] Express the activity in units such as nmol of NADPH consumed per minute per mg of protein.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low-abundance metabolites like this compound in complex biological matrices such as plasma, urine, or tissue extracts.

LCMS_Workflow cluster_workflow LC-MS/MS Workflow for AAA Quantification Sample 1. Sample Collection (Plasma, Urine, Tissue) Extraction 2. Protein Precipitation & Metabolite Extraction (e.g., with Methanol) Sample->Extraction Derivatization 3. Derivatization (Optional) (e.g., Butylation for improved chromatographic retention) Extraction->Derivatization LC 4. Chromatographic Separation (e.g., Reversed-Phase LC) Derivatization->LC MS 5. Mass Spectrometry (Ionization - ESI) LC->MS MSMS 6. Tandem MS (MS/MS) (Precursor Ion -> Fragment Ions) MS->MSMS Data 7. Data Analysis (Quantification using stable isotope-labeled internal standard) MSMS->Data

Workflow for α-aminoadipic acid quantification by LC-MS/MS.

Methodology Overview:

  • Sample Preparation: Proteins are precipitated from the biological sample (e.g., plasma) using a solvent like methanol or acetonitrile. A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-AAA or ¹⁵N-AAA) is added to correct for matrix effects and variations in extraction efficiency.

  • Chromatographic Separation: The extracted metabolites are separated using liquid chromatography, typically reversed-phase, to resolve this compound from other isomeric and isobaric compounds.

  • Mass Spectrometric Detection: The eluent from the LC column is ionized (commonly via electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of AAA) is selected and fragmented, and a specific product ion is monitored for quantification. This provides high specificity and sensitivity.

Generation of AASS Knockout Mouse Models

Studying the systemic effects of disrupted lysine catabolism often involves the use of genetically engineered mouse models.

Strategy:

  • Gene Targeting Vector Construction: A targeting vector is designed to flank a critical exon (or exons) of the Aass gene with loxP sites.

  • Generation of Chimeric Mice: The targeting vector is introduced into embryonic stem (ES) cells. Successfully targeted ES cells are then injected into blastocysts, which are implanted into surrogate mothers to generate chimeric mice.

  • Generation of Floxed Mice: Chimeric mice are bred to establish a colony of mice carrying the "floxed" Aass allele (Aassfl/fl). These mice are typically phenotypically normal.[27]

  • Conditional or Global Knockout:

    • Global Knockout: Aassfl/fl mice are crossed with mice expressing Cre recombinase ubiquitously, resulting in the deletion of the targeted exon in all tissues.[28]

    • Tissue-Specific Knockout: Aassfl/fl mice are crossed with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Alb-Cre for liver-specific knockout) to study the role of lysine catabolism in specific organs.[29]

  • Validation: Knockout is confirmed at the DNA (PCR genotyping), RNA (RT-qPCR), and protein (Western blot or immunostaining) levels.[28][29] Metabolic validation involves measuring elevated lysine and reduced this compound levels in plasma or tissues.[28]

Conclusion and Future Directions

This compound, a key intermediate of the mitochondrial saccharopine pathway, has transitioned from a simple metabolite to a molecule of significant interest for researchers and clinicians. Its role as a predictive biomarker for type 2 diabetes and its involvement in neurological function present exciting opportunities for diagnostics and therapeutics.[18] The development of targeted therapies for inborn errors of lysine metabolism, such as substrate reduction therapy for GA1 by inhibiting AASS, highlights the potential of modulating this pathway for clinical benefit.[25]

Future research should focus on elucidating the precise molecular mechanisms by which this compound influences insulin secretion and neuronal function. Further quantitative studies are needed to establish definitive reference ranges for this compound in various populations and to understand the dynamics of its metabolic flux in response to diet and disease. The continued development and refinement of experimental tools, including advanced mass spectrometry techniques and sophisticated animal models, will be crucial in unlocking the full potential of targeting the lysine catabolism pathway for the prevention and treatment of human disease.

References

The Dual Nature of Aminoadipic Acid: A Technical Whitepaper on its Role as a Non-Proteinogenic Amino Acid in Metabolism and Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aminoadipic acid (AAA), a non-proteinogenic amino acid, has emerged from relative obscurity as a key intermediate in lysine metabolism to a focal point in metabolic disease research. Primarily known as a product of lysine degradation, recent metabolomic studies have identified 2-aminoadipic acid (2-AAA) as a robust and early biomarker for the development of type 2 diabetes and a participant in cardiovascular and neurological pathophysiology. This technical guide provides an in-depth review of the biochemical pathways, clinical significance, and experimental methodologies related to this compound, offering a comprehensive resource for researchers and drug development professionals exploring its therapeutic and diagnostic potential.

Introduction: Beyond a Simple Lysine Metabolite

Non-proteinogenic amino acids, those not incorporated into proteins during translation, play diverse and critical roles in biology. This compound, existing as L- and D-isomers, is a prime example. The L-isomer, L-α-aminoadipate, is a key intermediate in the primary mammalian catabolic pathway for the essential amino acid L-lysine.[1][2] For decades, its significance was largely confined to this metabolic role and its known neurotoxic effects on glial cells.[1][3] However, large-scale metabolomic profiling, such as that conducted in the Framingham Heart Study, has repositioned 2-AAA as a significant predictor of metabolic disease.[4][5][6] Individuals with the highest plasma concentrations of 2-AAA have a greater than four-fold increased risk of developing diabetes, with elevated levels detectable up to 12 years before clinical diagnosis.[3][4][5] This discovery has ignited interest in 2-AAA's broader physiological functions, its role in cellular signaling, and its potential as a therapeutic target.

Biochemical Pathways and Regulation

This compound sits at a crucial juncture in lysine metabolism. In mammals, the primary route for lysine degradation is the saccharopine pathway, which occurs predominantly in the liver mitochondria.[7][8]

Lysine Catabolism: The Saccharopine Pathway

The degradation of L-lysine to 2-aminoadipic acid is a multi-step enzymatic process:

  • Lysine to Saccharopine: L-lysine and α-ketoglutarate are condensed by the bifunctional enzyme aminoadipic semialdehyde synthase (AASS), which possesses lysine-α-ketoglutarate reductase (LKR) activity.[7][8]

  • Saccharopine to α-Aminoadipate-δ-semialdehyde: The same AASS enzyme, using its saccharopine dehydrogenase (SDH) activity, then cleaves saccharopine to yield L-glutamate and α-aminoadipate-δ-semialdehyde (allysine).[1][7]

  • Allysine to 2-Aminoadipic Acid: Allysine is irreversibly oxidized by aminoadipate-semialdehyde dehydrogenase to form 2-aminoadipic acid.[1][7]

  • Further Catabolism: 2-AAA is then transaminated by aminoadipate aminotransferase to α-ketoadipate, which is subsequently decarboxylated and enters the Krebs cycle as acetyl-CoA.[1][2]

This pathway is critical for maintaining lysine homeostasis. In contrast, in fungi and some yeast, this pathway runs in the reverse direction for lysine biosynthesis, making its enzymes potential targets for antifungal therapies.[2]

Lysine_Degradation_Pathway cluster_mito Mitochondrion Lysine L-Lysine Sacc Saccharopine Lysine->Sacc AASS (LKR activity) aKG α-Ketoglutarate aKG->Sacc Allysine α-Aminoadipate-δ-semialdehyde (Allysine) Sacc->Allysine AASS (SDH activity) Glutamate L-Glutamate Sacc->Glutamate AAA 2-Aminoadipic Acid Allysine->AAA Aminoadipate-semialdehyde Dehydrogenase aKA α-Ketoadipate AAA->aKA Aminoadipate Aminotransferase AcCoA Acetyl-CoA aKA->AcCoA KGDHC complex aKA->Glutamate TCA Krebs Cycle AcCoA->TCA

Caption: The mitochondrial lysine degradation (saccharopine) pathway.

Role as a Biomarker in Metabolic Disease

The strong association between elevated plasma 2-AAA and future diabetes risk has been validated across multiple cohorts.[3][4] This relationship appears to be independent of other known metabolite biomarkers like branched-chain and aromatic amino acids, suggesting 2-AAA reports on a distinct pathophysiological pathway.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings regarding 2-aminoadipic acid concentrations in various physiological and pathological states.

Table 1: Plasma 2-Aminoadipic Acid Reference Ranges in Healthy Individuals (µmol/L)
Age Group 0–30 days 31 days–23 months 2 years–15 years
Concentration Range 0.0–2.90.0–2.60.0–1.9
Data sourced from Labcorp reference intervals.[9]
Table 2: 2-Aminoadipic Acid Concentrations in Tissues (µM)
Tissue Species Concentration (Mean ± SEM or Range)
Human CortexHuman18.7 ± 2.4
Human StriatumHuman18.0 ± 1.7
Rat Brain (various areas)Rat5–30
Rat Peripheral OrgansRat8–40
Rat SerumRat1–2
Data sourced from Füredi et al. (2003).[3]
Table 3: Association of 2-AAA with Disease Risk
Finding Reference
Individuals with top quartile plasma 2-AAA concentrations have a >4-fold increased risk of developing type 2 diabetes.Wang et al. (2013)[10]
Plasma 2-AAA is positively correlated with BMI and insulin resistance.Lee et al. (2019), Wang et al. (2013)[1]
Higher plasma 2-AAA is associated with lower HDL cholesterol and higher triglycerides.Desine et al. (2023)[11]

Physiological and Pathophysiological Roles

Beyond its role as a biomarker, 2-AAA is an active biomolecule that modulates key physiological processes, particularly glucose homeostasis and neuronal function.

Modulation of Insulin Secretion

Experimental studies have demonstrated that 2-AAA can directly influence pancreatic β-cell function.[4] Administration of 2-AAA enhances insulin secretion from pancreatic β-cell lines, as well as from isolated murine and human islets.[4][10] This suggests that rising 2-AAA levels may initially be a compensatory response to hyperglycemia or insulin resistance, aimed at boosting insulin output.[12] The exact signaling mechanism is still under investigation but appears to be distinct from glucose-stimulated insulin secretion pathways and may involve G-protein coupled receptors like the amino acid taste receptor (Tas1R1/Tas1R3).[13][14]

Insulin_Secretion_Pathway cluster_beta_cell Pancreatic β-Cell AAA 2-Aminoadipic Acid GPCR Amino Acid Receptor (e.g., Tas1R1/Tas1R3) AAA->GPCR PLC PLC GPCR->PLC Gq activation Ca_Influx Ca²⁺ Influx GPCR->Ca_Influx Other pathways IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Insulin Insulin Granule Exocytosis Ca_ER->Insulin ↑ [Ca²⁺]i Ca_Influx->Insulin ↑ [Ca²⁺]i Bloodstream Increased Blood Insulin Level Insulin->Bloodstream

Caption: Proposed mechanism for 2-AAA-stimulated insulin secretion.
Neurotoxicity and Glial Cell Function

In the central nervous system, 2-AAA is recognized as a selective gliotoxin, particularly targeting astrocytes.[6][15] Exposure to L-AAA can induce astrocyte cell death, potentially through mechanisms involving prolonged inhibition of protein synthesis and the failure to induce protective stress proteins like HSP70.[5] This gliotoxic activity has been exploited experimentally to study the role of astrocytes in various neurological processes and diseases.[2][15] L-AAA's structural homology to glutamate allows it to interfere with glutamatergic neurotransmission.[3] It can also inhibit kynurenine aminotransferase, an enzyme in astrocytes responsible for producing the neuroprotective metabolite kynurenic acid, thereby potentially contributing to an excitotoxic environment.[3][16]

Experimental Protocols and Methodologies

Accurate quantification of 2-aminoadipic acid in biological matrices is essential for both research and clinical applications. The primary methods employed are based on chromatography coupled with mass spectrometry.

General Workflow for 2-AAA Quantification

A typical workflow for analyzing 2-AAA involves sample collection, protein precipitation, and instrumental analysis.

Experimental_Workflow cluster_workflow Quantification Workflow Sample 1. Sample Collection (Plasma, Serum, Tissue Homogenate) Spike 2. Spike Internal Standard (e.g., ¹³C, ¹⁵N-labeled 2-AAA) Sample->Spike Precipitate 3. Protein Precipitation (e.g., Acetonitrile, Methanol) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Supernatant Transfer Centrifuge->Supernatant Dry 6. Evaporation to Dryness (Optional, for derivatization) Supernatant->Dry Deriv 7. Derivatization (e.g., PITC, tBDMS, MCF) (Optional, for GC-MS or specific LC methods) Dry->Deriv Analysis 8. Instrumental Analysis (LC-MS/MS or GC-MS) Deriv->Analysis Quant 9. Data Processing & Quantification Analysis->Quant

Caption: General experimental workflow for 2-AAA quantification.
Protocol 1: Amino Acid Analysis using PITC Derivatization and HPLC

This method is a classic approach for quantifying a broad range of amino acids, including 2-AAA.

  • Objective: To quantify 2-aminoadipic acid in deproteinized plasma or serum.

  • Principle: Amino acids are derivatized with phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC) derivatives, which are chromophoric and can be separated by reverse-phase HPLC and detected by UV absorbance.[7][17]

  • Methodology:

    • Sample Preparation:

      • To 100 µL of plasma, add 100 µL of a suitable internal standard solution.

      • Deproteinize the sample by adding 200 µL of cold acetonitrile. Vortex and centrifuge at >10,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[18][19]

    • Derivatization:

      • Re-dry the sample by adding 100 µL of a coupling solution (e.g., acetonitrile:pyridine:triethylamine:water at 10:5:2:3) and evaporating to dryness. This ensures removal of any residual water or acid.[18][19]

      • Redissolve the dried residue in 100 µL of the coupling solution.

      • Add 5 µL of PITC, vortex, and allow the reaction to proceed for 5-10 minutes at room temperature.[18]

      • Evaporate the sample to dryness under high vacuum to remove excess reagent and solvents.[18]

    • HPLC Analysis:

      • Reconstitute the dried PTC-derivatives in a suitable analysis solvent (e.g., 250 µL of 0.05 M ammonium acetate).[18]

      • Inject 10-20 µL onto a reverse-phase HPLC column (e.g., C18).

      • Separate the PTC-amino acids using a gradient elution system (e.g., a gradient of Solvent A: 0.14 M sodium acetate with triethylamine, pH 5.7, and Solvent B: 60% acetonitrile).[20]

      • Detect the derivatives using a UV detector at 254 nm.

    • Quantification:

      • Identify the 2-AAA peak based on the retention time of a known standard.

      • Quantify by comparing the peak area of the sample to a standard curve generated from known concentrations of 2-AAA, normalized to the internal standard.

Protocol 2: Quantification by LC-MS/MS

This is the current gold-standard method, offering high sensitivity and specificity. It can often be performed without derivatization.[21][22]

  • Objective: To achieve rapid and accurate quantification of 2-aminoadipic acid in plasma.

  • Principle: Samples are minimally processed and directly analyzed. 2-AAA is separated from other metabolites by liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM) for high specificity.[21]

  • Methodology:

    • Sample Preparation:

      • To 50 µL of plasma, add 450 µL of an internal standard solution prepared in an organic solvent (e.g., acetonitrile or methanol) to simultaneously spike and precipitate proteins. The internal standard should be a stable isotope-labeled version of 2-AAA (e.g., [¹³C₁]-α-AA).[21][23]

      • Vortex vigorously for 30 seconds.

      • Refrigerate at 4°C for 30 minutes to enhance precipitation.

      • Centrifuge at >12,000 x g for 5-10 minutes.[22]

      • Transfer the supernatant for injection into the LC-MS/MS system.

    • LC-MS/MS Analysis:

      • Chromatography: Use a column designed for polar analytes, such as a hydrophilic interaction chromatography (HILIC) or a mixed-mode column. This provides better retention for amino acids than standard C18 columns.[21]

      • Mobile Phases: Typically involves a gradient of an aqueous buffer with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile.

      • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Detection: Use MRM to monitor specific precursor-to-product ion transitions for both native 2-AAA and its stable isotope-labeled internal standard.

    • Quantification:

      • Calculate the ratio of the peak area of the native 2-AAA to the peak area of the internal standard.

      • Determine the concentration from a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma) using the same area ratios.

Therapeutic Potential and Future Directions

The dual role of 2-AAA as both a biomarker and a bioactive modulator presents exciting therapeutic opportunities.

  • Metabolic Diseases: Given that 2-AAA can enhance insulin secretion and that insulin-sensitizing drugs can lower its plasma levels, the enzymes in the lysine degradation pathway are potential targets for drug development.[1][23] Modulating the activity of enzymes like AASS or aminoadipate-semialdehyde dehydrogenase could offer a novel approach to managing insulin resistance and type 2 diabetes.

  • Neurological Disorders: The selective gliotoxicity of L-AAA, while a useful experimental tool, also highlights the potential for pathology if its levels are dysregulated in the brain. Understanding the mechanisms that control its concentration in the CNS and how it interacts with glutamate and kynurenine pathways could lead to new treatments for neurodegenerative diseases where astrocyte dysfunction is implicated.[3][24]

  • Antifungal Targets: The α-aminoadipate pathway is essential for lysine synthesis in many pathogenic fungi but is only a catabolic pathway in humans. This difference makes the fungal enzymes of this pathway attractive targets for the development of new antifungal agents with high specificity and low host toxicity.[2]

Future research should focus on elucidating the precise molecular signaling pathways through which 2-AAA exerts its effects on pancreatic β-cells and other tissues. Further investigation into the genetic and environmental factors that regulate plasma 2-AAA concentrations will be crucial for translating its role as a biomarker into clinical practice and for developing targeted therapeutic strategies.

References

structural differences between L- and D-isomers of aminoadipic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structural Differences Between L- and D-Isomers of Aminoadipic Acid

Introduction

This compound, systematically known as 2-aminohexanedioic acid, is a dicarboxylic alpha-amino acid that plays a significant role in various biological processes. It exists as two distinct stereoisomers, or enantiomers: L-aminoadipic acid and D-aminoadipic acid.[1] These isomers, while possessing the same chemical formula (C₆H₁₁NO₄) and connectivity, exhibit profound differences in their three-dimensional structure.[2] This structural variance leads to distinct physicochemical properties and, most critically, divergent biological functions and activities. The L-enantiomer is a key intermediate in the biosynthesis and degradation of the essential amino acid lysine in many organisms, whereas the D-enantiomer is found in certain antibiotics.[2]

This technical guide provides a comprehensive examination of the core structural differences between L- and D-aminoadipic acid, supported by quantitative data, detailed experimental protocols for their differentiation, and visualizations of key concepts and workflows.

Core Structural Difference: Stereochemistry

The fundamental difference between L- and D-aminoadipic acid lies in their stereochemistry. The alpha-carbon (Cα), the carbon atom adjacent to the carboxyl group, is a chiral center because it is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), a carboxylic acid group (-COOH), and a 4-carboxybutyl side chain (-(CH₂)₃-COOH).[3]

  • Enantiomers : L- and D-aminoadipic acid are non-superimposable mirror images of each other, a relationship defined as enantiomeric.[1] This is analogous to a left and right hand.

  • Configuration : The spatial arrangement of the groups around the chiral Cα determines the configuration.

    • L-aminoadipic acid : Corresponds to the (S)-configuration in the Cahn-Ingold-Prelog (CIP) priority system. Its IUPAC name is (2S)-2-aminohexanedioic acid.[4][5]

    • D-aminoadipic acid : Corresponds to the (R)-configuration. Its IUPAC name is (2R)-2-aminohexanedioic acid.[6]

This seemingly subtle difference in 3D arrangement is the primary determinant of their distinct biological roles, as the stereospecific active sites of enzymes and receptors can differentiate between the two forms.[7]

G cluster_L L-Aminoadipic Acid ((S)-configuration) cluster_D D-Aminoadipic Acid ((R)-configuration) l_c l_cooh COOH l_c->l_cooh l_nh2 H₂N l_c->l_nh2 l_h H l_c->l_h l_r (CH₂)₃COOH l_c->l_r mirror d_c d_cooh COOH d_c->d_cooh d_nh2 NH₂ d_c->d_nh2 d_h H d_c->d_h d_r (CH₂)₃COOH d_c->d_r caption Figure 1: Stereoisomers of this compound G cluster_pathway Lysine Metabolism via L-Aminoadipate cluster_bio Biosynthesis (Fungi) Lysine L-Lysine Sacc Saccharopine Lysine->Sacc Degradation L_AAA L-α-Aminoadipic semialdehyde Sacc->L_AAA L_AA L-α-Aminoadipic Acid L_AAA->L_AA Oxidation a_Keto α-Ketoadipate L_AA->a_Keto Transamination Glutaryl Glutaryl-CoA a_Keto->Glutaryl Decarboxylation a_Keto_bio α-Ketoadipate L_AA_bio L-α-Aminoadipic Acid a_Keto_bio->L_AA_bio Transamination L_AAA_bio L-α-Aminoadipic semialdehyde L_AA_bio->L_AAA_bio Reduction Sacc_bio Saccharopine L_AAA_bio->Sacc_bio Lysine_bio L-Lysine Sacc_bio->Lysine_bio caption Figure 2: Role of L-Aminoadipic Acid in Metabolism G start Biological Sample (e.g., Protein Isolate) step1 Acid Hydrolysis (with Deuterated HCl) start->step1 step2 Derivatization (with Chiral Reagent - Optional) step1->step2 For non-chiral columns step3 LC Separation (Chiral Column) step1->step3 Direct Chiral Separation step2->step3 step4 Tandem Mass Spectrometry (MS/MS Detection) step3->step4 end Data Analysis: Quantification of L- and D-Isomers step4->end caption Figure 3: Workflow for Chiral LC-MS/MS Analysis

References

Aminoadipic Acid: A Technical Guide to its Natural Sources, Metabolism, and Dietary Relevance for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aminoadipic acid (2-AAA), a key intermediate in the catabolism of the essential amino acid lysine, has emerged from a mere metabolic byproduct to a significant biomarker and potential modulator of metabolic diseases. Historically noted for its role in inherited metabolic disorders, recent high-resolution metabolomic studies have repositioned 2-AAA as a predictive biomarker for the development of type 2 diabetes and a molecule of interest in obesity and cardiovascular disease. This technical guide provides an in-depth overview of the natural sources, biochemical pathways, and dietary relevance of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for its quantification, a summary of its presence in dietary sources, and visualizations of its core metabolic and signaling pathways to facilitate further investigation and therapeutic exploration.

Introduction

2-Aminoadipic acid (2-AAA), or α-aminoadipic acid, is a non-proteinogenic amino acid that exists as a key node in the metabolism of lysine in all eukaryotes.[1] It is primarily generated endogenously through the degradation of lysine, an essential amino acid that must be obtained from dietary protein.[2] While the L-enantiomer is a constituent of the lysine degradation pathway, the D-enantiomer is found in certain antibiotics like cephalosporin C.[3]

For decades, the clinical relevance of 2-AAA was largely confined to its accumulation in rare genetic disorders such as 2-aminoadipic and 2-oxoadipic aciduria.[1] However, the advent of advanced metabolomics has unveiled a more complex and significant role for 2-AAA in systemic metabolism. Landmark studies have identified circulating 2-AAA as a potent and early biomarker for the risk of developing type 2 diabetes, with elevated levels detectable up to 12 years before the clinical onset of the disease.[4][5] Individuals with 2-AAA concentrations in the highest quartile have been shown to have a more than four-fold increased risk of developing diabetes.[5]

Beyond its role as a biomarker, experimental studies suggest 2-AAA is a bioactive molecule that can modulate glucose homeostasis. Administration of 2-AAA has been shown to lower fasting glucose levels in mice and enhance insulin secretion from pancreatic β-cells.[2][4] This has sparked interest in its potential as a therapeutic target for metabolic disorders, including obesity and atherosclerosis, where it has also been implicated.[6]

This guide synthesizes the current knowledge on 2-AAA, focusing on its origins, metabolic fate, and implications for human health, to provide a comprehensive resource for the scientific and drug development communities.

Natural Sources and Dietary Influence

This compound is not a nutrient obtained directly in significant amounts from the diet; rather, its circulating levels are a product of endogenous lysine metabolism.[2] The primary dietary influence on 2-AAA levels is the intake of lysine, which is abundant in protein-rich foods.

Dietary Patterns and Plasma 2-AAA Levels

Studies have demonstrated a strong correlation between dietary patterns and plasma concentrations of 2-AAA. The consumption of animal products, which are rich in lysine, is associated with higher plasma 2-AAA levels.[7] Conversely, a short-term switch to a vegetarian diet has been shown to significantly reduce circulating 2-AAA.[7] This suggests that while 2-AAA is not a direct dietary component, its endogenous production is sensitive to the dietary intake of its precursor, lysine.

Presence of this compound in Food

Direct quantification of 2-AAA in various raw foodstuffs is not widely available in scientific literature. Most analyses focus on 2-AAA as a marker of protein oxidation in processed or stored foods, particularly meat and dairy products.[8] However, it has been detected in several food items, indicating its presence, albeit without specified concentrations.

Table 1: Qualitative Summary of this compound Presence in Dietary Sources

Food CategorySpecific Food ItemLevel of Evidence/Concentration
Grains Wheats, RyesDetected; reported to be among the highest concentrations.[9]
BarleyDetected, but not quantified.[9]
Dairy Cow's MilkDetected; reported to be among the highest concentrations.[9]
Vegetables Dills, Garden Onions, White CabbagesDetected; reported to be in lower concentrations.[9]

Note: The data presented is largely qualitative. Comprehensive quantitative analysis of 2-aminoadipic acid across a wide range of raw foodstuffs is a recognized gap in the current literature.

Biochemical Pathways

This compound is a central intermediate in the primary pathway for lysine degradation in mammals, known as the saccharopine pathway. This process occurs predominantly in the mitochondria of hepatocytes.

Lysine Degradation (Saccharopine Pathway)

The catabolism of L-lysine to acetyl-CoA involves a series of enzymatic steps:

  • Saccharopine Formation: L-lysine and α-ketoglutarate are condensed by the enzyme lysine-ketoglutarate reductase (LKR) to form saccharopine.

  • Cleavage to Semialdehyde: Saccharopine is then cleaved by saccharopine dehydrogenase (SDH) to yield L-glutamate and α-aminoadipate-δ-semialdehyde (AAS). The LKR and SDH enzymes exist as a single bifunctional protein encoded by the AASS gene.[10]

  • Oxidation to this compound: AAS is irreversibly oxidized by α-aminoadipate semialdehyde dehydrogenase (AASDH) to form α-aminoadipic acid (2-AAA).

  • Transamination: 2-AAA is then transaminated by aminoadipate aminotransferase (AADAT) , typically using α-ketoglutarate as the amino acceptor, to produce α-ketoadipate.

  • Final Conversion: α-ketoadipate is further metabolized by the enzyme complex α-ketoadipate dehydrogenase , which is dependent on the DHTKD1 protein, eventually yielding acetyl-CoA, which can enter the citric acid cycle.[2][6]

Lysine_Degradation_Pathway

Signaling Pathway in Adipocytes

Recent research has elucidated a signaling pathway through which 2-AAA may exert its beneficial metabolic effects, particularly in adipose tissue. 2-AAA has been shown to stimulate thermogenesis and lipolysis.[2]

This is achieved through the activation of the β3-adrenergic receptor (β3AR) signaling cascade. Activation of β3AR leads to increased expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC1α) and Uncoupling protein 1 (UCP1) . This cascade promotes the "browning" of white adipose tissue and increases energy expenditure.[2]

AAA_Signaling_Pathway AAA α-Aminoadipic Acid (2-AAA) B3AR β3-Adrenergic Receptor AAA->B3AR Activates PGC1a PGC1α (Upregulation) B3AR->PGC1a Lipolysis Lipolysis B3AR->Lipolysis UCP1 UCP1 (Upregulation) PGC1a->UCP1 Thermogenesis Adipocyte Thermogenesis UCP1->Thermogenesis EnergyExp Increased Energy Expenditure Thermogenesis->EnergyExp Lipolysis->EnergyExp

Analytical Methodologies

The accurate quantification of 2-aminoadipic acid in biological matrices is critical for research and clinical applications. The gold-standard methodology is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Quantification of 2-AAA in Human Plasma

This protocol describes a common method for the analysis of 2-AAA without chemical derivatization.

4.1.1. Materials and Reagents

  • 2-Aminoadipic acid analytical standard

  • Isotopically labeled internal standard (e.g., 2-Aminoadipic acid-d3)

  • Sulfosalicylic acid (SSA), 30% (w/v) in water

  • Ammonium formate, LC-MS grade

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Ultrapure water

  • Human plasma (for calibration curve and quality controls)

4.1.2. Sample Preparation

  • Thawing: Thaw plasma samples, calibrators, and quality controls on ice.

  • Protein Precipitation: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of 30% sulfosalicylic acid solution to the plasma.

  • Vortexing: Vortex mix the tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the tubes at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Dilution: Carefully transfer 50 µL of the clear supernatant to a new tube. Add 450 µL of the internal standard solution (prepared in the initial mobile phase).

  • Final Mix: Vortex for 30 seconds. The sample is now ready for injection.

4.1.3. Liquid Chromatography

  • LC System: UHPLC system

  • Column: Mixed-mode or HILIC column (e.g., Acclaim™ Trinity™ P1, Raptor Polar X)

  • Column Temperature: 30-35°C

  • Mobile Phase A: 20 mM Ammonium formate in water with 0.1% formic acid, pH ~2.8-3.0

  • Mobile Phase B: 90% Acetonitrile, 10% Mobile Phase A

  • Flow Rate: 0.4 - 0.6 mL/min

  • Injection Volume: 2-5 µL

  • Gradient: A typical gradient would start at high organic content (e.g., 95% B), ramp down to increase elution of polar compounds, and then return to initial conditions for re-equilibration.

4.1.4. Mass Spectrometry

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • SRM Transitions (Example):

    • 2-Aminoadipic Acid: Precursor ion (Q1) m/z 162.2 → Product ion (Q3) m/z 98.2

    • Internal Standard (d3): Precursor ion (Q1) m/z 165.2 → Product ion (Q3) m/z 101.2

  • Key Parameters: Optimize source parameters such as spray voltage (~3500 V), sheath and auxiliary gas flow, and capillary/vaporizer temperatures according to the specific instrument.

Experimental_Workflow Sample 1. Plasma Sample (100 µL) Precip 2. Add 30% SSA (10 µL) Sample->Precip Vortex1 3. Vortex Precip->Vortex1 Incubate 4. Incubate (4°C, 30 min) Vortex1->Incubate Centrifuge 5. Centrifuge (12,000 rpm, 5 min) Incubate->Centrifuge Supernatant 6. Collect Supernatant (50 µL) Centrifuge->Supernatant Dilute 7. Dilute with IS (450 µL) Supernatant->Dilute Vortex2 8. Vortex Dilute->Vortex2 Inject 9. Inject into LC-MS/MS Vortex2->Inject

Dietary and Clinical Relevance

The clinical relevance of 2-AAA has expanded significantly, with strong implications for metabolic health and disease.

Table 2: Summary of Clinical Relevance and Dietary Influence of 2-Aminoadipic Acid

Area of RelevanceKey FindingsDietary Influence
Type 2 Diabetes Risk Elevated plasma 2-AAA is a strong, independent predictor of future diabetes development.[4][5]Higher levels are associated with diets rich in animal protein; vegetarian diets are associated with lower levels.[7]
Glucose Homeostasis 2-AAA enhances insulin secretion from pancreatic β-cells and can lower fasting glucose in animal models.[4]Modulated by the intake of lysine, the precursor to 2-AAA.
Obesity & Energy Metabolism Administration of 2-AAA reduces body weight and fat accumulation in mice by increasing energy expenditure via adipocyte thermogenesis.[2]High-fat diets can be counteracted by 2-AAA supplementation in animal models.[6]
Cardiovascular Disease Implicated in obesity-related atherosclerosis and may serve as a biomarker for cardiovascular risk.[6]Diets high in animal fat and protein may indirectly elevate 2-AAA, contributing to risk.
Neurological Disorders 2-AAA has been studied for its neurotoxic effects on glial cells and is linked to various neurological and psychiatric disorders.[6]Less understood, but systemic metabolic health influenced by diet can impact neurological function.

Conclusion and Future Directions

This compound has transitioned from a simple metabolic intermediate to a molecule of significant interest for the research and pharmaceutical communities. Its strong association with diabetes risk, coupled with its apparent bioactivity in modulating glucose and lipid metabolism, makes it a compelling subject for further investigation. The pathways outlined in this guide, from lysine degradation to adipocyte signaling, provide a foundation for understanding its physiological role.

Future research should focus on several key areas:

  • Quantitative Food Analysis: A systematic quantification of 2-AAA in a broad range of foodstuffs is needed to fully understand its dietary sources and the impact of food processing.

  • Mechanism of Action: Further elucidation of the molecular mechanisms by which 2-AAA influences insulin secretion and adipocyte function is required.

  • Therapeutic Potential: The development of strategies to modulate the DHTKD1/2-AAA axis, either through small molecules or nutritional interventions, could offer novel therapeutic avenues for obesity and type 2 diabetes.[6]

The methodologies and data presented herein serve as a comprehensive resource to support these future endeavors and accelerate the translation of basic science discoveries into clinical applications.

References

alpha-aminoadipic acid's function in neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function of Alpha-Aminoadipic Acid in Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-aminoadipic acid (α-AAA), a key intermediate in the metabolism of lysine, has garnered significant attention in the field of neuroscience for its multifaceted and stereospecific effects on neurotransmission.[1][2] As a structural analog of the excitatory neurotransmitter glutamate, α-AAA interacts with several key components of the central nervous system, exhibiting both neuroactive and gliotoxic properties.[3][4] This technical guide provides a comprehensive overview of the core functions of α-AAA in neurotransmission, with a focus on its isomeric differences, receptor interactions, and impact on glial cell function. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Stereoisomer-Specific Functions

The biological activity of alpha-aminoadipic acid is critically dependent on its stereochemistry. The L- and D-isomers possess distinct pharmacological profiles, which are summarized below.

L-Alpha-Aminoadipic Acid: A Selective Gliotoxin

L-α-aminoadipic acid is predominantly recognized for its gliotoxic effects, specifically targeting astrocytes.[5][6] This toxicity is not immediate but requires uptake into the glial cells, a process that is sodium-dependent.[7] Once internalized, L-α-AAA disrupts astrocyte function through multiple mechanisms:

  • Inhibition of Glutamine Synthetase: L-α-AAA is a competitive inhibitor of glutamine synthetase, an enzyme crucial for the conversion of glutamate to glutamine in astrocytes.[7][8] This inhibition disrupts the glutamate-glutamine cycle, a fundamental process for recycling glutamate and maintaining synaptic homeostasis.

  • Inhibition of Glutamate Transport: L-α-AAA also competitively inhibits the glutamate transporter, impairing the uptake of glutamate from the synaptic cleft.[7][8][9]

  • Morphological and Functional Damage: Exposure to L-α-AAA leads to observable astrocyte pathology, including swelling of the nucleus and cytoplasm, and eventually, karyopyknosis (nuclear shrinkage).[5] This damage can lead to a reduction in the number of astrocytes, as measured by a decrease in glial fibrillary acidic protein (GFAP) immunoreactivity.[6][10]

The gliotoxic effects of L-α-AAA have been utilized experimentally to create models of astrocyte dysfunction to study their role in synaptic plasticity and memory.[6][10]

D-Alpha-Aminoadipic Acid: An NMDA Receptor Antagonist

In contrast to its L-isomer, D-alpha-aminoadipic acid functions as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[11][12][13] It acts as a competitive antagonist at the glutamate binding site on the NMDA receptor, thereby blocking its activation by glutamate.[12] This antagonistic action is specific, as D-α-AAA shows little effect on other glutamate receptors like AMPA and kainate receptors.[12] The selective antagonism of NMDA receptors by D-α-AAA has made it a valuable pharmacological tool for dissecting the roles of NMDA receptors in synaptic transmission and plasticity.[11][14]

Quantitative Data

The following tables summarize the available quantitative data regarding the interactions of alpha-aminoadipic acid with key molecular targets in the central nervous system.

IsomerTargetActionValueOrganism/SystemReference
L-α-AAAGlutamine SynthetaseCompetitive Inhibition (Ki)209 µMNot Specified[8]
L-α-AAAGlutamate TransporterCompetitive Inhibition (Ki)192 µMRat Striatum[8]
L-α-AAANa+/Glutamate CotransporterCompetitive Block (Km)499 µMGuinea Pig Retinal Müller Cells[9]
DL-α-AAAAstrocytes50% Karyopyknosis0.21 mM (40h exposure)Postnatal Mouse Cerebellum Cultures[5]
L-α-AAAAstrocytes50% Karyopyknosis0.10 mM (40h exposure)Postnatal Mouse Cerebellum Cultures[5]
IsomerEffectConcentrationResultOrganism/SystemReference
L-α-AAAReduction of Kynurenic Acid (with L-kynurenine)500 µM47% decrease in dialysateFreely moving rats (hippocampus)[15]
L-α-AAAReduction of Endogenous Kynurenic Acid500 µM28% decrease in dialysateFreely moving rats (hippocampus)[15]

Signaling Pathways and Mechanisms of Action

The interactions of alpha-aminoadipic acid with the glutamatergic system and astrocytes have significant implications for neuronal signaling.

Modulation of Glutamatergic Neurotransmission

As a structural analog of glutamate, α-AAA directly interferes with glutamatergic neurotransmission.[3] The D-isomer's antagonism of NMDA receptors directly dampens excitatory signaling mediated by these receptors.[11] The L-isomer's inhibition of glutamate uptake and the glutamate-glutamine cycle in astrocytes leads to an indirect but significant disruption of glutamate homeostasis, which can have widespread effects on synaptic function.[7]

Glutamatergic_Synapse_Modulation Presynaptic Presynaptic Neuron Glutamate_Vesicle Glutamate Presynaptic->Glutamate_Vesicle Release Postsynaptic Postsynaptic Neuron Astrocyte Astrocyte GS Glutamine Synthetase (GS) Astrocyte->GS Contains NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Binds EAAT Glutamate Transporter (EAAT) Glutamate_Vesicle->EAAT Uptake Glutamate_Vesicle->GS Conversion NMDA_R->Postsynaptic Excitatory Signal EAAT->Astrocyte Gln Glutamine GS->Gln Gln->Presynaptic Recycle D_AAA D-α-AAA D_AAA->NMDA_R Antagonizes L_AAA L-α-AAA L_AAA->EAAT Inhibits L_AAA->GS Inhibits

Modulation of the glutamatergic synapse by D- and L-alpha-aminoadipic acid.

Impact on the Kynurenine Pathway

L-α-aminoadipic acid has been shown to inhibit the production of kynurenic acid, an endogenous antagonist of excitatory amino acid receptors.[15][16] This effect is likely due to the inhibition of kynurenine aminotransferase, the enzyme responsible for kynurenic acid synthesis, which is primarily located in astrocytes.[15] By reducing the levels of the neuroprotective kynurenic acid, L-α-AAA may exacerbate excitotoxic conditions.

Kynurenine_Pathway_Inhibition Kynurenine L-Kynurenine KAT Kynurenine Aminotransferase (KAT) (in Astrocyte) Kynurenine->KAT Substrate Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid Synthesizes L_AAA L-α-AAA L_AAA->KAT Inhibits

Inhibition of kynurenic acid synthesis by L-alpha-aminoadipic acid.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to investigate the function of alpha-aminoadipic acid.

In Vitro Gliotoxicity Assessment in Cerebellar Cultures

This protocol is used to determine the cytotoxic effects of α-AAA on astrocytes.[5]

  • Cell Culture:

    • Dissociate postnatal mouse cerebellum and plate the cells.

    • Culture the cells for a specified period (e.g., 4 days in vitro) to allow for differentiation.

  • Treatment:

    • Introduce DL-, D-, or L-α-aminoadipic acid into the culture medium at various concentrations.

    • Incubate the treated cultures for a defined duration (e.g., 40 hours).

  • Analysis:

    • Fix the cells and perform indirect immunofluorescence labeling for glial fibrillary acidic protein (GFAP) to identify astrocytes.

    • Use microscopy to observe and quantify morphological changes, such as nuclear and cytoplasmic swelling, and karyopyknosis.

    • Determine the concentration of α-AAA that causes pyknosis in 50% of the astrocyte population.

Gliotoxicity_Protocol start Start culture Dissociate and Culture Postnatal Mouse Cerebellar Cells start->culture end End treat Treat with α-AAA (DL-, D-, L-isomers) culture->treat incubate Incubate for 40 hours treat->incubate fix_stain Fix and Stain for GFAP (Astrocyte Marker) incubate->fix_stain analyze Microscopic Analysis: Quantify Astrocyte Karyopyknosis fix_stain->analyze analyze->end

Workflow for assessing the gliotoxicity of alpha-aminoadipic acid in vitro.

In Vivo Microdialysis for Kynurenic Acid Measurement

This protocol allows for the in vivo measurement of extracellular kynurenic acid levels in the brain of freely moving animals.[15]

  • Surgical Implantation:

    • Surgically implant a microdialysis probe into the target brain region (e.g., dorsal hippocampus) of the animal (e.g., rat).

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples at regular intervals.

  • Pharmacological Manipulation:

    • Introduce L-α-aminoadipic acid into the perfusion medium at a specific concentration (e.g., 500 µM).

    • Optionally, co-administer the kynurenic acid precursor, L-kynurenine, to measure de novo synthesis.

  • Sample Analysis:

    • Analyze the collected dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC), to quantify the concentration of kynurenic acid.

Electrophysiological Recording of Glutamate Transporter Currents

This protocol is used to study the effect of α-AAA on the Na+/glutamate cotransporter in isolated retinal glial cells.[9]

  • Cell Isolation:

    • Acutely isolate Müller glial cells from the retina of a guinea pig.

  • Electrophysiology:

    • Use the whole-cell voltage-clamp technique to record membrane currents from individual Müller cells.

    • Hold the cell at a negative membrane potential.

  • Experimental Conditions:

    • Apply glutamate to the cell to evoke an inward current mediated by the Na+/glutamate cotransporter.

    • Apply L-α-aminoadipic acid to determine if it also generates a current and to assess its effect on the glutamate-evoked current.

    • Perform experiments in the presence and absence of extracellular Na+ and intracellular K+ to confirm the dependence of the current on these ions.

  • Data Analysis:

    • Measure the amplitude of the evoked currents.

    • Determine the kinetic parameters of inhibition (e.g., Km) to characterize the competitive block by L-α-AAA.

Conclusion and Future Directions

Alpha-aminoadipic acid is a versatile molecule with significant and distinct effects on the central nervous system, dictated by its stereochemistry. L-α-AAA acts as a selective gliotoxin, providing a valuable tool for studying astrocyte function, while D-α-AAA serves as a specific NMDA receptor antagonist. The disruption of glutamate homeostasis and kynurenic acid production by L-α-AAA highlights the intricate relationship between glial cells and neuronal signaling.

For drug development professionals, the dual nature of α-AAA presents both challenges and opportunities. The gliotoxic properties of the L-isomer could be explored in the context of diseases characterized by reactive gliosis, while the NMDA receptor antagonism of the D-isomer continues to be relevant for conditions involving excitotoxicity. Further research is warranted to fully elucidate the downstream signaling consequences of α-AAA's actions and to explore its therapeutic potential and toxicological risks. A deeper understanding of the molecular mechanisms underlying its stereospecific effects will be crucial for the development of novel therapeutic strategies targeting the glutamatergic system and glial-neuronal interactions.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Aminoadipic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Aminoadipic acid (AAA), a dicarboxylic amino acid, is a key intermediate in the metabolism of the essential amino acid L-lysine.[1][2][3] Elevated levels of 2-aminoadipic acid have been identified as a potential biomarker for predicting the risk of developing type 2 diabetes and have been implicated in various metabolic and neurological disorders.[1] Accurate and precise quantification of this compound in biological matrices is therefore crucial for research into these conditions and for the development of potential therapeutic interventions.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like this compound. Due to the low volatility of amino acids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis.[4] This document provides detailed application notes and protocols for the quantification of this compound in biological samples using GC-MS.

Metabolic Pathway of this compound

This compound is primarily formed during the degradation of lysine, which mainly occurs in the liver.[3][4] The saccharopine pathway is the principal route for lysine catabolism, leading to the formation of α-aminoadipate.[4]

Lysine Degradation Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-α-ketoglutarate reductase Alpha_Aminoadipate_Semialdehyde α-Aminoadipate-δ-semialdehyde Saccharopine->Alpha_Aminoadipate_Semialdehyde Saccharopine dehydrogenase Alpha_Aminoadipic_Acid α-Aminoadipic Acid Alpha_Aminoadipate_Semialdehyde->Alpha_Aminoadipic_Acid Aminoadipate-semialdehyde dehydrogenase Alpha_Ketoadipic_Acid α-Ketoadipic Acid Alpha_Aminoadipic_Acid->Alpha_Ketoadipic_Acid Aminoadipate transaminase Glutaryl_CoA Glutaryl-CoA Alpha_Ketoadipic_Acid->Glutaryl_CoA α-Ketoadipate dehydrogenase Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Multiple Steps

Lysine degradation to α-aminoadipic acid.

Quantitative Data Summary

The following tables summarize typical quantitative performance characteristics for the analysis of amino acids by GC-MS. These values are representative and may vary depending on the specific instrumentation, derivatization method, and matrix.

Table 1: Method Validation Parameters for Amino Acid Quantification by GC-MS

ParameterTypical ValueDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve.
Limit of Detection (LOD) 0.03 - 12 µMThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.3 - 30 µMThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements.
Accuracy (% Recovery) 80 - 115%The percentage of the true concentration of the analyte recovered.

Table 2: GC-MS Parameters for Derivatized this compound

ParameterValue
Derivatization Agent Pentafluorobenzyl Bromide (PFB-Br)
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS)
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial 70°C, ramp to 280-300°C
Ionization Mode Negative Chemical Ionization (NCI)
Monitored Ions (m/z) 520 and 322
Retention Time ~7 minutes

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound in biological samples, such as plasma or urine.

Experimental Workflow

Experimental Workflow Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation Derivatization Derivatization with PFB-Br Sample_Preparation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

Workflow for this compound quantification.
Sample Preparation (Protein Precipitation)

For biological fluids like plasma or serum, it is essential to remove proteins that can interfere with the analysis.

  • Aliquot Sample: Transfer 100 µL of the biological sample (e.g., plasma, serum, or urine) into a clean microcentrifuge tube.

  • Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled this compound) to correct for variability in sample preparation and analysis.

  • Precipitate Proteins: Add 400 µL of cold acetonitrile to the sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.

  • Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.

Derivatization with Pentafluorobenzyl Bromide (PFB-Br)

This protocol is based on the derivatization of the carboxylic acid groups of this compound.

  • Reconstitute Sample: Reconstitute the dried sample extract in 100 µL of acetone.

  • Add Derivatizing Reagent: Add 10 µL of 10% (v/v) pentafluorobenzyl bromide (PFB-Br) in acetone and 10 µL of N,N-diisopropylethylamine (DIPEA) to the sample.

  • Incubate: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Dry Down: After incubation, cool the sample to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute for Injection: Reconstitute the dried derivatized sample in 100 µL of a suitable solvent for GC injection, such as ethyl acetate.

  • Transfer: Transfer the final solution to a GC vial with an insert for analysis.

GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Negative Chemical Ionization (NCI) with methane as the reagent gas.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring for m/z 520 and 322.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the monitored ions of both endogenous this compound and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards of known this compound concentrations and process them in the same manner as the samples. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

  • Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratios from the calibration curve.

Conclusion

The described GC-MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. The provided protocols and performance characteristics serve as a comprehensive guide for researchers and scientists in the fields of metabolic research and drug development.

References

Application Note: Quantitative Analysis of Aminoadipic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of aminoadipic acid in human plasma. The protocol employs a simple protein precipitation step for sample preparation, eliminating the need for time-consuming derivatization. Chromatographic separation is achieved using reversed-phase or mixed-mode liquid chromatography, followed by detection with a triple quadrupole mass spectrometer operating in positive ion mode using Multiple Reaction Monitoring (MRM). This method provides the accuracy, precision, and linearity required for research applications, including metabolomics studies and clinical research.

Introduction

This compound is an intermediate in the metabolism of the essential amino acid lysine.[1] Altered levels of this compound in biological fluids have been associated with certain metabolic disorders.[2] Consequently, accurate and reliable quantification of this biomarker in plasma is crucial for research into these conditions. Traditional methods for amino acid analysis often involve derivatization, which can be laborious and introduce variability.[3][4][5][6] This application note presents a direct "dilute and shoot" LC-MS/MS method that is both rapid and robust for the analysis of this compound in plasma.[7]

Experimental

Sample Preparation

A simple and efficient protein precipitation method is used for plasma sample preparation.[3][4]

Reagents:

  • 30% Sulfosalicylic Acid (SSA) in water

  • Internal Standard (IS) solution (a stable isotope-labeled this compound is recommended) in Mobile Phase A or a suitable solvent.

  • Mobile Phase A (see LC conditions)

Protocol:

  • To 100 µL of plasma sample, calibrator, or quality control sample in a 1.5 mL microcentrifuge tube, add 10 µL of 30% SSA.[3][4]

  • Vortex the mixture for 30 seconds.[3][4]

  • Incubate the samples at 4°C for 30 minutes to allow for complete protein precipitation.[3][4]

  • Centrifuge the tubes at 12,000 rpm for 5 minutes.[3][4]

  • Transfer 50 µL of the clear supernatant to a new tube or well plate.[3][4]

  • Add 450 µL of the internal standard solution.[3][4]

  • Vortex the final mixture for 30 seconds.[3][4]

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

The chromatographic conditions are optimized for the separation of this compound from other endogenous plasma components.

ParameterCondition
LC System A UPLC or HPLC system capable of delivering accurate gradients.
Column A reversed-phase C18 column (e.g., 5 µm, 4.6 mm x 150 mm) or a mixed-mode column such as Acclaim™ Trinity™ or Raptor Polar X is suitable.[7][8][9]
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Flow Rate 0.5 - 1.0 mL/min.
Column Temperature 35 - 50°C.[8][9]
Injection Volume 4 - 20 µL.[3][4][9]
Gradient A gradient elution is typically used, starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, and then re-equilibrating the column. A representative gradient is shown below.

Example Gradient Profile:

Time (min)% Mobile Phase B
0.02
5.095
6.095
6.12
10.02
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.
Scan Type Multiple Reaction Monitoring (MRM).
Ion Spray Voltage ~5500 V.
Temperature ~500 - 600°C.[10]
Collision Gas Nitrogen.

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
α-Aminoadipic acid162.298.216
α-Aminoadipic acid162.2144.110

Note: Collision energies should be optimized for the specific instrument being used.

Quantitative Performance

The method demonstrates excellent linearity, precision, and accuracy.

ParameterResult
Linearity (r²) > 0.99
Calibration Range 1 - 500 µmol/L.[8]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal value.
Lower Limit of Quantification (LLOQ) Dependent on instrument sensitivity, typically in the low µmol/L range.

The quantitative performance characteristics are representative and may vary depending on the specific instrumentation and laboratory conditions.

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample/Calibrator/QC ssa Add 30% SSA plasma->ssa vortex1 Vortex ssa->vortex1 incubate Incubate at 4°C vortex1->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant is Add Internal Standard supernatant->is vortex2 Vortex is->vortex2 ready_sample Sample Ready for Injection vortex2->ready_sample injection Inject Sample ready_sample->injection lc Chromatographic Separation injection->lc ms Mass Spectrometric Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the LC-MS/MS analysis of plasma this compound.

Conclusion

The LC-MS/MS method described provides a reliable and efficient means for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. The method's performance meets the typical requirements for accuracy, precision, and linearity for bioanalytical assays.

References

Application Note: Derivatization of Aminoadipic Acid for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-aminoadipic acid (α-AA), a dicarboxylic amino acid, is a key intermediate in the metabolism of lysine in mammals.[1] Its quantification in biological matrices is crucial for studying metabolic pathways, diagnosing certain genetic disorders, and investigating its role as a potential neuromodulator.[1] Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing metabolites. However, like other amino acids, aminoadipic acid is a polar, non-volatile molecule, making it unsuitable for direct GC analysis.[2]

Chemical derivatization is a mandatory step to increase the volatility and thermal stability of this compound, enabling its successful separation and detection by GC.[2] This process involves converting the polar functional groups (two carboxylic acid groups and one primary amine group) into less polar, more volatile derivatives. This application note provides detailed protocols for three common and effective derivatization methods: silylation, two-step esterification/acylation, and alkylation with chloroformates.

General Experimental Workflow

The overall process for analyzing this compound by GC-MS involves several key stages, from initial sample preparation to final data analysis. The choice of derivatization method is a critical step that influences the sensitivity, stability, and throughput of the entire workflow.

General_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma, Urine, Tissue) extract Extraction & Protein Precipitation start->extract dry Evaporation to Dryness extract->dry deriv Add Reagents & Incubate dry->deriv gcms GC-MS Injection deriv->gcms data Data Acquisition & Processing gcms->data

Figure 1: General workflow for the GC-MS analysis of this compound.

Method 1: Silylation with MTBSTFA

Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as amino acids. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular reagent that converts the carboxyl and amino groups to their tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are significantly more volatile and thermally stable than the parent molecule.[2] While effective, silylation reactions are sensitive to moisture, which can reduce reaction yield and derivative stability.[2]

Silylation_Workflow sample Dried Sample Residue add_reagents Add Acetonitrile and MTBSTFA sample->add_reagents vortex Vortex/Sonicate to Dissolve add_reagents->vortex heat Incubate at 70-100°C for 30-240 min vortex->heat inject Inject into GC-MS heat->inject Two_Step_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation sample Dried Sample Residue add_ester Add 2M HCl in Methanol sample->add_ester heat_ester Incubate at 80°C for 60 min add_ester->heat_ester dry_ester Evaporate to Dryness heat_ester->dry_ester add_acyl Add PFPA in Ethyl Acetate dry_ester->add_acyl heat_acyl Incubate at 65°C for 30 min add_acyl->heat_acyl dry_acyl Evaporate to Dryness heat_acyl->dry_acyl extract Reconstitute & Extract with Toluene dry_acyl->extract inject Inject Toluene Layer into GC-MS extract->inject ECF_Workflow sample Aqueous Sample add_reagents Add Ethanol/Pyridine Solution sample->add_reagents add_ecf Add Ethyl Chloroformate (ECF) add_reagents->add_ecf vortex Vortex for 30s add_ecf->vortex extract Extract with Chloroform vortex->extract inject Inject Chloroform Layer into GC-MS extract->inject

References

Application Notes and Protocols for Inducing Gliotoxicity in Cell Culture Using L-α-Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-α-aminoadipic acid (L-AAA), a homolog of the excitatory amino acid glutamate, serves as a selective gliotoxin, primarily targeting astrocytes.[1][2] Its utility in neuroscience research is significant, providing a valuable tool to investigate the roles of astrocytes in both physiological and pathological conditions. L-AAA is commonly employed to model astrocytic dysfunction or loss in vitro and in vivo, thereby facilitating the study of neuron-glia interactions, neuroinflammation, and the pathogenesis of neurodegenerative diseases.[3][4] The astrocyte-specific toxicity of L-AAA is attributed to its uptake via glutamate transporters, which are highly expressed on these glial cells.[4][5][6] This document provides detailed application notes and protocols for the use of L-AAA to induce gliotoxicity in cell culture, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

The precise molecular mechanism underlying L-AAA-induced gliotoxicity is multifaceted. Upon uptake by astrocytes, L-AAA is known to competitively inhibit glutamine synthetase and γ-glutamylcysteine synthetase.[5] A significant consequence of L-AAA exposure is the marked inhibition of protein synthesis, which precedes apoptotic cell death.[4][7] This process is characterized by increased DNA laddering, a hallmark of apoptosis.[4][7] Notably, the induction of protective heat shock proteins like HSP70 and heme oxygenase-1 (HO-1) is absent during L-AAA-induced stress, likely contributing to the progression of cell death.[7]

Recent in silico and network-level analyses have proposed pyruvate carboxylase (PC) as a plausible molecular target of L-AAA.[8][9] According to this model, L-AAA binding to PC limits anaplerosis, thereby constraining the supply of oxaloacetate and aspartate. This metabolic disruption also impairs redox buffering through the NADPH-glutathione axis, ultimately lowering the threshold for apoptosis in astrocytes.[8][9] The L-isomer of aminoadipic acid is demonstrably more toxic to astrocytes than the D-isomer.[10][11]

Data Presentation: L-AAA Concentration and Incubation Times for Gliotoxicity

The following table summarizes quantitative data from various studies on the effective concentrations and incubation times of L-AAA to induce gliotoxicity in astrocyte cultures.

Cell TypeL-AAA ConcentrationIncubation TimeObserved Effect
Rat Cortical Astrocytes1 mM24, 48, 72 hoursIncreased DNA laddering (apoptosis), significant decrease in protein synthesis after 24 hours.[4][7]
Mouse Cerebellar Astrocytes0.10 mM40 hoursKaryopyknosis (a sign of apoptosis) in 50% of astrocytes.[11]
Mouse Cerebellar Astrocytes0.21 mM (DL-AAA)40 hoursKaryopyknosis in 50% of astrocytes.[11]
Mouse Cerebellar Astrocytes0.34 mM2 hoursReversible nuclear and cytoplasmic swelling in approximately 80% of astrocytes.[2][12]
Mouse Cerebellar Astrocytes0.34 mM40 hoursDeath of 97% of astrocytes.[2][12]
Organotypic Brain Cultures (Mouse)1 mM24 hoursSignificant reduction in GFAP-positive astrocytes with no effect on the number of neurons (NeuN-positive).[13]

Experimental Protocols

Protocol 1: Induction of Gliotoxicity in Primary Astrocyte Culture

This protocol describes the induction of gliotoxicity in a monolayer culture of primary astrocytes using L-AAA.

Materials:

  • Primary astrocyte cell culture (e.g., from postnatal mouse or rat cerebellum or cortex)

  • L-α-Aminoadipic acid (L-AAA)

  • Culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Seed primary astrocytes in multi-well plates at a desired density and culture for 4 days to allow them to establish a monolayer.

  • Preparation of L-AAA Stock Solution: Prepare a stock solution of L-AAA in sterile PBS or culture medium. The concentration of the stock solution should be at least 10-fold higher than the final desired concentration. Filter-sterilize the stock solution.

  • L-AAA Treatment:

    • Remove the existing culture medium from the astrocyte monolayer.

    • Add fresh culture medium containing the desired final concentration of L-AAA (e.g., 0.1 mM to 1 mM).

    • For control wells, add the same volume of vehicle (the solvent used for the L-AAA stock solution) to fresh culture medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 2 to 72 hours) in a cell culture incubator.

  • Assessment of Gliotoxicity: Following incubation, assess gliotoxicity using one or more of the methods described in Protocol 2.

Protocol 2: Assessment of L-AAA-Induced Gliotoxicity

Several methods can be employed to quantify the extent of gliotoxicity.

A. Immunofluorescence Staining for Astrocyte Markers (GFAP)

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against Glial Fibrillary Acidic Protein (GFAP)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Fixation: After L-AAA treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-GFAP antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Imaging: Wash with PBS and mount the coverslips. Visualize and quantify the GFAP-positive cells using a fluorescence microscope. A reduction in the number or intensity of GFAP-positive cells indicates gliotoxicity.[1]

B. Cell Viability Assays (e.g., MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • MTT Addition: Following L-AAA treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance in L-AAA-treated wells compared to control wells indicates reduced cell viability.

C. Apoptosis Detection (e.g., DNA Laddering Assay)

Materials:

  • DNA extraction kit

  • Agarose gel

  • Gel electrophoresis apparatus

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • DNA Extraction: After L-AAA treatment, harvest the cells and extract genomic DNA using a commercial kit.

  • Gel Electrophoresis: Load the extracted DNA mixed with loading dye onto an agarose gel.

  • Visualization: Run the gel, stain with ethidium bromide, and visualize the DNA under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.[7]

Visualization of Signaling Pathways and Workflows

L_AAA_Gliotoxicity_Pathway cluster_uptake Astrocyte Membrane cluster_targets Intracellular Targets cluster_effects Cellular Effects L_AAA L-α-Aminoadipic Acid (Extracellular) Glut_Transporter Glutamate Transporter L_AAA->Glut_Transporter L_AAA_intra L-AAA (Intracellular) Glut_Transporter->L_AAA_intra PC Pyruvate Carboxylase (PC) L_AAA_intra->PC Inhibition Protein_Syn Protein Synthesis Machinery L_AAA_intra->Protein_Syn Inhibition Metabolic_Disruption Metabolic Disruption (↓ Aspartate, ↓ NADPH) PC->Metabolic_Disruption Inhibition_Protein_Syn Inhibition of Protein Synthesis Protein_Syn->Inhibition_Protein_Syn Oxidative_Stress Oxidative Stress Metabolic_Disruption->Oxidative_Stress Apoptosis Apoptosis Inhibition_Protein_Syn->Apoptosis Oxidative_Stress->Apoptosis

Experimental_Workflow start Start: Primary Astrocyte Culture treatment Treat with L-AAA (and Vehicle Control) start->treatment incubation Incubate for a Defined Period treatment->incubation morphology morphology incubation->morphology viability viability incubation->viability apoptosis apoptosis incubation->apoptosis immunostaining immunostaining incubation->immunostaining end Data Analysis and Interpretation morphology->end viability->end apoptosis->end immunostaining->end

References

Application Notes and Protocols for Studying 2-Aminoadipic Acid in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminoadipic acid (2-AAA), an intermediate in lysine metabolism, has emerged as a significant modulator of glucose homeostasis and a potential therapeutic target for type 2 diabetes (T2D).[1][2] While elevated levels of 2-AAA have been identified as a biomarker for diabetes risk in humans, animal studies have demonstrated its protective role against obesity and diabetes.[3][4] Administration of 2-AAA in rodent models has been shown to reduce body weight, decrease fat accumulation, lower fasting glucose, and improve insulin sensitivity.[1][5][6] These effects are primarily attributed to increased energy expenditure through the activation of β3-adrenergic receptor (β3AR) signaling in adipocytes, leading to enhanced thermogenesis and lipolysis.[1][2][7]

This document provides detailed application notes and protocols for utilizing animal models to investigate the role of 2-aminoadipic acid in diabetes research, aimed at facilitating reproducible and robust experimental design.

Animal Models

The most commonly used animal models for studying the effects of 2-AAA in the context of diabetes are mouse models of diet-induced obesity (DIO) and genetic models of T2D.

  • Diet-Induced Obesity (DIO) Mice: C57BL/6J mice are frequently used.[8] Obesity and insulin resistance are induced by feeding a high-fat diet (HFD), typically with 60 kcal% from fat, for a specified period.[8] This model mimics the common etiology of T2D in humans.

  • Genetically Diabetic Mice (db/db): These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes.[1][2] They serve as a model for the later stages of T2D with significant hyperglycemia and insulin resistance.[1]

  • Dhtkd1 Knockout Mice: Mice with a knockout of the Dhtkd1 gene exhibit significantly increased endogenous levels of 2-AAA.[2][7] These mice are resistant to diet-induced obesity and insulin resistance, providing a genetic model to study the long-term effects of elevated 2-AAA.[2][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of 2-AAA in animal models of diabetes.

Table 1: Effects of 2-Aminoadipic Acid on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

ParameterControl (HFD)2-AAA Treated (HFD)% ChangeReference
Body WeightIncreaseSignificant ReductionVaries[1][7]
Fat MassIncreaseSignificant ReductionVaries[1][7]
Fasting Blood GlucoseElevatedSignificantly LowerVaries[1][3][5][6]
Fasting InsulinElevatedSignificantly LowerVaries[1]
Glucose Tolerance (AUC)ImpairedImprovedVaries[1]
Insulin Sensitivity (ITT)ImpairedImprovedVaries[1]

Table 2: Effects of 2-Aminoadipic Acid on Gene Expression in Adipose Tissue

GeneControl2-AAA TreatedFold ChangeReference
PGC1αBaselineUpregulatedVaries[1][2][7]
UCP1BaselineUpregulatedVaries[1][2][7]
HSLBaselineUpregulatedVaries[1][2][7]

Signaling Pathway

The primary mechanism by which 2-AAA exerts its beneficial metabolic effects is through the activation of the β3-adrenergic receptor (β3AR) signaling pathway in adipocytes.

Caption: 2-AAA activates β3AR signaling to promote lipolysis and thermogenesis.

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity and 2-AAA Treatment

Objective: To evaluate the effect of 2-AAA on the development of obesity and insulin resistance in mice fed a high-fat diet.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Standard chow diet (SCD)

  • High-fat diet (HFD; e.g., 60 kcal% fat)[8]

  • 2-Aminoadipic acid (Sigma-Aldrich)

  • Drinking water

  • Animal balance

  • Glucometer and test strips

Procedure:

  • Acclimatize mice for one week on SCD.

  • Randomly divide mice into three groups:

    • Group 1: SCD + normal drinking water (Control)

    • Group 2: HFD + normal drinking water (HFD Control)

    • Group 3: HFD + 2-AAA in drinking water (e.g., 500 mg/kg/day)[8]

  • Monitor body weight and food/water intake weekly for the duration of the study (typically 8-16 weeks).

  • Measure fasting blood glucose from tail vein blood weekly.

  • At the end of the treatment period, perform glucose and insulin tolerance tests (see Protocol 2).

  • Euthanize mice and collect blood for plasma analysis (insulin, lipids) and tissues (adipose tissue, liver, muscle) for gene expression analysis.

Protocol 2: Glucose and Insulin Tolerance Tests (GTT and ITT)

Objective: To assess glucose metabolism and insulin sensitivity.

Materials:

  • Fasted mice (6 hours for GTT, 4 hours for ITT)

  • Glucose solution (2 g/kg body weight, intraperitoneal injection)

  • Insulin solution (0.75 U/kg body weight, intraperitoneal injection)

  • Glucometer and test strips

  • Timer

Procedure for GTT:

  • Fast mice for 6 hours.

  • Measure baseline blood glucose (t=0).

  • Inject glucose solution intraperitoneally.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Calculate the area under the curve (AUC) for glucose excursion.

Procedure for ITT:

  • Fast mice for 4 hours.

  • Measure baseline blood glucose (t=0).

  • Inject insulin solution intraperitoneally.

  • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

  • Express results as a percentage of initial blood glucose.

Protocol 3: Analysis of Gene Expression in Adipose Tissue

Objective: To quantify the expression of genes involved in thermogenesis and lipolysis.

Materials:

  • Adipose tissue samples

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR machine and reagents (e.g., SYBR Green)

  • Primers for target genes (e.g., Pgc1a, Ucp1, Hsl) and a housekeeping gene (e.g., Actb)

Procedure:

  • Extract total RNA from adipose tissue samples according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of 2-AAA in a diet-induced obesity mouse model.

Experimental_Workflow Start Start: Acclimatize C57BL/6J Mice Diet_Groups Randomize into Diet Groups: SCD vs. HFD Start->Diet_Groups Treatment_Groups Sub-divide HFD Group: Control vs. 2-AAA Treatment Diet_Groups->Treatment_Groups Monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Fasting Glucose Treatment_Groups->Monitoring Tolerance_Tests End of Study: Glucose & Insulin Tolerance Tests Monitoring->Tolerance_Tests Tissue_Collection Euthanasia & Tissue Collection: - Blood (Plasma) - Adipose Tissue - Liver, Muscle Tolerance_Tests->Tissue_Collection Analysis Data Analysis: - Metabolic Parameters - Gene Expression - Signaling Pathways Tissue_Collection->Analysis

Caption: Workflow for investigating 2-AAA in a diet-induced obesity model.

Conclusion

The use of animal models, particularly diet-induced obese and genetically diabetic mice, provides a robust platform to investigate the therapeutic potential of 2-aminoadipic acid for type 2 diabetes. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating the mechanisms of 2-AAA action and evaluating its efficacy in a preclinical setting. Consistent application of these standardized methods will contribute to a deeper understanding of 2-AAA's role in metabolic regulation and its potential translation into novel therapies for diabetes.

References

Application Notes and Protocols for the Development of an Aminoadipic Acid Detection ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadipic acid (AAA), a key intermediate in lysine metabolism, has emerged as a significant biomarker for several metabolic and neurological disorders.[1] Elevated levels of 2-AAA have been strongly associated with an increased risk of developing type 2 diabetes, with individuals in the top quartile of 2-AAA concentrations having a more than four-fold higher risk.[2][3] Furthermore, 2-AAA is implicated in obesity, atherosclerosis, and certain cancers, and it also plays a role in glucose homeostasis by potentially modulating insulin secretion.[1][4] Given its importance as a predictive biomarker, a sensitive and specific immunoassay for the quantification of 2-aminoadipic acid in biological samples is a valuable tool for researchers and drug development professionals.

These application notes provide a comprehensive guide to the development and use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for the detection of 2-aminoadipic acid. The protocol outlines the necessary steps for producing the key reagents, performing the assay, and analyzing the data.

Principle of the Assay

This ELISA kit is based on the principle of a competitive immunoassay. The wells of a microtiter plate are coated with a 2-aminoadipic acid-protein conjugate. The 2-aminoadipic acid present in the sample or standard competes with the immobilized 2-aminoadipic acid for binding to a limited amount of specific anti-2-aminoadipic acid antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the primary antibody that is captured on the plate. Following another wash step, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of 2-aminoadipic acid in the sample.

Materials and Methods

I. Development of Key Reagents

1. Synthesis of 2-Aminoadipic Acid-Protein Conjugates (Immunogen and Coating Antigen)

To elicit an immune response and to enable coating of the ELISA plate, the small molecule 2-aminoadipic acid (a hapten) must be conjugated to a larger carrier protein.

  • Hapten-Carrier Conjugation: 2-Aminoadipic acid is conjugated to carrier proteins such as Keyhole Limpet Hemocyanin (KLH) for immunization to produce antibodies, and Bovine Serum Albumin (BSA) for coating the ELISA plates. The conjugation can be achieved through the carboxyl groups of 2-aminoadipic acid and the primary amino groups of the carrier protein using a carbodiimide crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

2. Production and Purification of Anti-2-Aminoadipic Acid Antibodies

  • Immunization: Polyclonal antibodies can be generated by immunizing rabbits or other suitable host animals with the 2-aminoadipic acid-KLH conjugate. The immunogen is typically emulsified with an adjuvant to enhance the immune response.

  • Antibody Purification: The resulting antiserum is collected, and the specific antibodies against 2-aminoadipic acid are purified using affinity chromatography.

II. ELISA Protocol

1. Reagent Preparation

  • Wash Buffer: Prepare a 1X wash buffer solution (e.g., PBS with 0.05% Tween 20).

  • Coating Buffer: Prepare a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Blocking Buffer: Prepare a blocking buffer to prevent non-specific binding (e.g., 1% BSA in PBS).

  • Standard Solutions: Prepare a series of 2-aminoadipic acid standards by diluting a stock solution in the appropriate sample diluent.

  • Primary Antibody Solution: Dilute the purified anti-2-aminoadipic acid antibody in blocking buffer to the optimal concentration determined by titration experiments.

  • HRP-Conjugated Secondary Antibody Solution: Dilute the HRP-conjugated secondary antibody in blocking buffer to its optimal working concentration.

  • Substrate Solution: Prepare the TMB substrate solution according to the manufacturer's instructions.

  • Stop Solution: Prepare the stop solution (e.g., 2 M H₂SO₄).

2. Assay Procedure

  • Coating: Add 100 µL of the 2-aminoadipic acid-BSA conjugate, diluted in coating buffer, to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with 300 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash the wells three times with wash buffer.

  • Competitive Reaction: Add 50 µL of the standard or sample to the appropriate wells, followed by 50 µL of the diluted anti-2-aminoadipic acid primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the solution and wash the wells four times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the secondary antibody solution and wash the wells five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Measure the optical density at 450 nm using a microplate reader.

Data Analysis

The concentration of 2-aminoadipic acid in the samples is determined by constructing a standard curve. Plot the absorbance values (y-axis) against the corresponding concentrations of the 2-aminoadipic acid standards (x-axis). The concentration of 2-aminoadipic acid in the unknown samples can then be interpolated from this curve. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.

Performance Characteristics

The following tables present typical performance data for the developed 2-aminoadipic acid ELISA kit. This data is for illustrative purposes and may vary between assay lots.

Table 1: Assay Performance

ParameterValue
Assay Range 0.5 - 50 µM
Sensitivity (LOD) 0.2 µM
Limit of Quantitation (LOQ) 0.5 µM
Intra-Assay Precision (CV%) < 10%
Inter-Assay Precision (CV%) < 15%

Table 2: Cross-Reactivity

The specificity of the anti-2-aminoadipic acid antibody was evaluated by testing its cross-reactivity with structurally related molecules.

CompoundCross-Reactivity (%)
2-Aminoadipic acid 100
L-Lysine< 0.1%
L-Glutamic acid< 0.5%
Adipic acid< 0.1%
2-Ketoadipic acid< 1.0%

Visualizations

G cluster_lysine_metabolism Lysine Metabolism and 2-AAA Production Lysine Dietary Lysine Saccharopine Saccharopine Lysine->Saccharopine alpha_Aminoadipic_semialdehyde α-Aminoadipic semialdehyde Saccharopine->alpha_Aminoadipic_semialdehyde AAA 2-Aminoadipic Acid (2-AAA) alpha_Aminoadipic_semialdehyde->AAA alpha_Ketoadipic_acid α-Ketoadipic acid AAA->alpha_Ketoadipic_acid Acetyl_CoA Acetyl-CoA alpha_Ketoadipic_acid->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified pathway of lysine metabolism leading to the production of 2-aminoadipic acid.

ELISA_Development_Workflow cluster_reagent_prep Reagent Preparation cluster_elisa_protocol ELISA Protocol cluster_data_analysis Data Analysis Hapten_Carrier 1. Hapten-Carrier Conjugation (2-AAA-KLH & 2-AAA-BSA) Antibody_Production 2. Antibody Production (Immunization with 2-AAA-KLH) Hapten_Carrier->Antibody_Production Plate_Coating 4. Plate Coating (2-AAA-BSA) Hapten_Carrier->Plate_Coating Antibody_Purification 3. Antibody Purification (Affinity Chromatography) Antibody_Production->Antibody_Purification Competitive_Binding 6. Competitive Binding (Sample/Standard + Primary Ab) Antibody_Purification->Competitive_Binding Blocking 5. Blocking Plate_Coating->Blocking Blocking->Competitive_Binding Secondary_Ab 7. Secondary Ab Incubation (HRP-conjugate) Competitive_Binding->Secondary_Ab Detection 8. Substrate Addition & Detection Secondary_Ab->Detection Standard_Curve 9. Generate Standard Curve Detection->Standard_Curve Concentration_Calc 10. Calculate Sample Concentration Standard_Curve->Concentration_Calc

Caption: Workflow for the development and execution of the 2-aminoadipic acid ELISA.

Competitive_ELISA_Principle cluster_well Microtiter Well cluster_detection Detection Coated_Antigen Immobilized 2-AAA-BSA Conjugate Secondary_Ab_HRP HRP-Conjugated Secondary Antibody Coated_Antigen->Secondary_Ab_HRP Binds to Primary Ab Free_Antigen Free 2-AAA (in sample) Primary_Ab Anti-2-AAA Antibody Free_Antigen->Primary_Ab Primary_Ab->Coated_Antigen Binds to Substrate TMB Substrate Secondary_Ab_HRP->Substrate Catalyzes Color_Product Colored Product Substrate->Color_Product Forms

Caption: Principle of the competitive ELISA for 2-aminoadipic acid detection.

References

Application Note: Robust and Sensitive Analysis of Aminoadipic Acid in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoadipic acid (AAA), a key intermediate in the lysine degradation pathway, is gaining prominence as a potential biomarker for metabolic diseases, most notably as an early predictor for the risk of developing type 2 diabetes.[1][2][3][4] Accurate and reliable quantification of AAA in urine is crucial for clinical research and the development of novel diagnostic and therapeutic strategies. This application note provides a detailed protocol for the sample preparation of this compound in urine for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The described method, involving a straightforward protein precipitation step, is suitable for high-throughput analysis in a research setting.

Metabolic Pathway of this compound

This compound is primarily formed during the catabolism of the essential amino acid L-lysine. The degradation of lysine occurs mainly in the liver mitochondria. The pathway involves the conversion of lysine to saccharopine, which is then cleaved to form α-aminoadipate semialdehyde. This intermediate is subsequently oxidized to yield α-aminoadipic acid. Further metabolism of this compound leads to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production.

Lysine Degradation Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-α-ketoglutarate reductase alpha_Aminoadipate_semialdehyde α-Aminoadipate semialdehyde Saccharopine->alpha_Aminoadipate_semialdehyde Saccharopine dehydrogenase alpha_Aminoadipic_acid α-Aminoadipic acid alpha_Aminoadipate_semialdehyde->alpha_Aminoadipic_acid Aminoadipate-semialdehyde dehydrogenase alpha_Ketoadipic_acid α-Ketoadipic acid alpha_Aminoadipic_acid->alpha_Ketoadipic_acid Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA alpha_Ketoadipic_acid->Glutaryl_CoA α-Ketoadipate dehydrogenase Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA

Lysine degradation pathway leading to this compound.

Experimental Protocols

This section details the materials and procedures for the preparation of urine samples for the analysis of this compound. Two common approaches are presented: a direct "dilute-and-shoot" method following protein precipitation, and a method involving derivatization for enhanced sensitivity, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC with fluorescence detection.

Protocol 1: Sample Preparation for Direct LC-MS/MS Analysis

This protocol is a straightforward and rapid method suitable for high-throughput screening.

Materials:

  • Urine collection containers

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Acetonitrile (ACN), LC-MS grade

  • Sulfosalicylic acid (SSA), 30% (w/v) in water (optional)

  • Internal Standard (IS): Isotope-labeled this compound (e.g., d3-α-aminoadipic acid)

Procedure:

  • Urine Collection and Storage: Collect mid-stream urine samples in sterile containers. For short-term storage (up to 24 hours), refrigerate the samples at 2-8°C. For long-term storage, freeze the samples at -20°C or -80°C immediately after collection.[5]

  • Sample Thawing and Mixing: Thaw frozen urine samples at room temperature. Once thawed, vortex the samples for 10-15 seconds to ensure homogeneity.

  • Protein Precipitation:

    • Pipette 50 µL of the urine sample into a clean centrifuge tube.

    • Add 5 µL of 30% sulfosalicylic acid solution to the urine sample.[6]

    • Alternatively, for a simpler protein precipitation, add 150 µL of ice-cold acetonitrile.

    • Add the internal standard solution at a known concentration.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds to precipitate proteins. Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[6]

  • Supernatant Collection: Carefully collect the clear supernatant without disturbing the protein pellet.

  • Dilution and Analysis: Dilute the supernatant with an appropriate mobile phase (e.g., 1:10 with mobile phase A) before injection into the LC-MS/MS system.

Direct LC-MS/MS Sample Preparation Workflow cluster_0 Sample Collection & Storage cluster_1 Sample Preparation cluster_2 Analysis Urine_Collection Urine Collection Storage Storage at -80°C Urine_Collection->Storage Thawing Thawing & Vortexing Storage->Thawing Protein_Precipitation Protein Precipitation (ACN or SSA) Thawing->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Dilution Dilution Supernatant_Collection->Dilution LCMS_Analysis LC-MS/MS Analysis Dilution->LCMS_Analysis

References

Application Notes and Protocols: 2-Aminoadipic Acid as a Biomarker for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that significantly elevates the risk for developing type 2 diabetes (T2D) and cardiovascular disease.[1] Early identification and intervention are critical to mitigating these risks. Emerging evidence points to 2-aminoadipic acid (AAA), a lysine degradation intermediate, as a promising biomarker for identifying individuals at high risk for metabolic syndrome and its sequelae.[2][3] Elevated plasma concentrations of AAA have been shown to be an independent predictor of T2D, appearing years before the clinical onset of the disease.[4][5][6][7]

These application notes provide a comprehensive overview of the utility of 2-aminoadipic acid as a biomarker for metabolic syndrome, including quantitative data on its association with key metabolic parameters, detailed experimental protocols for its measurement, and insights into the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative association between plasma 2-aminoadipic acid concentrations and key components of metabolic syndrome.

Table 1: Association of Plasma 2-Aminoadipic Acid (AAA) with Cardiometabolic Risk Factors [4]

ParameterCorrelation with AAA (r)p-value
Fasting Insulin0.25<0.001
HOMA-IR0.24<0.001
HOMA-B0.25<0.001
2-hour Glucose (OGTT)0.140.006

HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; HOMA-B: Homeostatic Model Assessment of β-cell function; OGTT: Oral Glucose Tolerance Test.

Table 2: Association of Plasma 2-Aminoadipic Acid (AAA) with Anthropometric and Lipid Parameters in a High-Risk Population [4]

ParameterCorrelation with AAA (r²)p-value
Body Mass Index (BMI)0.275<0.001
Waist Circumference0.219<0.001
Visceral Adipose Tissue Volume0.225<0.001
HDL Cholesterol-0.579<0.001
Triglycerides0.5260.007

Table 3: Risk of Developing Type 2 Diabetes Based on Plasma 2-Aminoadipic Acid (AAA) Quartile [5][6][7]

AAA QuartileAdjusted Odds Ratio for T2D95% Confidence Interval
Highest vs. Lowest4.491.86 - 10.89

Signaling Pathways and Mechanisms

Elevated 2-aminoadipic acid is implicated in the pathophysiology of metabolic syndrome through several mechanisms, primarily related to insulin resistance and adipocyte function. However, there is also evidence of a paradoxical protective role in certain contexts.

2-Aminoadipic Acid and Insulin Resistance

Elevated levels of 2-aminoadipic acid are associated with impaired insulin signaling in key metabolic tissues, including the liver, skeletal muscle, and adipose tissue.[2] This can lead to decreased glucose uptake and utilization, contributing to hyperglycemia, a hallmark of metabolic syndrome. The accumulation of AAA may be a consequence of increased lysine degradation, potentially driven by oxidative stress.

cluster_0 Pathophysiological Role of Elevated 2-Aminoadipic Acid Elevated Plasma AAA Elevated Plasma AAA Impaired Insulin Signaling Impaired Insulin Signaling Elevated Plasma AAA->Impaired Insulin Signaling Inhibits Decreased Glucose Uptake Decreased Glucose Uptake Impaired Insulin Signaling->Decreased Glucose Uptake Leads to Increased Hepatic Glucose Production Increased Hepatic Glucose Production Impaired Insulin Signaling->Increased Hepatic Glucose Production Leads to Hyperglycemia Hyperglycemia Decreased Glucose Uptake->Hyperglycemia Increased Hepatic Glucose Production->Hyperglycemia Metabolic Syndrome Metabolic Syndrome Hyperglycemia->Metabolic Syndrome Contributes to cluster_1 Protective Signaling of 2-Aminoadipic Acid in Adipocytes 2-Aminoadipic Acid 2-Aminoadipic Acid β3AR Activation β3AR Activation 2-Aminoadipic Acid->β3AR Activation Activates PGC1α Upregulation PGC1α Upregulation β3AR Activation->PGC1α Upregulation Increased Lipolysis Increased Lipolysis β3AR Activation->Increased Lipolysis UCP1 Upregulation UCP1 Upregulation PGC1α Upregulation->UCP1 Upregulation Increased Thermogenesis Increased Thermogenesis UCP1 Upregulation->Increased Thermogenesis cluster_2 Sample Preparation Workflow for AAA Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add ice-cold solvent Centrifugation Centrifugation Protein Precipitation->Centrifugation Pellet proteins Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Drying Drying Supernatant Transfer->Drying Reconstitution Reconstitution Drying->Reconstitution In mobile phase LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

References

Application Notes and Protocols: Inducing Astrocyte-Specific Lesions with L-α-Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing L-α-aminoadipic acid (L-AAA), a selective gliotoxin, to induce astrocyte-specific lesions for in vitro and in vivo research applications. L-AAA serves as a valuable tool for investigating the roles of astrocytes in neurological health and disease.

Introduction

L-α-aminoadipic acid is a glutamate analog that is preferentially taken up by astrocytes through glutamate transporters.[1] Its toxicity is selective for astrocytes, leaving other central nervous system cell types like neurons, microglia, and oligodendrocytes largely unaffected.[2][3] The cytotoxic mechanism of L-AAA is multifaceted, involving the inhibition of protein synthesis, which contributes to apoptotic cell death.[4] Specifically, L-AAA has been shown to be a competitive inhibitor of glutamine synthetase and γ-glutamylcysteine synthetase.[5] This selective ablation of astrocytes allows for the study of their function in various physiological and pathological processes, including neuroinflammation, synaptic plasticity, and neurodegenerative diseases.[6][7][8]

Quantitative Data Summary

The following tables summarize the concentrations and dosages of L-AAA used in various experimental models to induce astrocyte-specific lesions.

Table 1: In Vitro Applications of L-α-Aminoadipic Acid

Model SystemL-AAA ConcentrationExposure DurationObserved EffectReference
Rat Cortical Astrocytes1 mM24, 48, 72 hoursIncreased DNA laddering (apoptosis), significant decrease in protein synthesis after 24 hours.[4][4]
Rat Cortex and Cerebellum Primary Dissociated Cultures0.17–1.4 mMNot specifiedConcentrations of 0.35–1.4 mM caused decreased GFAP expression, astrocyte damage, and death.[9][9]
Mouse Cerebellar Cells0.34 mM2 hoursReversible swelling in ~80% of astrocytes.[10][10]
Mouse Cerebellar Cells0.34 mM40 hoursDeath of 97% of astrocytes.[10][10]
Organotypic Brain Culture Slices (WT and 5XFAD mice)1 mM24 hoursSignificant reduction in GFAP and Aldh1a1 staining without affecting neuron viability.[11][11][12]

Table 2: In Vivo Applications of L-α-Aminoadipic Acid

Animal ModelAdministration RouteL-AAA DosageTime CourseObserved EffectReference
RatsStereotaxic injection into the striatum20 µg2 days post-injectionFormation of an extensive lesion area devoid of GFAP-positive astroglia.[9][9]
RatsStereotaxic injection into the right striatum100 µg in 5 µlNot specifiedAstrocyte damage.[1][1]
RatsInjection into the hippocampal CA30.1 mol/L solution3 days post-injectionSelective damage to astrocytes.[2][2]
RatsInjection into the hippocampal CA1 subfield1 µL/rat (0.5 µL each side) for 3 daysNot specifiedSignificant decline in the number of GFAP-ir astrocytes in CA1, CA3, and DG subfields.[13]
Mice (C57BL/6)Intracerebroventricular injectionNot specifiedNot specifiedReduced astrocytic markers, impaired hippocampal-dependent memory, and reduced LTP magnitude.[6]
Mice (Demyelination Model)Injection into the corpus callosum50 µg/µL (2 injections)Not specifiedReduced density of GFAP-ir astrocytes and expression of GFAP.[13][13]

Experimental Protocols

Protocol 1: In Vitro Astrocyte Ablation in Cell Culture

This protocol is adapted from studies on primary astrocyte cultures.[4][10]

Materials:

  • Primary astrocyte cell culture

  • L-α-aminoadipic acid (Sigma-Aldrich, A7275 or similar)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Sterile water for injection

  • Microscope

  • Assay kits for cell viability (e.g., MTT or LDH assay) and apoptosis (e.g., TUNEL stain)

Procedure:

  • Preparation of L-AAA Stock Solution: Prepare a stock solution of L-AAA in sterile water or PBS. The concentration will depend on the desired final concentration in the cell culture medium. Filter-sterilize the stock solution.

  • Cell Plating: Plate astrocytes at a desired density in multi-well plates and allow them to adhere and grow to the desired confluency.

  • L-AAA Treatment:

    • For acute studies, replace the culture medium with fresh medium containing the desired final concentration of L-AAA (e.g., 0.34 mM to 1 mM).[4][10]

    • For chronic studies, expose cells to L-AAA for extended periods (e.g., 24-72 hours), replacing the medium with fresh L-AAA-containing medium as required.[4]

  • Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assessment of Astrocyte Viability:

    • At desired time points, assess cell morphology using a microscope.

    • Quantify cell death and viability using standard assays such as MTT, LDH, or live/dead staining.

    • To confirm apoptosis, perform TUNEL staining or DNA laddering assays.[4]

    • For analysis of protein expression (e.g., GFAP), lyse the cells and perform Western blotting or immunocytochemistry.

Protocol 2: In Vivo Astrocyte Ablation via Stereotaxic Injection

This protocol provides a general guideline for inducing focal astrocyte lesions in the rodent brain.[2][9][13]

Materials:

  • L-α-aminoadipic acid

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Microsyringe pump and syringe (e.g., Hamilton syringe)

  • Surgical tools

  • Suturing material

Procedure:

  • Preparation of L-AAA Injection Solution: Dissolve L-AAA in sterile saline or aCSF to the desired concentration (e.g., 20 µg/µL or 100 µg/5µL).[1][9] Ensure the pH is adjusted to physiological levels (7.2-7.4). Filter-sterilize the solution.

  • Animal Anesthesia and Surgery:

    • Anesthetize the animal using an approved protocol and mount it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the target brain region (e.g., striatum, hippocampus) based on stereotaxic coordinates.[2][9]

  • Stereotaxic Injection:

    • Lower the microsyringe needle to the target coordinates.

    • Infuse the L-AAA solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage.

    • After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

    • Slowly retract the needle.

  • Post-Operative Care:

    • Suture the scalp incision and provide post-operative analgesia and care according to institutional guidelines.

    • Monitor the animal for recovery.

  • Histological Analysis:

    • At the desired time point post-injection (e.g., 2-7 days), perfuse the animal with PBS followed by 4% paraformaldehyde.[9]

    • Dissect the brain and post-fix in 4% paraformaldehyde overnight.

    • Cryoprotect the brain in a sucrose solution before sectioning on a cryostat or vibratome.

    • Perform immunohistochemistry on brain sections using antibodies against astrocyte markers (e.g., GFAP, S100β) and neuronal markers (e.g., NeuN) to assess the specificity of the lesion.[3][12]

Visualizations

Signaling Pathway of L-AAA-Induced Astrocyte Toxicity

L_AAA_Toxicity cluster_astrocyte L_AAA L-α-Aminoadipic Acid Glutamate_Transporter Glutamate Transporters (e.g., GLAST, GLT-1) L_AAA->Glutamate_Transporter Uptake Protein_Synthesis Protein Synthesis L_AAA->Protein_Synthesis Inhibits GS Glutamine Synthetase L_AAA->GS Inhibits GGC γ-Glutamylcysteine Synthetase L_AAA->GGC Inhibits Astrocyte Astrocyte Apoptosis Apoptosis Protein_Synthesis->Apoptosis Leads to InVivo_Workflow Start Start: Prepare L-AAA Solution Surgery Anesthesia and Stereotaxic Surgery Start->Surgery Injection Intracerebral Injection of L-AAA Surgery->Injection PostOp Post-Operative Care and Recovery Injection->PostOp Perfusion Tissue Collection: Perfusion and Fixation PostOp->Perfusion Sectioning Brain Sectioning Perfusion->Sectioning IHC Immunohistochemistry (GFAP, NeuN, etc.) Sectioning->IHC Analysis Microscopy and Data Analysis IHC->Analysis End End: Assess Astrocyte-Specific Lesion Analysis->End

References

Application Notes & Protocols for Monitoring Aminoadipic Acid in Fermentation Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoadipic acid is a critical intermediate in the biosynthesis of β-lactam antibiotics, such as penicillin and cephalosporin, produced through fermentation.[1][2][3][4] Monitoring and controlling the concentration of this compound in the fermentation broth is crucial for optimizing antibiotic yield and process efficiency.[5] The intracellular concentration of α-aminoadipic acid has been shown to be a limiting factor for the synthesis of the tripeptide precursor to penicillin.[5] This document provides detailed application notes and protocols for the accurate and reliable monitoring of this compound levels in fermentation processes.

Analytical Methods for this compound Quantification

Several analytical techniques can be employed for the quantification of this compound in complex fermentation media. The choice of method often depends on factors such as required sensitivity, sample throughput, and available instrumentation. The most common and effective methods are based on chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for amino acid analysis. For this compound, which lacks a strong chromophore, derivatization is often necessary to enable UV or fluorescence detection.[6] However, methods like Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (AE-IPAD) allow for the direct detection of underivatized amino acids.[7][8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version (LC-MS/MS) offer high sensitivity and selectivity for the analysis of amino acids without the need for derivatization.[10][11][12] This technique is particularly advantageous for complex matrices like fermentation broths, as it can distinguish this compound from other components with high confidence.

Table 1: Comparison of Analytical Methods for this compound Monitoring

FeatureHPLC with DerivatizationAnion-Exchange Chromatography with IPAD (AE-IPAD)LC-MS/MS
Principle Chromatographic separation of derivatized amino acids with UV or fluorescence detection.Chromatographic separation of underivatized amino acids on an anion-exchange column with electrochemical detection.[7][8]Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio.[10][11]
Sample Preparation Derivatization step required.Minimal sample preparation (dilution and filtration).[13]Minimal sample preparation (dilution and filtration).[10]
Sensitivity Good (pmol range).Very good (low µM to nM range).[13]Excellent (fmol to amol range).[14]
Selectivity Moderate to good, dependent on chromatography.Good, can resolve many amino acids and carbohydrates.[7][9]Excellent, highly specific.[6]
Throughput Lower due to derivatization step.Higher, direct injection.[13]High, with rapid analysis times possible.[11][14]
Instrumentation Standard HPLC system with UV or fluorescence detector.Ion chromatography system with a pulsed amperometric detector.LC system coupled to a tandem mass spectrometer.

Experimental Protocols

Protocol 1: Quantification of this compound using Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (AE-IPAD)

This protocol is adapted from established methods for direct amino acid analysis in fermentation broths.[7][8][13]

Objective: To quantify the concentration of this compound in fermentation broth samples without derivatization.

Materials:

  • Anion-exchange chromatography system (e.g., Dionex system)

  • AminoPac PA10 analytical column or equivalent

  • Integrated Pulsed Amperometric Detector with a gold working electrode

  • Sodium hydroxide (NaOH) and sodium acetate eluents

  • This compound standard

  • Syringe filters (0.2 µm)

  • Autosampler vials

Procedure:

  • Eluent Preparation: Prepare NaOH and sodium acetate eluents as required by the specific instrument method. Degas the eluents before use.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in ultrapure water.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from low µM to high µM levels.

  • Sample Preparation:

    • Withdraw a sample of the fermentation broth.

    • Centrifuge the sample to pellet cells and other solids (e.g., 10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.2 µm syringe filter.

    • Dilute the filtered supernatant with ultrapure water to bring the expected this compound concentration within the range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Column: AminoPac PA10

    • Eluent: A gradient of NaOH and sodium acetate. The exact gradient will depend on the desired separation from other amino acids and matrix components.[7][8]

    • Flow Rate: As recommended for the column (e.g., 0.25 mL/min).

    • Injection Volume: 5-20 µL.

    • Detection: Integrated Pulsed Amperometry.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol outlines a general procedure for the sensitive and selective quantification of underivatized this compound.[10][11]

Objective: To achieve high-sensitivity quantification of this compound in fermentation broth using LC-MS/MS.

Materials:

  • Liquid chromatography system coupled to a triple quadrupole or other tandem mass spectrometer.

  • C18 or HILIC analytical column.

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • This compound standard.

  • Isotopically labeled this compound (optional, as an internal standard).

  • Syringe filters (0.2 µm).

  • Autosampler vials.

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases, including any necessary additives like formic acid.

  • Standard and Sample Preparation:

    • Follow the same procedure for standard and sample preparation as in Protocol 1.

    • If using an internal standard, spike a known concentration of the isotopically labeled this compound into all standards and samples.

  • LC-MS/MS Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to resolve this compound from other components.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Determine the specific precursor and product ion transitions for this compound (and the internal standard, if used) by infusing a standard solution into the mass spectrometer.

  • Data Analysis:

    • Create a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the standard.

    • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

Experimental Workflow

G cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Fermentation_Broth Fermentation Broth Sample Centrifugation Centrifugation Fermentation_Broth->Centrifugation Filtration Filtration (0.2 µm) Centrifugation->Filtration Dilution Dilution Filtration->Dilution HPLC_AE_IPAD HPLC (AE-IPAD) Dilution->HPLC_AE_IPAD LC_MS_MS LC-MS/MS Dilution->LC_MS_MS Calibration Calibration Curve HPLC_AE_IPAD->Calibration LC_MS_MS->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for monitoring this compound.

Penicillin Biosynthesis Pathway

G L_AAA L-α-Aminoadipic Acid ACV_Synthetase ACV Synthetase L_AAA->ACV_Synthetase L_Cys L-Cysteine L_Cys->ACV_Synthetase L_Val L-Valine L_Val->ACV_Synthetase ACV δ-(L-α-Aminoadipyl)-L-Cysteinyl-D-Valine (ACV) ACV_Synthetase->ACV IPN_Synthase Isopenicillin N Synthase ACV->IPN_Synthase IPN Isopenicillin N IPN_Synthase->IPN Penicillin Penicillin IPN->Penicillin

Caption: Simplified penicillin biosynthesis pathway highlighting α-aminoadipic acid.

Conclusion

The reliable monitoring of this compound is essential for the efficient production of β-lactam antibiotics. Both AE-IPAD and LC-MS/MS provide robust and sensitive methods for this purpose. The choice between these methods will depend on the specific requirements of the fermentation process and the analytical capabilities of the laboratory. The protocols and workflows provided in this document offer a comprehensive guide for researchers and professionals in the field of drug development and fermentation technology.

References

Application Notes and Protocols for In Vitro Measurement of Aminoadipate Reductase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoadipate reductase (AAR) is a key enzyme in the α-aminoadipate (AAA) pathway for lysine biosynthesis, which is found exclusively in fungi and a few bacteria.[1][2] This pathway's absence in humans makes AAR an attractive target for the development of novel antifungal agents.[3] AAR catalyzes the ATP- and NADPH-dependent reduction of α-aminoadipate to α-aminoadipate-δ-semialdehyde.[3][4] This complex reaction requires the concerted action of two gene products, Lys2p and Lys5p.[3][5][6] Lys2p is the large, inactive catalytic subunit, while Lys5p, a phosphopantetheinyl transferase (PPTase), post-translationally modifies Lys2p by transferring a 4'-phosphopantetheine moiety from coenzyme A (CoA) to a specific serine residue, thereby activating the enzyme.[3][4][5]

These application notes provide a detailed protocol for measuring the in vitro activity of aminoadipate reductase, along with relevant kinetic data and diagrams illustrating the biochemical pathway and experimental workflow.

Biochemical Pathway

The reduction of α-aminoadipate is a critical step in the lysine biosynthetic pathway in fungi. The overall reaction catalyzed by activated aminoadipate reductase (Holo-Lys2p) is the conversion of α-aminoadipic acid to α-aminoadipic-δ-semialdehyde in the presence of ATP and NADPH.[3]

aminoadipate_pathway cluster_activation Enzyme Activation cluster_reduction Reductive Reaction Apo_Lys2p Apo-Lys2p (inactive) Holo_Lys2p Holo-Lys2p (active) Apo_Lys2p->Holo_Lys2p Lys5p, CoA-SH alpha_aminoadipate α-Aminoadipate Lys5p Lys5p (PPTase) CoA CoA-SH AMP_PPi AMP + PPi aminoadipoyl_AMP α-Aminoadipoyl-AMP alpha_aminoadipate->aminoadipoyl_AMP ATP -> PPi aminoadipoyl_S_Enz α-Aminoadipoyl-S-Enzyme aminoadipoyl_AMP->aminoadipoyl_S_Enz Holo-Lys2p -> AMP semialdehyde α-Aminoadipate-δ-semialdehyde aminoadipoyl_S_Enz->semialdehyde NADPH -> NADP+

Caption: Biochemical activation and catalytic mechanism of aminoadipate reductase.

Quantitative Data

The following table summarizes the kinetic parameters for aminoadipate reductase from Saccharomyces cerevisiae. This data is crucial for designing and interpreting in vitro assays.

ParameterValueOrganismNotesReference
Lys5p Activity
Km (apo-PCP)1 µMS. cerevisiaeFor the 14-kDa PCP fragment of Lys2p.[5][7]
Km (CoASH)1 µMS. cerevisiae[5][7]
kcat3 min⁻¹S. cerevisiaeFor both PCP and CoASH substrates.[5][7]
Lys2p Activity
kcat/Km (S-carboxymethyl-L-cysteine)840 mM⁻¹ min⁻¹S. cerevisiaeActivated at 16% the efficiency of L-α-aminoadipate.[5][7]
Km (NADPH)620 µMS. cerevisiae[8]
kcat (NADPH)670 min⁻¹S. cerevisiae[8]
Feedback Inhibition
Ki (Lysine)0.26 mMPenicillium chrysogenumCompetitive inhibition.[9]

Experimental Protocols

This section provides a detailed protocol for an in vitro assay to measure aminoadipate reductase activity, adapted from studies on Candida albicans.[3][4]

Reagent Preparation
  • Assay Buffer (250 mM Tris-HCl, pH 8.0): Prepare a 1 M stock solution of Tris-HCl, adjust the pH to 8.0, and dilute to a final concentration of 250 mM.

  • Substrate Stock Solutions:

    • DL-α-aminoadipate (125 mM): Dissolve in deionized water.

    • ATP (150 mM): Dissolve in deionized water and neutralize with NaOH.

    • MgCl₂ (100 mM): Dissolve in deionized water.

    • Reduced Glutathione (10 mM): Prepare fresh.

    • β-NADPH (6.25 mM): Prepare fresh and protect from light.

    • Coenzyme A (CoA) (2 mM): Prepare fresh.

  • Enzyme Preparations:

    • Recombinant Lys2p: Purified recombinant apo-Lys2p (inactive form).

    • Lys5p Source: This can be a purified recombinant Lys5p or a cell extract from a strain expressing Lys5p.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro aminoadipate reductase assay.

assay_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection reagent_prep Prepare Reagents (Buffers, Substrates, Cofactors) activation Activation Step: Incubate Apo-Lys2p with Lys5p and CoA reagent_prep->activation enzyme_prep Prepare Enzyme Solutions (Apo-Lys2p, Lys5p source) enzyme_prep->activation reaction_init Initiate Reductase Reaction: Add Substrates (α-aminoadipate, ATP, NADPH) activation->reaction_init incubation Incubate at 30°C for 1 hour reaction_init->incubation product_detection Measure Reaction Product (e.g., at A460 for a colorimetric assay) incubation->product_detection data_analysis Data Analysis product_detection->data_analysis

Caption: Experimental workflow for the in vitro aminoadipate reductase assay.

Assay Procedure

This protocol is for a final reaction volume of 1 mL. Adjust volumes as needed.

  • Activation of Apo-Lys2p:

    • In a microcentrifuge tube, combine:

      • 50-100 µg of recombinant apo-Lys2p.

      • Cell extract containing Lys5p (or purified Lys5p).

      • 100 µL of 2 mM CoA (final concentration 200 µM).

    • Incubate this mixture for a short period (e.g., 15-30 minutes) at 30°C to allow for the post-translational activation of Lys2p.

  • Reductase Reaction:

    • Prepare the AAR reaction mixture in a separate tube by combining:

      • 100 µL of 125 mM DL-α-aminoadipate (final concentration 12.5 mM).

      • 100 µL of 150 mM ATP (final concentration 15 mM).

      • 100 µL of 100 mM MgCl₂ (final concentration 10 mM).

      • 100 µL of 10 mM reduced glutathione (final concentration 1 mM).

      • 100 µL of 6.25 mM β-NADPH (final concentration 0.625 mM).

      • 400 µL of 250 mM Tris-HCl, pH 8.0.

    • Add the pre-activated enzyme mixture from step 1 to the AAR reaction mixture to initiate the reaction.

  • Incubation:

    • Incubate the complete reaction mixture at 30°C for 1 hour.[3]

  • Detection:

    • The product, α-aminoadipate-δ-semialdehyde, can be detected using various methods. A common method involves derivatization followed by spectrophotometric measurement. For instance, the product can react with a colorimetric reagent, and the absorbance can be measured (e.g., at 460 nm).[3] The specific detection method will depend on the available laboratory equipment and reagents.

    • Alternatively, the consumption of NADPH can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • Controls:

    • Negative Control: A reaction mixture lacking α-aminoadipate should be included to account for any background enzyme activity or non-specific reactions.[3]

    • Positive Control: A reaction containing a cell extract from a wild-type strain known to have AAR activity can be used as a positive control.[3]

Data Analysis
  • Calculate the specific activity of the enzyme, typically expressed as units per milligram of protein (U/mg). One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

  • For kinetic studies, vary the concentration of one substrate while keeping the others at saturating concentrations. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

The in vitro assay for aminoadipate reductase activity is a powerful tool for studying the biochemistry of this essential fungal enzyme and for screening potential antifungal compounds. The protocol provided here, along with the supporting data and diagrams, offers a comprehensive guide for researchers in academia and industry. Careful consideration of enzyme activation and appropriate controls is critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols: The Role of 2-Aminoadipic Acid in Obesity Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advances in metabolomics have identified 2-aminoadipic acid (2-AAA), a lysine catabolism intermediate, as a significant biomarker and potential modulator in the pathophysiology of obesity and its related metabolic comorbidities, such as type 2 diabetes and insulin resistance.[1][2] Elevated plasma concentrations of 2-AAA have been consistently observed in obese individuals compared to their lean counterparts, suggesting a dysregulation in lysine metabolism associated with excess adiposity.[1] Furthermore, studies in animal models have demonstrated increased 2-AAA levels in the adipose tissue of mice fed a high-fat diet.[3] This document provides a comprehensive overview of the application of 2-aminoadipic acid in metabolomics studies of obesity, including detailed experimental protocols and a summary of key quantitative findings.

2-Aminoadipic Acid as a Biomarker in Obesity

Metabolomic profiling has highlighted a strong positive correlation between plasma 2-AAA levels and obesity-related parameters, including body mass index (BMI), fat mass, and waist circumference.[4] In a study involving American Indian adolescents, individuals with obesity had 47% higher plasma concentrations of 2-AAA compared to normal-weight controls.[5] This elevation in circulating 2-AAA is not merely a consequence of increased body fat but is also linked to the metabolic derangements characteristic of obesity, most notably insulin resistance.[4]

The association between 2-AAA and insulin resistance is a critical aspect of its role in obesity. Elevated 2-AAA levels have been shown to be an independent predictor of future type 2 diabetes development.[6] This suggests that monitoring 2-AAA could serve as an early warning sign for individuals at high risk of progressing from obesity to more severe metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from metabolomics studies investigating 2-aminoadipic acid levels in the context of obesity.

Table 1: Plasma 2-Aminoadipic Acid Concentrations in Human Studies

PopulationCondition2-AAA Concentration (Mean ± SD/SE)Fold Change (Obese vs. Lean)Reference
American Indian AdolescentsObese1.47 ± 0.1 µM (estimated)1.47[5]
American Indian AdolescentsNormal Weight1.0 ± 0.1 µM (estimated)-[5]
Children (KoCAS-1 Study)Obese~2.2 µM~1.2[7]
Children (KoCAS-1 Study)Normal Weight~1.8 µM-[7]

Note: Values from the KoCAS-1 study are estimated from graphical data.

Table 2: 2-Aminoadipic Acid Levels in Animal Studies

Animal ModelTissueCondition2-AAA Levels (Arbitrary Units/Fold Change)Reference
C57BL/6 MiceAdipose TissueHigh-Fat Diet~1.8-fold increase vs. Standard Diet[3]
C57BL/6 MiceAdipose TissueStandard DietBaseline[3]

Signaling Pathways and Mechanisms

2-Aminoadipic acid is intricately linked to cellular metabolism through its position in the lysine degradation pathway and its potential role in signaling cascades that influence energy homeostasis.

Lysine Catabolism Pathway

The primary source of endogenous 2-AAA is the catabolism of the essential amino acid lysine. This process primarily occurs in the mitochondria.

Lysine_Catabolism Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine  Lysine-α-ketoglutarate  reductase Aminoadipate_semialdehyde α-Aminoadipate-δ-semialdehyde Saccharopine->Aminoadipate_semialdehyde  Saccharopine  dehydrogenase 2-AAA 2-Aminoadipic Acid Aminoadipate_semialdehyde->2-AAA  Aminoadipate-semialdehyde  dehydrogenase Ketoadipate α-Ketoadipate 2-AAA->Ketoadipate  Aminoadipate  aminotransferase AcetylCoA Acetyl-CoA Ketoadipate->AcetylCoA  α-Ketoadipate  dehydrogenase

Lysine catabolism pathway leading to 2-AAA.
Proposed Signaling in Adipocytes

Emerging evidence suggests that 2-AAA may act as a signaling molecule in adipose tissue, influencing processes such as thermogenesis and lipolysis. One proposed mechanism involves the activation of the β3-adrenergic receptor (β3AR).

Adipocyte_Signaling 2-AAA 2-Aminoadipic Acid beta3AR β3-Adrenergic Receptor 2-AAA->beta3AR Activates AC Adenylyl Cyclase beta3AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (activates) PGC1a PGC1α PKA->PGC1a Activates Lipolysis Lipolysis HSL->Lipolysis UCP1 UCP1 PGC1a->UCP1 Upregulates Thermogenesis Thermogenesis UCP1->Thermogenesis

Proposed signaling of 2-AAA in adipocytes.

Experimental Protocols

Protocol 1: Quantification of 2-Aminoadipic Acid in Human Plasma by LC-MS/MS

This protocol provides a representative method for the targeted quantification of 2-AAA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Collection and Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma aliquots at -80°C until analysis.

  • Thaw plasma samples on ice.

  • Protein Precipitation: To 50 µL of plasma, add 5 µL of 30% sulfosalicylic acid.[8]

  • Vortex for 30 seconds.

  • Incubate at 4°C for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Dilute the supernatant with an appropriate volume of the initial mobile phase containing a known concentration of an internal standard (e.g., ¹³C₅,¹⁵N₁-2-Aminoadipic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous to retain and elute the polar 2-AAA. A typical gradient might start at 95% B, decrease to 40% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-Aminoadipic Acid: Precursor ion (m/z) 162.07 -> Product ion (m/z) 70.06

      • Internal Standard (¹³C₅,¹⁵N₁-2-AAA): Precursor ion (m/z) 168.08 -> Product ion (m/z) 74.07

    • Optimize collision energy and other source parameters for maximum signal intensity.

3. Data Analysis:

  • Integrate the peak areas for 2-AAA and its internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using standards of known 2-AAA concentrations.

  • Determine the concentration of 2-AAA in the plasma samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Analysis of 2-Aminoadipic Acid in Adipose Tissue

This protocol outlines a general workflow for the analysis of 2-AAA in adipose tissue samples.

1. Sample Collection and Homogenization:

  • Excise adipose tissue immediately after sacrifice and snap-freeze in liquid nitrogen.

  • Store samples at -80°C.

  • Weigh the frozen tissue (~50-100 mg).

  • Homogenize the tissue in a cold lysis buffer (e.g., methanol:water, 80:20 v/v) using a bead beater or other appropriate homogenizer. Keep samples on ice throughout the process.

2. Metabolite Extraction:

  • Add a volume of chloroform to the homogenate to create a biphasic extraction (methanol:water:chloroform).

  • Vortex vigorously and centrifuge to separate the polar (upper aqueous layer), non-polar (lower organic layer), and protein/cell debris (interphase) layers.

  • Carefully collect the upper aqueous/polar layer containing amino acids.

3. Sample Preparation for LC-MS/MS:

  • Dry the collected polar extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase for the LC separation.

  • Add an internal standard as described in Protocol 1.

  • Centrifuge to remove any remaining particulates before transferring to an autosampler vial.

4. LC-MS/MS Analysis and Data Processing:

  • Follow the LC-MS/MS and data analysis steps as outlined in Protocol 1. The MRM transitions for 2-AAA and its internal standard will be the same.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Human_Plasma Human Plasma Protein_Precipitation Protein Precipitation (Plasma) Human_Plasma->Protein_Precipitation Adipose_Tissue Adipose Tissue Homogenization_Extraction Homogenization & Metabolite Extraction (Adipose Tissue) Adipose_Tissue->Homogenization_Extraction LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Homogenization_Extraction->LC_MS_MS Quantification Quantification of 2-AAA LC_MS_MS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

General experimental workflow for 2-AAA analysis.

Conclusion

2-Aminoadipic acid is emerging as a valuable metabolite in the study of obesity and its associated metabolic dysregulation. Its elevated levels in obese individuals and its connection to insulin resistance underscore its potential as a biomarker for early risk assessment. The provided protocols offer a foundation for researchers to accurately quantify 2-AAA in biological samples, facilitating further investigation into its precise role in the pathogenesis of obesity and its potential as a therapeutic target. Continued research in this area is crucial for developing novel strategies for the prevention and treatment of obesity and related metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of Aminoadipic Acid in Serum Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of aminoadipic acid in human serum samples. Adherence to proper sample handling and storage protocols is critical for obtaining accurate and reproducible results in metabolomic studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the collection, processing, and storage of serum samples for this compound analysis.

Issue Potential Cause Recommended Solution
Variability in this compound levels between sample aliquots. Inconsistent sample handling, such as differences in clotting time or centrifugation speed.Standardize your sample processing protocol. Ensure all samples are allowed to clot for the same duration (e.g., 30-60 minutes at room temperature) and are centrifuged at a consistent speed and temperature.
Unexpectedly high levels of this compound in fresh samples. In vivo factors such as patient's diet (high lysine intake) or underlying metabolic conditions.Review patient history and dietary information if available. Consider the possibility of rare metabolic disorders like alpha-aminoadipic aciduria.[1][2]
Unexpectedly low levels of this compound. Low dietary intake of lysine and tryptophan, which are precursors to this compound.If precursor amino acid levels are also low, this may be the cause. There is no known clinical significance of low alpha-aminoadipic acid levels.[1][2]
Degradation of this compound in long-term storage. Improper storage temperature.For long-term storage, samples should be deproteinized, stored at a neutral pH, and kept deep-frozen at -80°C.[3]
Increased this compound concentration after freeze-thaw cycles. Protein degradation during the thawing and refreezing process can release amino acids.Avoid repeated freeze-thaw cycles.[4] Aliquot serum into smaller volumes before freezing to prevent the need to thaw the entire sample for each analysis.
Contamination affecting this compound measurement. Bacterial contamination of samples or buffers used for analysis.Use sterile collection tubes and needles.[5] Ensure all reagents and equipment are free from contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in serum samples?

A1: The stability of this compound, along with other amino acids in serum, is primarily influenced by storage temperature, storage duration, and the number of freeze-thaw cycles.[3][4] Delays in processing after sample collection can also lead to changes in amino acid concentrations.[6]

Q2: What is the optimal temperature for short-term and long-term storage of serum samples for this compound analysis?

A2: For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable, though some changes in amino acid concentrations may occur.[4] For long-term storage, freezing at -80°C is recommended to maintain the stability of most amino acids.[3][4]

Q3: How many times can I freeze and thaw my serum samples without significantly affecting this compound levels?

A3: It is strongly recommended to avoid multiple freeze-thaw cycles.[4][5] Studies have shown that even a single freeze-thaw cycle can alter the concentration of numerous proteins and metabolites in serum.[7] After three freeze-thaw cycles, a significant number of amino acids show altered concentrations.[4][8] To circumvent this, it is best practice to aliquot samples into smaller, single-use volumes before freezing.

Q4: Should I use serum or plasma for this compound analysis?

A4: Both serum and plasma can be used for amino acid analysis. However, it is crucial to be consistent with the sample type throughout a study, as the composition of serum and plasma can differ. For instance, during the clotting process to obtain serum, some cellular components may release metabolites, potentially altering the amino acid profile compared to plasma.

Q5: What are the best practices for serum collection and processing to ensure this compound stability?

A5: To ensure the stability of this compound and obtain reliable results, a standardized protocol for sample handling is essential. This includes consistent clotting times, centrifugation conditions, and immediate processing or appropriate storage.

Quantitative Data on Amino Acid Stability in Serum

The following tables summarize the effects of different storage conditions on the stability of amino acids in serum. While specific quantitative data for this compound is limited, the general trends observed for other amino acids provide valuable insights.

Table 1: Impact of Storage Temperature and Duration on Serum Amino Acids

Storage ConditionDurationPercentage of Altered AnalytesGeneral Observations
Room Temperature (22°C)24 hours~58.06%Significant changes in many amino acid concentrations.[4][6][9]
Refrigerated (4°C)24 hours~54.84%Alterations in a significant number of amino acids, though generally less pronounced than at room temperature.[4][6][9]
Frozen (-20°C)3 monthsSome analytes show significant changes.Adequate for many common clinical chemistry analytes, but some instability is observed.[10]
Deep Frozen (-80°C)Up to 7 yearsGenerally stable for most metabolites.Considered the optimal temperature for long-term storage to preserve the integrity of the metabolome.[4][6]

Table 2: Effect of Freeze-Thaw Cycles on Serum Amino Acids

Number of Freeze-Thaw CyclesPercentage of Altered AnalytesGeneral Observations
3 cycles~48.39%Significant increases in some amino acids and decreases in others.[4][6][9]
Up to 10 cyclesVariableWhile some common analytes remain stable, others show significant changes.[10]
50 cyclesVariableA study on immunoregulators showed that some remained stable while others degraded, highlighting analyte-specific stability.[11]

Experimental Protocols

Protocol for Serum Sample Collection, Processing, and Storage

  • Blood Collection:

    • Collect whole blood into a serum separator tube (SST).

    • Gently invert the tube 5-10 times to mix the clot activator with the blood.

  • Clotting:

    • Allow the blood to clot at room temperature (20-25°C) for a minimum of 30 minutes and a maximum of 60 minutes in an upright position.[12]

  • Centrifugation:

    • Centrifuge the clotted blood sample at 1,000-2,000 x g for 10 minutes at 4°C in a refrigerated centrifuge.[12] This will separate the serum from the blood cells.

  • Serum Aliquoting:

    • Immediately after centrifugation, carefully aspirate the serum (the clear, yellowish supernatant) using a sterile pipette.

    • Transfer the serum into pre-labeled, sterile polypropylene cryogenic vials.

    • To avoid freeze-thaw cycles, create multiple small-volume aliquots.

  • Storage:

    • For short-term storage (less than 24 hours), store the aliquots at 4°C.

    • For long-term storage, immediately freeze the aliquots at -80°C.

Visual Guides

The following diagrams illustrate the recommended workflow for serum sample handling and the key factors that can influence the stability of this compound.

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Collect Collect Blood in SST Clot Allow to Clot (30-60 min at RT) Collect->Clot Centrifuge Centrifuge (1000-2000 x g, 10 min, 4°C) Clot->Centrifuge Aliquot Aliquot Serum into Cryovials Centrifuge->Aliquot ShortTerm Short-Term ( < 24h at 4°C) Aliquot->ShortTerm LongTerm Long-Term (at -80°C) Aliquot->LongTerm Analyze LC-MS/MS Analysis ShortTerm->Analyze LongTerm->Analyze

Caption: Recommended workflow for serum sample handling.

G cluster_factors Factors Affecting Stability Stability This compound Stability Temp Storage Temperature Temp->Stability Duration Storage Duration Duration->Stability FreezeThaw Freeze-Thaw Cycles FreezeThaw->Stability Processing Sample Processing Delay Processing->Stability Contamination Contamination Contamination->Stability

Caption: Key factors influencing this compound stability.

References

Technical Support Center: LC-MS/MS Analysis of Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of aminoadipic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with matrix effects in the LC-MS/MS analysis of this compound?

A1: The primary challenge in analyzing this compound by LC-MS/MS is ion suppression or enhancement caused by co-eluting endogenous components from biological matrices like plasma and urine.[1] As a polar molecule, this compound is susceptible to interference from salts, phospholipids, and other polar molecules, which can lead to reduced sensitivity, poor accuracy, and lack of reproducibility.[2][3]

Q2: Which sample preparation techniques are most effective for minimizing matrix effects for this compound analysis?

A2: Protein precipitation is a commonly used and effective technique for reducing matrix effects in plasma and serum samples.[4][5] Acetonitrile and trichloroacetic acid are efficient protein precipitating agents.[5] For more complex matrices or when higher sensitivity is required, Solid-Phase Extraction (SPE) may provide a cleaner extract and less matrix effect.[4][6][7]

Q3: What type of chromatography is best suited for underivatized this compound analysis?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic technique for retaining and separating polar compounds like this compound without the need for derivatization.[2][8] HILIC utilizes a polar stationary phase with a high organic mobile phase, which is ideal for polar analytes and is compatible with mass spectrometry.[8]

Q4: How can I compensate for matrix effects that are not eliminated by sample preparation?

A4: The most effective method to compensate for residual matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[9][10][11] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.

Q5: Is there a commercially available stable isotope-labeled internal standard for 2-aminoadipic acid?

A5: Yes, DL-2-Aminoadipic acid (2,5,5-D₃, 98%) is a commercially available stable isotope-labeled internal standard suitable for the LC-MS/MS analysis of 2-aminoadipic acid.[12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Analyte Signal 1. Significant ion suppression. 2. Inefficient protein precipitation. 3. Poor chromatographic retention. 4. Suboptimal MS parameters.1. a. Improve sample cleanup using SPE.    b. Dilute the sample extract.    c. Use a stable isotope-labeled internal standard. 2. a. Optimize the ratio of precipitating solvent to sample.    b. Ensure complete protein precipitation by allowing sufficient incubation time at a low temperature. 3. a. Use a HILIC column for better retention of polar analytes.    b. Optimize the mobile phase composition (e.g., increase acetonitrile content). 4. Infuse a standard solution of this compound to optimize MS parameters (e.g., precursor/product ions, collision energy).
High Background Noise 1. Contaminated mobile phase or LC system. 2. Incomplete removal of matrix components. 3. Dirty ion source.1. a. Use high-purity, LC-MS grade solvents and additives.    b. Flush the LC system. 2. a. Employ a more rigorous sample preparation method like SPE.    b. Optimize the washing steps during SPE. 3. Clean the ion source according to the manufacturer's instructions.
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase composition. 2. Column overload. 3. Secondary interactions with the stationary phase.1. a. Adjust mobile phase pH and buffer concentration.    b. For HILIC, ensure optimal water content in the initial mobile phase. 2. a. Reduce the injection volume.    b. Dilute the sample. 3. For HILIC, ensure sufficient ionic strength in the mobile phase to minimize ionic interactions.
Poor Reproducibility (Retention Time or Peak Area) 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Unstable column temperature. 4. Fluctuations in LC pump flow rate.1. Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. 2. Use a stable isotope-labeled internal standard to correct for variations. 3. Use a column oven to maintain a stable temperature. 4. Purge the LC pumps and ensure the system is well-maintained.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction (General Peptides and Small Molecules)

Sample Preparation TechniqueTypical Analyte RecoveryRelative Matrix EffectKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Moderate to HighHighSimple, fast, and inexpensive.Less effective at removing phospholipids and other interferences.[4]
Solid-Phase Extraction (SPE) HighLow to ModerateProvides cleaner extracts, leading to reduced matrix effects.[4][6]More time-consuming and expensive than PPT.[7]
Liquid-Liquid Extraction (LLE) VariableModerateCan be highly selective depending on the solvent system.Can be labor-intensive and may not be suitable for highly polar analytes.

Note: The data presented in this table is based on general findings for peptides and small molecules and may not be directly representative of this compound. It is crucial to validate the chosen method for your specific application.

Table 2: Commercially Available Stable Isotope-Labeled Internal Standard for 2-Aminoadipic Acid

Product NameIsotopic LabelingPurityManufacturer
DL-2-Aminoadipic acid (2,5,5-D₃)D₃98%Cambridge Isotope Laboratories, Inc.[12]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Plasma/Serum

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

  • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT SPE Solid-Phase Extraction (Alternative) Add_IS->SPE for cleaner sample Centrifuge Centrifugation PPT->Centrifuge HILIC HILIC Separation SPE->HILIC Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->HILIC MSMS Tandem Mass Spectrometry (Detection & Quantification) HILIC->MSMS Data Data Analysis (Analyte/IS Ratio) MSMS->Data

Caption: Experimental workflow for this compound LC-MS/MS analysis.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues Start Poor LC-MS/MS Result (e.g., Low Signal, Poor Reproducibility) Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Chromatography Evaluate Chromatographic Performance Start->Check_Chromatography Check_MS Verify Mass Spectrometer Performance Start->Check_MS Inconsistent_Prep Inconsistent Procedure? Check_Sample_Prep->Inconsistent_Prep Inefficient_Cleanup Inefficient Cleanup? Check_Sample_Prep->Inefficient_Cleanup Poor_Peak_Shape Poor Peak Shape? Check_Chromatography->Poor_Peak_Shape Retention_Shift Retention Time Shift? Check_Chromatography->Retention_Shift Low_Sensitivity Low Sensitivity? Check_MS->Low_Sensitivity Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard End End Use_SIL_IS->End Accurate & Reproducible Results Improve_Cleanup Optimize PPT or Use SPE Inefficient_Cleanup->Improve_Cleanup Improve_Cleanup->Use_SIL_IS Optimize_Mobile_Phase Optimize Mobile Phase / Gradient Poor_Peak_Shape->Optimize_Mobile_Phase Check_Column Check Column Integrity Retention_Shift->Check_Column Check_Column->Use_SIL_IS Optimize_Parameters Optimize Source Parameters Low_Sensitivity->Optimize_Parameters Optimize_Parameters->Use_SIL_IS

Caption: Troubleshooting logic for this compound LC-MS/MS analysis.

References

troubleshooting poor derivatization yield of aminoadipic acid for GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the derivatization of aminoadipic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like other amino acids, is a polar and non-volatile compound. Direct analysis by GC-MS is not feasible because it will not vaporize at the temperatures used in the GC inlet and column, and its polar nature can lead to poor chromatographic peak shape and interaction with the GC system. Derivatization converts the polar carboxyl and amino groups into less polar, more volatile functional groups, making the molecule suitable for GC-MS analysis.

Q2: What are the most common derivatization methods for this compound?

A2: The two most common and effective derivatization strategies for amino acids, including dicarboxylic amino acids like this compound, are:

  • Silylation: This method replaces active hydrogens on the carboxyl and amino groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1]

  • Acylation and Esterification: This is often a two-step process. First, the carboxyl groups are esterified (e.g., with methanol and an acid catalyst like HCl), followed by acylation of the amino group using reagents like methyl chloroformate (MCF) or pentafluoropropionic anhydride (PFPA).[2][3]

Q3: I am observing no peak or a very small peak for my derivatized this compound. What are the likely causes?

A3: A low or absent peak for derivatized this compound can stem from several issues during sample preparation and derivatization. The primary culprits are often incomplete derivatization, degradation of the derivative, or problems with the GC-MS system itself. A systematic troubleshooting approach is recommended to identify and resolve the issue.

Q4: Can the presence of water in my sample affect the derivatization yield?

A4: Yes, the presence of moisture is a critical factor that can significantly reduce the yield of silylation reactions. Silylating reagents are highly sensitive to water and will preferentially react with water molecules over the this compound, leading to incomplete derivatization. It is crucial to ensure that all samples, solvents, and glassware are anhydrous.

Q5: How do I choose between silylation and a two-step esterification/acylation method?

A5: The choice of derivatization method can depend on your specific analytical needs and instrumentation.

  • Silylation is a well-established and effective method, but its sensitivity to moisture requires stringent anhydrous conditions.

  • Two-step esterification/acylation methods, such as using methyl chloroformate, can be more robust in the presence of small amounts of moisture and often result in very stable derivatives.[2][3] This method is particularly well-suited for complex biological samples.

Troubleshooting Guide for Poor Derivatization Yield

This guide provides a structured approach to troubleshooting common problems encountered during the derivatization of this compound.

Problem: Low or No this compound Derivative Peak in GC-MS Chromatogram

Potential Cause & Solution Workflow

TroubleshootingWorkflow start Start: Low/No Peak check_sample_prep 1. Verify Sample Preparation start->check_sample_prep is_sample_dry Is sample completely dry (for silylation)? check_sample_prep->is_sample_dry dry_sample Action: Dry sample thoroughly (e.g., under nitrogen stream, lyophilization) is_sample_dry->dry_sample No check_reagents 2. Check Derivatization Reagents is_sample_dry->check_reagents Yes dry_sample->check_sample_prep reagents_ok Are reagents fresh and stored correctly? check_reagents->reagents_ok replace_reagents Action: Use fresh, properly stored reagents reagents_ok->replace_reagents No check_reaction_conditions 3. Optimize Reaction Conditions reagents_ok->check_reaction_conditions Yes replace_reagents->check_reagents conditions_optimal Are temperature and time appropriate? check_reaction_conditions->conditions_optimal optimize_conditions Action: Increase temperature/time (see table below) conditions_optimal->optimize_conditions No check_solubility 4. Assess Analyte Solubility conditions_optimal->check_solubility Yes optimize_conditions->check_reaction_conditions is_dissolved Did the sample dissolve in the derivatization solvent? check_solubility->is_dissolved add_cosolvent Action: Add a co-solvent (e.g., pyridine) to aid dissolution is_dissolved->add_cosolvent No check_gcms 5. Verify GC-MS System is_dissolved->check_gcms Yes add_cosolvent->check_solubility gcms_ok Is the GC-MS system performing correctly? check_gcms->gcms_ok troubleshoot_gcms Action: Check for leaks, column bleed, injector/detector issues gcms_ok->troubleshoot_gcms No end Problem Resolved gcms_ok->end Yes troubleshoot_gcms->check_gcms

Caption: Troubleshooting workflow for poor derivatization yield.

Quantitative Data Summary: Impact of Parameters on Derivatization Yield
ParameterSub-optimal ConditionRecommended ConditionExpected Impact on YieldReference
Moisture (Silylation) Presence of waterAnhydrous conditionsCritical decrease
Reaction Temperature Too low60-100 °C (method dependent)Significant increase with temperature[4]
Reaction Time Too short30-240 minutes (method dependent)Increase with time up to a plateau[4]
Reagent Concentration Insufficient molar excess>2-fold molar excess over active hydrogensSignificant decrease
pH (Aqueous Derivatization) AcidicNeutral to slightly basicPoor yield in acidic conditions
Sample Solubility Incomplete dissolutionComplete dissolutionPoor yield

Detailed Experimental Protocols

Protocol 1: Two-Step Esterification and Acylation using Methyl Chloroformate (MCF)

This protocol is adapted from methods for dicarboxylic and other amino acids and is expected to be effective for this compound.[2][5][6]

Materials:

  • This compound standard or dried sample extract

  • Methanol

  • 2M HCl in Methanol

  • Pyridine

  • Methyl Chloroformate (MCF)

  • Chloroform

  • 50 mM Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • GC vials

Procedure:

  • Esterification:

    • To the dried this compound sample, add 100 µL of 2M HCl in methanol.

    • Seal the vial and heat at 80°C for 60 minutes.

    • Evaporate the reagent to dryness under a gentle stream of nitrogen.

  • Acylation:

    • To the dried esterified sample, add 50 µL of pyridine and 50 µL of methanol.

    • Vortex briefly to dissolve the residue.

    • Add 10 µL of methyl chloroformate (MCF) and vortex vigorously for 30 seconds.

    • Add another 10 µL of MCF and vortex for an additional 30 seconds.

  • Extraction:

    • Add 100 µL of chloroform to the reaction mixture and vortex for 10 seconds.

    • Add 100 µL of 50 mM sodium bicarbonate solution and vortex for 10 seconds to neutralize excess reagent.

    • Centrifuge to separate the layers.

    • Carefully transfer the lower chloroform layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried chloroform extract to a GC vial for analysis.

Protocol 2: Silylation using BSTFA with TMCS

This protocol is a general procedure for silylation of amino acids and should be effective for this compound.[1]

Materials:

  • This compound standard or dried sample extract (must be completely anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile or Pyridine (anhydrous)

  • GC vials

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization. All glassware must be thoroughly dried in an oven.

  • Derivatization:

    • To the dried sample, add 50 µL of anhydrous acetonitrile or pyridine to aid in dissolution.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 70-100°C for 30-60 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS.

Logical Relationships in Derivatization

The success of the derivatization process hinges on a series of dependent steps. The following diagram illustrates the logical flow for achieving a successful derivatization.

DerivatizationLogic start Start: This compound Sample sample_prep Proper Sample Preparation (e.g., Drying) start->sample_prep reagent_selection Appropriate Reagent Selection (Silylation vs. Acylation) sample_prep->reagent_selection optimal_conditions Optimal Reaction Conditions (Temp, Time, pH) reagent_selection->optimal_conditions complete_reaction Complete Derivatization Reaction optimal_conditions->complete_reaction stable_derivative Formation of a Stable Derivative complete_reaction->stable_derivative gcms_analysis Successful GC-MS Analysis stable_derivative->gcms_analysis

Caption: Logical steps for successful derivatization.

References

Technical Support Center: Optimizing Aminoadipic Acid Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful extraction and quantification of aminoadipic acid from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound yield?

A1: Low recovery of this compound can stem from several factors throughout the extraction workflow. The primary culprits are often incomplete tissue homogenization, inefficient protein precipitation, and degradation of the analyte.[1][2][3][4] Suboptimal pH of the extraction buffer can also reduce solubility and recovery. Additionally, losses can occur during sample transfer steps and inefficient elution from any purification columns used.[2]

Q2: Why am I observing high variability between my replicate samples?

A2: High variability is often a result of inconsistent sample handling and preparation.[5][6] Key factors include non-uniform tissue homogenization, slight differences in the volumes of reagents added, and temperature fluctuations during incubation steps.[7] The inherent biological variability between tissue samples can also contribute.[5][6][8] To minimize this, ensure precise and consistent execution of the protocol for all samples and use an internal standard.

Q3: How can I minimize the risk of sample contamination?

A3: Contamination can arise from external sources or cross-contamination between samples. To minimize this, always use sterile, nuclease-free tubes and pipette tips. Prepare reagents in a clean environment and aliquot them to avoid contaminating stock solutions. When processing multiple samples, be meticulous about changing tips and cleaning equipment between each sample. The use of buffers containing primary and secondary amines, such as TRIS, should be avoided as they can interfere with derivatization and appear as extra peaks in the chromatogram.[9]

Q4: My derivatization reaction for LC-MS analysis seems inefficient. What could be the issue?

A4: Inefficient derivatization is a common challenge in amino acid analysis.[10][11] This can be caused by the presence of interfering substances from the tissue matrix, incorrect pH of the reaction mixture, or degradation of the derivatizing agent.[9] Ensure that the protein precipitation and extraction steps have sufficiently cleaned up the sample. Verify the pH of your sample before adding the derivatization reagent and check the expiration date and storage conditions of the reagent. Common derivatization agents for amino acids include o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low/No Signal in LC-MS 1. Incomplete Tissue Homogenization: The tissue structure was not sufficiently disrupted to release the analyte.[7][12]Action: Ensure the tissue is flash-frozen in liquid nitrogen and thoroughly ground to a fine powder.[13] Use a bead-based homogenizer for robust and reproducible disruption.[14][15] For elastic tissues, consider cryosectioning with a microtome-cryostat before homogenization.[12]
2. Inefficient Protein Precipitation: Proteins remain in the supernatant, causing ion suppression in the mass spectrometer and potential column clogging.[16]Action: Optimize your protein precipitation method. Cold acetonitrile or methanol are commonly effective.[15][16] Trichloroacetic acid (TCA) precipitation is another robust option.[17][18][19] Ensure the correct ratio of solvent to sample is used and that the mixture is adequately vortexed and incubated at a low temperature.
3. Analyte Degradation: this compound may be unstable under the extraction conditions.Action: Keep samples on ice or at 4°C throughout the extraction process.[20] Use fresh buffers and process samples as quickly as possible. Consider adding antioxidants or protease inhibitors to the homogenization buffer.[1][13]
Peak Tailing or Broadening in Chromatography 1. Matrix Effects: Co-eluting compounds from the tissue matrix are interfering with the chromatography.[20]Action: Improve the sample clean-up. A solid-phase extraction (SPE) step after protein precipitation can provide a much cleaner extract.[20] Also, optimize the chromatographic gradient to better separate this compound from interfering matrix components.
2. Suboptimal Mobile Phase pH: The pH of the mobile phase is not ideal for the ionization state of this compound.Action: Adjust the pH of your mobile phase. For acidic analytes like this compound, a lower pH (e.g., using formic acid) is typically required for good peak shape in reversed-phase chromatography.
Inconsistent Quantification 1. Lack of Internal Standard: Variations in extraction efficiency and instrument response are not being accounted for.Action: Incorporate a stable isotope-labeled this compound as an internal standard at the very beginning of the extraction process.[21] This will normalize for losses during sample preparation and variations in MS signal.
2. Pipetting Inaccuracy: Small errors in pipetting volumes can lead to large variations in final concentrations.Action: Calibrate your pipettes regularly. When adding small volumes, use appropriately sized pipettes to maintain accuracy. Pre-wetting the pipette tip can also improve accuracy with organic solvents.[22]

Data Presentation: Quantitative Comparisons

Table 1: Comparison of Common Tissue Homogenization Techniques

Technique Principle Advantages Disadvantages Best For
Bead Beating Mechanical disruption using ceramic or steel beads.[14]High throughput, effective for tough tissues, reproducible.[15]Can generate heat, potentially degrading thermally sensitive analytes.[12]Most tissue types, high-throughput metabolomics.
Rotor-Stator Homogenizer Mechanical shearing and tearing.Fast, efficient for larger sample volumes.May not be suitable for very small samples, can create aerosols.Soft tissues like liver and brain.
Cryo-milling / Grinding Tissue is frozen in liquid nitrogen and pulverized.Minimizes enzymatic degradation, preserves metabolite profiles.Can be labor-intensive, not ideal for high-throughput applications.All tissue types, especially for preserving labile compounds.
Sonication Disruption via high-frequency sound waves (cavitation).Good for small volumes and cell suspensions.Can generate significant heat, may not be effective for tough, fibrous tissues.Soft tissues and cultured cells.

Table 2: Efficacy of Protein Precipitation Agents

Precipitation Agent Mechanism of Action Typical Ratio (Solvent:Sample) Advantages Considerations
Acetonitrile (ACN) Organic solvent precipitation, disrupts hydration shell of proteins.[16]3:1Efficient, provides a clean supernatant, compatible with LC-MS.Ensure use of cold ACN for optimal precipitation.
Methanol (MeOH) Organic solvent precipitation.[16]3:1Effective for a broad range of metabolites, including polar compounds.[15]May be less efficient for certain proteins compared to ACN.
Trichloroacetic Acid (TCA) Acid precipitation, reduces pH to the protein's isoelectric point.[16][23]1:2 (10% TCA:Sample)Very effective at removing proteins.[17]Can be harsh and may cause degradation of some analytes; needs to be removed before LC-MS.
Acetone Organic solvent precipitation.4:1Good for concentrating dilute protein solutions.[17]Can sometimes result in a protein pellet that is difficult to resuspend.[17]

Experimental Protocols

Protocol: Extraction of this compound from Liver Tissue for LC-MS/MS Analysis

1. Materials and Reagents:

  • Frozen liver tissue (~50 mg)

  • Liquid nitrogen

  • Internal Standard (IS): ¹³C₆,¹⁵N-Aminoadipic acid solution

  • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -20°C

  • 1.4 mm ceramic beads

  • 2.0 mL screw-cap microcentrifuge tubes

  • Bead beater homogenizer

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

2. Tissue Homogenization:

  • Pre-weigh approximately 50 mg of frozen liver tissue.

  • Place the tissue into a pre-chilled 2.0 mL screw-cap tube containing ceramic beads.

  • Flash-freeze the tube in liquid nitrogen.

  • Add 500 µL of cold extraction solvent containing the internal standard to the frozen tissue.

  • Immediately homogenize using a bead beater (e.g., Precellys24) for two cycles of 20 seconds at 5500 rpm, with a 30-second pause on ice in between.[24]

3. Protein Precipitation:

  • Incubate the homogenate at -20°C for 60 minutes to facilitate protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

4. Supernatant Collection:

  • Carefully collect the supernatant (~450 µL) without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean LC-MS vial.

  • Cap the vial and store at -80°C until analysis.

5. LC-MS/MS Analysis:

  • Analyze the sample using a reversed-phase C18 column.

  • Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detect this compound and its internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Visualizations

Experimental Workflow and Logic Diagrams

ExtractionWorkflow Start Start: Frozen Tissue Sample (~50mg) Homogenize 1. Homogenization (Bead Beating in 80% MeOH with Internal Standard) Start->Homogenize Precipitate 2. Protein Precipitation (-20°C for 60 min) Homogenize->Precipitate Centrifuge 3. Centrifugation (14,000 x g, 15 min, 4°C) Precipitate->Centrifuge Collect 4. Supernatant Collection & Filtration (0.22 µm) Centrifuge->Collect Collect Supernatant Pellet Discard Pellet Centrifuge->Pellet Analyze 5. LC-MS/MS Analysis Collect->Analyze Data End: Data Acquisition & Quantification Analyze->Data

Caption: Workflow for this compound extraction from tissue.

TroubleshootingYield Start Problem: Low Analyte Yield CheckHomogenization Was tissue completely disrupted to a fine powder/lysate? Start->CheckHomogenization ImproveHomogenization Action: Optimize homogenization. (e.g., increase time, use bead beater) CheckHomogenization->ImproveHomogenization No CheckPrecipitation Is the supernatant clear after centrifugation? CheckHomogenization->CheckPrecipitation Yes ImprovePrecipitation Action: Optimize protein precipitation. (e.g., change solvent, incubation time/temp) CheckPrecipitation->ImprovePrecipitation No CheckStandards Was an internal standard used from the beginning? CheckPrecipitation->CheckStandards Yes ImplementStandards Action: Add stable isotope-labeled internal standard to initial sample CheckStandards->ImplementStandards No ReviewHandling Review for sample loss during transfers and filtration steps CheckStandards->ReviewHandling Yes

References

addressing low recovery of aminoadipic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for aminoadipic acid analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation, specifically focusing on low recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low recovery of this compound during sample preparation?

Low recovery of this compound can stem from several factors throughout the experimental workflow. These include:

  • Suboptimal Sample Extraction: Inefficient extraction from the sample matrix (e.g., plasma, urine, tissue) is a primary cause. The choice of extraction method and solvent is critical.

  • Degradation During Sample Processing: this compound can be susceptible to degradation under certain conditions, such as harsh acid hydrolysis used for protein digestion.

  • Inefficient Derivatization: Many analytical techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), require a derivatization step to improve volatility and/or detection. Incomplete or inefficient derivatization will lead to lower signal and apparent recovery.

  • Poor Analyte Stability: The stability of this compound can be affected by storage temperature, pH, and the duration of storage before analysis.[1][2] Improper handling and storage of samples can lead to significant loss of the analyte.

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in mass spectrometry-based methods, leading to ion suppression and consequently, lower measured recovery.

Q2: How can I improve the extraction efficiency of this compound from my samples?

To enhance extraction efficiency, consider the following:

  • Method Selection: The choice between protein precipitation (PPT) and solid-phase extraction (SPE) depends on the sample matrix and the desired level of cleanup. While PPT is simpler and faster, SPE can provide a cleaner extract with potentially higher recovery by minimizing matrix effects.

  • Solvent Optimization: For protein precipitation, acetonitrile is often more efficient than methanol in removing proteins.[3] A solvent-to-sample ratio of 3:1 (v/v) is generally recommended. For SPE, the choice of sorbent and elution solvent is critical and should be optimized for the physicochemical properties of this compound. Mixed-mode anion exchange SPE has shown good recovery for a range of peptides and could be a suitable option.[4][5]

  • Homogenization: For tissue samples, thorough homogenization is crucial to ensure complete release of the analyte from the tissue matrix.

Q3: What are the best practices for storing samples to ensure this compound stability?

To maintain the integrity of this compound in your samples, adhere to the following storage guidelines:

  • Immediate Processing: Ideally, deproteinize plasma samples as soon as possible after collection to prevent changes in amino acid concentrations.[1]

  • Low Temperature Storage: For short-term storage, keep samples at 4°C. For long-term storage, freezing at -80°C is recommended.[1][2] Avoid repeated freeze-thaw cycles as this can lead to degradation of some amino acids.

  • pH Control: Storing samples at a neutral pH is generally recommended to maintain the stability of most amino acids.[2]

Troubleshooting Guides

Issue: Low Recovery After Protein Precipitation

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Protein Removal Increase the ratio of precipitation solvent (e.g., acetonitrile) to sample from 3:1 to 4:1 (v/v). Ensure thorough vortexing and adequate incubation time at a low temperature (e.g., -20°C for 30 minutes).A clearer supernatant and improved recovery due to more efficient removal of interfering proteins.
Co-precipitation of Analyte Optimize the precipitation solvent. While acetonitrile is generally effective, a mixture with a small percentage of methanol (not exceeding 15%) can sometimes improve analyte solubility without significantly compromising protein removal efficiency.[3]Increased recovery of this compound in the supernatant.
Analyte Adsorption to Precipitated Protein After adding the precipitation solvent, vortex vigorously and centrifuge at a high speed (e.g., >10,000 x g) to ensure a compact protein pellet and minimize analyte trapping.Improved separation of the supernatant containing the analyte from the protein pellet.
Issue: Low Recovery After Solid-Phase Extraction (SPE)

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Sorbent Selection This compound is a polar and acidic compound. Consider using a mixed-mode anion exchange (MAX) sorbent which has shown good recovery for a wide range of peptides with varying polarities.[4][5] Alternatively, a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent could be effective.Enhanced retention of this compound on the SPE sorbent and subsequent higher recovery during elution.
Suboptimal Wash and Elution Solvents Ensure the wash solvent is strong enough to remove interferences without eluting the analyte. The elution solvent should be strong enough to fully desorb the this compound from the sorbent. For a MAX sorbent, a basic elution solvent would be required.Minimized loss of analyte during the wash step and complete elution, leading to higher recovery.
Sample Overload Ensure that the amount of sample loaded onto the SPE cartridge does not exceed its binding capacity. If necessary, dilute the sample or use a larger capacity cartridge.Proper retention of the analyte on the sorbent and avoidance of breakthrough, resulting in improved recovery.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a general guideline and may require optimization for specific sample types and analytical platforms.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Solvent Addition: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 30 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., derivatization).

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general starting point for developing an SPE method for this compound in urine.

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Dilute the urine 1:1 with an appropriate buffer to adjust the pH for optimal binding to the SPE sorbent (dependent on the chosen sorbent chemistry).

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange (MAX) SPE cartridge with 1 mL of methanol followed by 1 mL of the sample dilution buffer.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove unretained interferences.

  • Elution: Elute the retained this compound with 1 mL of an appropriate elution solvent (e.g., a solution containing a base to disrupt the ionic interaction with the MAX sorbent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis Sample (Plasma/Urine) Sample (Plasma/Urine) Pre-treatment Pre-treatment Sample (Plasma/Urine)->Pre-treatment Extraction Extraction Pre-treatment->Extraction Protein Precipitation Protein Precipitation Extraction->Protein Precipitation Method 1 Solid-Phase Extraction Solid-Phase Extraction Extraction->Solid-Phase Extraction Method 2 Centrifugation Centrifugation Protein Precipitation->Centrifugation Wash & Elute Wash & Elute Solid-Phase Extraction->Wash & Elute Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Eluate Collection Eluate Collection Wash & Elute->Eluate Collection Derivatization Derivatization Supernatant Collection->Derivatization Eluate Collection->Derivatization LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Derivatization->LC-MS/MS or GC-MS Analysis

Caption: General experimental workflow for this compound analysis.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions Low Recovery Low Recovery Poor Extraction Poor Extraction Low Recovery->Poor Extraction Analyte Degradation Analyte Degradation Low Recovery->Analyte Degradation Inefficient Derivatization Inefficient Derivatization Low Recovery->Inefficient Derivatization Matrix Effects Matrix Effects Low Recovery->Matrix Effects Optimize Extraction Method Optimize Extraction Method Poor Extraction->Optimize Extraction Method Ensure Proper Storage Ensure Proper Storage Analyte Degradation->Ensure Proper Storage Optimize Derivatization Optimize Derivatization Inefficient Derivatization->Optimize Derivatization Improve Sample Cleanup Improve Sample Cleanup Matrix Effects->Improve Sample Cleanup

Caption: Troubleshooting logic for low this compound recovery.

References

selection of a suitable internal standard for aminoadipic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selection of a suitable internal standard for the quantification of aminoadipic acid. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound by LC-MS/MS?

A1: The gold standard for an internal standard in mass spectrometry-based quantification is a stable isotope-labeled (SIL) analog of the analyte. For this compound, the ideal internal standard is a deuterated form, such as This compound-d3 . This is because its chemical and physical properties are nearly identical to the unlabeled this compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision.

Q2: Are there other internal standards that can be used if a SIL version of this compound is unavailable?

A2: While a SIL version is highly recommended, other compounds can be considered, though they may not provide the same level of accuracy. These include:

  • Structural Analogs: A compound with a similar chemical structure and properties to this compound that is not endogenously present in the sample.

  • Other SIL Amino Acids: Some methods utilize a SIL version of another amino acid as an internal standard for a panel of amino acids. For example, some published methods have used Asparagine-d3 for the quantification of α-aminoadipic acid.[1] However, this is a less ideal approach as the chromatographic behavior and ionization efficiency may not perfectly match that of this compound.

Q3: Where can I purchase a stable isotope-labeled internal standard for this compound?

A3: this compound-d3 is commercially available from various chemical suppliers that specialize in stable isotope-labeled compounds for research purposes.

Q4: What are the common challenges in quantifying this compound?

A4: Common challenges include:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[2][3] Using a SIL internal standard is the most effective way to correct for matrix effects.[4]

  • Poor Peak Shape: Tailing or fronting of the chromatographic peak can affect integration and reduce accuracy. This can be caused by issues with the analytical column, mobile phase composition, or interactions with the sample matrix.[5][6][7][8][9]

  • Low Retention on Reversed-Phase Columns: As a polar molecule, this compound may have poor retention on traditional C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are often better suited for its analysis.[1][10][11]

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol provides a detailed methodology for the quantification of α-aminoadipic acid in human plasma.

1. Materials and Reagents

  • α-Aminoadipic acid standard

  • This compound-d3 (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Sulfosalicylic acid

  • Ultrapure water

  • Human plasma (control)

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 30% sulfosalicylic acid solution.[12][13]

  • Vortex for 30 seconds.

  • Incubate at 4°C for 30 minutes to allow for complete protein precipitation.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 450 µL of the internal standard working solution (this compound-d3 in mobile phase A).

  • Vortex for 30 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: HILIC or mixed-mode column (e.g., Raptor Polar X, Acclaim Trinity)[1][13]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 35-40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • α-Aminoadipic acid:

        • Precursor ion (Q1): m/z 162.1

        • Product ion (Q3): m/z 98.1[1] (Alternative: 162.2 -> 144.1)[13]

      • This compound-d3 (Internal Standard):

        • Precursor ion (Q1): m/z 165.1 (assuming a +3 Da shift)

        • Product ion (Q3): m/z 101.1 (or a corresponding shift from the native product ion)

    • Note: MRM transitions should be optimized for the specific instrument being used.

4. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte (this compound) to the peak area of the internal standard (this compound-d3).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.

  • The concentration of this compound in the unknown samples is then determined from the calibration curve.

Data Presentation: Comparison of Internal Standards

The choice of internal standard significantly impacts the quality of quantitative data. The following table summarizes the expected performance characteristics of different types of internal standards for this compound quantification.

Internal Standard TypeCompensation for Matrix EffectsCompensation for Extraction VariabilityAccuracy & PrecisionRecommendation
Stable Isotope-Labeled (this compound-d3) ExcellentExcellentHighHighly Recommended (Gold Standard)
Structural Analog ModerateModerateModerateAcceptable Alternative
Other SIL Amino Acid (e.g., Asparagine-d3) PartialPartialModerate to LowNot Ideal, Use with Caution
No Internal Standard NoneNoneLowNot Recommended for Bioanalysis

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH.[5] - Column contamination or degradation.- Adjust the mobile phase pH to suppress ionization of silanol groups (if using a silica-based column).- Use a new or thoroughly cleaned analytical column.- Ensure proper sample cleanup to remove matrix components that may interact with the column.
Poor Peak Shape (Fronting) - Sample overload.- Injection of sample in a solvent much stronger than the mobile phase.- Dilute the sample.- Ensure the final sample solvent is similar in composition to the initial mobile phase.
Low Signal Intensity / High Limit of Quantification (LOQ) - Ion suppression due to matrix effects.[2][3] - Suboptimal ionization or fragmentation parameters.- Improve sample preparation to remove interfering matrix components.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Optimize collision energy for the MRM transition.
High Variability in Results (Poor Precision) - Inconsistent sample preparation.- Inadequate internal standard correction.- Instrument instability.- Ensure consistent and precise execution of the sample preparation protocol.- Use a stable isotope-labeled internal standard (this compound-d3).- Perform system suitability tests to ensure instrument performance.
Retention Time Shift - Changes in mobile phase composition.- Column aging or temperature fluctuations.[5] - Matrix effects altering the analyte's interaction with the column.[2]- Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Employ a robust sample cleanup procedure and use a SIL internal standard to track retention time.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Sulfosalicylic Acid) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant is_spike Spike with This compound-d3 (IS) supernatant->is_spike lc HILIC/Mixed-Mode LC Separation is_spike->lc ms Tandem MS Detection (MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quant Quantification (Calibration Curve) ratio->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_quant Quantification Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape e.g., Tailing, Fronting quant_issue Inaccurate/Imprecise Results? start->quant_issue e.g., Low Signal, High CV tailing Tailing? peak_shape->tailing fronting Fronting? sol1 Adjust Mobile Phase pH tailing->sol1 Yes sol2 Check Column Health tailing->sol2 Yes tailing->quant_issue No sol3 Dilute Sample fronting->sol3 Yes sol4 Match Sample Solvent to Mobile Phase fronting->sol4 Yes fronting->quant_issue No low_signal Low Signal? quant_issue->low_signal high_cv High Variability? low_signal->high_cv No sol5 Optimize MS Parameters low_signal->sol5 Yes sol6 Improve Sample Cleanup low_signal->sol6 Yes sol7 Use SIL Internal Standard high_cv->sol7 Yes sol8 Standardize Sample Prep high_cv->sol8 Yes

Caption: Troubleshooting logic for this compound analysis.

References

identifying and minimizing sources of contamination in aminoadipic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize sources of contamination in aminoadipic acid analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common external sources of amino acid contamination in the lab?

A1: The most prevalent sources of external amino acid contamination are dust, the analyst's skin and hair, and laboratory consumables.[1][2] Keratin, a protein abundant in skin and hair, is a major contaminant.[3][4] Contamination can also be introduced from reagents, glassware, pipetting devices, and anything that comes into contact with the sample.[1] For instance, dust can contain high levels of glycine, while serine is abundant on the skin.[1] Even materials like plastic wrap and parafilm can be sources of contamination.[4]

Q2: How can I minimize keratin contamination in my samples?

A2: To minimize keratin contamination, it is crucial to maintain a clean workspace and handle samples with care.[1] Always wear a lab coat and non-latex, powder-free gloves, changing them frequently.[4] Perform sample preparation in a laminar flow hood if possible, and ensure all surfaces and equipment are wiped down with ethanol or methanol.[1][3] Use pre-cast gels and high-purity, ready-made buffers to reduce the chances of introducing keratin.[3] Avoid touching areas of the gel that contain your protein of interest and use dedicated, thoroughly cleaned staining boxes.[1]

Q3: What pre-analytical factors related to sample collection and handling can affect this compound levels?

A3: Pre-analytical variables significantly impact the accuracy of amino acid analysis.[5] Key factors include hemolysis, the temperature immediately following blood collection, the time between collection and cooling, and long-term storage temperature.[5] Hemolysis, the rupture of red blood cells, can alter the concentration of several amino acids.[5] It is a common reason for sample rejection and can be caused by poor phlebotomy technique or improper sample transport.[6][7]

Q4: My LC-MS analysis shows high background noise. What could be the cause and how can I fix it?

A4: High background noise in LC-MS can stem from several sources, including contaminated mobile phases, solvents, or gas supplies.[8] Impurities in reagents, such as HPLC-grade solvents which may still contain contaminants, can contribute to a noisy baseline.[8] To mitigate this, use high-purity (LC-MS grade) solvents and modifiers.[8] Ensure that all labware is meticulously clean.[2] Additionally, check for leaks in your system, as this can introduce atmospheric contaminants.[8]

Q5: I am observing unexpected peaks in my chromatogram. What are the likely sources?

A5: Unexpected peaks can arise from various contaminants. Buffers containing primary and secondary amines, like TRIS, can react with derivatization agents and appear as extra peaks.[2] Plasticizers, polymers like PEG, and detergents are also common contaminants that can interfere with analysis.[2] It is also possible that you are detecting isobaric interferences, which are compounds with the same mass-to-charge ratio as your analyte of interest.[9][10] Careful sample preparation and the use of high-purity reagents are essential to minimize these interferences.

Troubleshooting Guides

Guide 1: High Background Signal in LC-MS Analysis

High background signals can obscure the detection of this compound, particularly at low concentrations. This guide provides a systematic approach to identifying and eliminating the source of the high background.

Potential Cause Troubleshooting Step Recommended Action
Contaminated Solvents/Reagents Run a blank gradient with fresh, high-purity (LC-MS grade) mobile phase.If the background is lower with fresh solvents, discard the old mobile phase and prepare a new batch. Always use high-purity water and solvents.[2]
Contaminated Labware Thoroughly clean all glassware and plasticware that comes into contact with your samples or mobile phases.Follow a rigorous cleaning protocol, such as an acid wash followed by rinsing with high-purity water.[7]
System Contamination Flush the LC system, including the column, with a strong solvent mixture (e.g., isopropanol/acetonitrile/water).If the background remains high, the contamination may be in the mass spectrometer source. Follow the manufacturer's instructions for cleaning the ion source.
Leaking System Check all fittings and connections for leaks using an electronic leak detector.Tighten or replace any leaking fittings. Leaks can introduce atmospheric contaminants.[8]
Guide 2: Inaccurate Quantification and Poor Reproducibility

Inaccurate and irreproducible results are often linked to pre-analytical variables and sample preparation inconsistencies.

Potential Cause Troubleshooting Step Recommended Action
Hemolysis in Plasma Samples Visually inspect plasma samples for any pink or red discoloration. Use a hemolysis index if available.[6]If hemolysis is detected, request a new sample. Poor phlebotomy technique is a major cause of in vitro hemolysis.[6]
Sample Degradation Review sample collection and storage procedures.Ensure samples are processed and frozen promptly after collection. Avoid repeated freeze-thaw cycles.[5]
Incomplete Derivatization Verify the pH of the reaction mixture and the molar excess of the derivatization reagent.Adjust the pH as needed for the specific derivatization chemistry. Ensure a sufficient excess of the derivatization reagent is used.[8]
Matrix Effects Prepare a standard curve in the same matrix as your samples (e.g., amino acid-free plasma).If matrix effects are significant, consider more extensive sample cleanup, such as solid-phase extraction (SPE).

Data Presentation

Table 1: Impact of Hemolysis on Plasma Amino Acid Concentrations

While specific quantitative data for this compound is limited, the following table illustrates the general effect of hemolysis on various amino acids, indicating the potential for significant interference.

Hemoglobin Concentration (g/L)Level of HemolysisImpact on AspartateImpact on GlutamateImpact on Glycine
< 0.5Undetectable to slightSignificant IncreaseSignificant IncreaseSlight Increase
> 1.0ModerateMarked IncreaseMarked IncreaseModerate Increase
2.5 - 4.5SevereSubstantial IncreaseSubstantial IncreaseSubstantial Increase

Data compiled and interpreted from studies on the general effects of hemolysis on amino acid profiles.[7]

Experimental Protocols

Protocol 1: Cleaning Glassware for Trace this compound Analysis

This protocol is designed to minimize organic and inorganic contamination on laboratory glassware.

  • Initial Wash: Manually scrub glassware with a laboratory-grade, non-phosphate detergent solution. Use appropriate brushes to reach all surfaces.

  • Rinse: Thoroughly rinse the glassware with hot tap water, followed by at least five rinses with high-purity (e.g., 18.2 MΩ·cm) water.[11]

  • Acid Bath: Immerse the glassware in a 1-2% nitric acid or hydrochloric acid solution and soak for at least 4 hours, or overnight.[12]

  • Final Rinse: Rinse the glassware thoroughly with high-purity water (at least 5-7 times).

  • Drying: Dry the glassware in an oven at a temperature that will not damage the glassware.

  • Storage: Once cooled, immediately cover the openings with clean aluminum foil or store in a clean, dust-free environment.[1]

Protocol 2: Plasma Sample Preparation for this compound Analysis by LC-MS/MS

This protocol describes a protein precipitation method for the extraction of this compound from plasma, designed to minimize contamination.

  • Thaw Sample: Thaw frozen plasma samples on ice.

  • Aliquoting: In a clean environment (preferably a laminar flow hood), aliquot 50 µL of plasma into a pre-labeled, clean microcentrifuge tube.

  • Protein Precipitation: Add 5 µL of 30% sulfosalicylic acid to the plasma sample.[13]

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[13]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube, avoiding the protein pellet.

  • Dilution and Internal Standard Addition: Add an appropriate internal standard and dilute the supernatant with the mobile phase B as per the specific LC-MS/MS method requirements.[13]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Lysine_Degradation_Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-Ketoglutarate Reductase alpha_Ketoglutarate α-Ketoglutarate alpha_Ketoglutarate->Saccharopine alpha_Aminoadipate_Semialdehyde α-Aminoadipate Semialdehyde Saccharopine->alpha_Aminoadipate_Semialdehyde Saccharopine Dehydrogenase Glutamate Glutamate Saccharopine->Glutamate alpha_Aminoadipic_Acid α-Aminoadipic Acid alpha_Aminoadipate_Semialdehyde->alpha_Aminoadipic_Acid α-Aminoadipate Semialdehyde Dehydrogenase

Caption: Lysine Catabolism via the Saccharopine Pathway.

Contamination_Control_Workflow cluster_Pre_Analysis Pre-Analysis cluster_Sample_Handling Sample Handling cluster_Analysis Analysis Clean_Workspace Clean Workspace & Laminar Flow Hood Personal_Protective_Equipment Wear Lab Coat & Powder-Free Gloves Reagent_Prep Use High-Purity Reagents & Water Clean_Labware Use Acid-Washed Glassware Reagent_Prep->Clean_Labware Aseptic_Technique Aseptic Pipetting Techniques Sample_Storage Proper Sample Storage Blank_Runs Run Blanks Regularly Sample_Storage->Blank_Runs System_Suitability Perform System Suitability Tests

Caption: Workflow for Minimizing Contamination.

Troubleshooting_Tree Problem Inaccurate or Noisy Data Check_Blanks Review Blank Runs Problem->Check_Blanks High_Background High Background in Blanks? Check_Blanks->High_Background Contaminated_Reagents Check Solvents & Reagents High_Background->Contaminated_Reagents Yes Check_Sample_Prep Review Sample Preparation High_Background->Check_Sample_Prep No System_Contamination Clean LC-MS System Contaminated_Reagents->System_Contamination Sample_Related_Issue Sample-Specific Problem? Check_Sample_Prep->Sample_Related_Issue Preanalytical_Error Investigate Pre-analytical Variables (e.g., Hemolysis) Sample_Related_Issue->Preanalytical_Error Yes Method_Issue Review Analytical Method Sample_Related_Issue->Method_Issue No

Caption: Troubleshooting Decision Tree for Analysis Issues.

References

improving the resolution of L- and D-aminoadipic acid isomers by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of L- and D-aminoadipic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common chromatographic methods for separating L- and D-aminoadipic acid isomers?

A1: The most common methods for resolving L- and D-aminoadipic acid enantiomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically employing a chiral stationary phase (CSP) or a chiral derivatizing agent.[1][2]

  • Chiral HPLC: This is a direct method where the enantiomers are separated on a chiral column.[1] Commonly used CSPs for amino acid separations include those based on macrocyclic glycopeptides (e.g., teicoplanin and vancomycin), crown ethers, and ligand-exchange columns.[3][4]

  • Chiral GC: This method usually requires derivatization to make the aminoadipic acid volatile.[5][6] The derivatized enantiomers are then separated on a chiral GC column. Common derivatization agents include chloroformates and anhydrides.[6]

  • Indirect HPLC: This involves derivatizing the this compound with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[7][8]

Q2: What are the advantages of direct versus indirect chiral separation methods?

A2: Direct methods using chiral stationary phases are often preferred as they involve fewer sample preparation steps, reducing the risk of errors and sample loss.[3] Indirect methods, however, can be useful when a suitable chiral column is not available or when higher sensitivity is required, as derivatization can introduce a UV-active or fluorescent tag.[7][8]

Q3: Is derivatization necessary for the analysis of this compound isomers?

A3: For GC analysis, derivatization is essential to increase the volatility of the this compound.[5][6] For HPLC, while direct analysis on a chiral stationary phase is possible, derivatization can improve peak shape, retention, and detection sensitivity.[3][9] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA), fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and Marfey's reagent (FDAA).[8][10]

Q4: How do I choose the right chiral stationary phase (CSP) for my separation?

A4: The choice of CSP depends on the specific properties of this compound. For dicarboxylic amino acids, macrocyclic glycopeptide-based CSPs like those with teicoplanin or vancomycin selectors are often successful.[3] Crown ether-based CSPs are also well-suited for the separation of amino acid enantiomers.[4] It is often necessary to screen a few different types of chiral columns to find the one that provides the best resolution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic resolution of L- and D-aminoadipic acid.

Poor Resolution or No Separation

Problem: The L- and D-aminoadipic acid peaks are co-eluting or have very little separation.

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for this compound. Screen different types of chiral columns (e.g., macrocyclic glycopeptide, crown ether, ligand exchange).
Incorrect Mobile Phase Composition Optimize the mobile phase. For reversed-phase HPLC, adjust the organic modifier (e.g., methanol, acetonitrile) concentration and the pH of the aqueous component. The pH should ideally be +/- 2 units away from the pKa of this compound's ionizable groups.[11] For normal-phase, adjust the ratio of non-polar and polar solvents.
Inadequate Derivatization (if applicable) Ensure the derivatization reaction has gone to completion. Optimize reaction time, temperature, and reagent concentrations. Consider trying a different derivatizing agent.
Low Column Temperature Increasing the column temperature can sometimes improve resolution, although it may also decrease retention times.
Inappropriate Flow Rate Optimize the flow rate. A lower flow rate generally increases resolution but also lengthens the analysis time.
Peak Tailing or Fronting

Problem: The chromatographic peaks for one or both isomers are asymmetrical.

Possible Cause Suggested Solution
Secondary Interactions with the Stationary Phase Add a competing agent to the mobile phase. For example, a small amount of a similar, non-chiral compound can sometimes block active sites on the stationary phase that cause tailing.
Column Overload Reduce the amount of sample injected onto the column.
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used, inject a smaller volume.
Column Contamination or Degradation Wash the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Split Peaks

Problem: A single enantiomer peak appears as two or more smaller peaks.[12][13][14]

Possible Cause Suggested Solution
Contamination at the Column Inlet Reverse-flush the column with a strong solvent. If this does not resolve the issue, the inlet frit may need to be replaced.
Void in the Column Packing A void at the head of the column can cause peak splitting. This is often due to pressure shocks and is irreversible. The column will need to be replaced.
Mobile Phase pH is Too Close to Analyte pKa Adjust the mobile phase pH to be at least one pH unit away from the pKa values of this compound. Ensure the mobile phase is adequately buffered.[11]
Co-elution with an Impurity If the split is only in one of the enantiomer peaks, it might be due to a co-eluting impurity. Modify the mobile phase composition to try and separate the impurity.
Injector Issues A partially blocked injector port or needle can cause improper sample introduction, leading to split peaks. Clean the injector and ensure the syringe is functioning correctly.
Irreproducible Retention Times

Problem: The time it takes for the this compound isomers to elute from the column varies between runs.

Possible Cause Suggested Solution
Inconsistent Mobile Phase Preparation Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly before use.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature.
Pump Malfunction Check the pump for leaks and ensure it is delivering a constant flow rate. The check valves may need cleaning or replacement.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important for gradient elution.

Quantitative Data Summary

The following tables summarize typical quantitative data for the chiral separation of amino acids. While specific data for this compound is limited in the literature, these values for structurally similar amino acids can serve as a benchmark.

Table 1: HPLC Resolution of Dicarboxylic Amino Acid Enantiomers

Amino AcidChiral Stationary PhaseMobile PhaseResolution (Rs)Reference
Glutamic AcidCrown Ether (ChiroSil® SCA(-))84% MeOH / 16% H₂O, 5 mM HClO₄1.60[4]
Aspartic AcidTeicoplanin (CHIROBIOTIC T)Water:Methanol:Formic Acid>1.5 (estimated)[3]

Table 2: GC-MS Method Performance for Amino Acid Enantiomers (after derivatization)

ParameterValueConditionsReference
Limit of Detection (LOD)3.2 - 446 nMMethyl chloroformate/methanol derivatization, Rt-gammaDEXsa column[6]
Lower Limit of Quantification (LLOQ)0.031 - 1.95 µMMethyl chloroformate/methanol derivatization, Rt-gammaDEXsa column[6]
Resolution (Rs)> 2.4For 10 proteinogenic amino acids after derivatization[6]

Experimental Protocols

Protocol 1: Direct HPLC Separation of Underivatized this compound

This protocol is based on a general method for underivatized amino acids using a macrocyclic glycopeptide CSP.[3]

  • Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of water, methanol, and an acidic modifier (e.g., 0.1% formic acid). The exact ratio should be optimized. A good starting point is 70:30 (v/v) Water:Methanol with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the DL-aminoadipic acid sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Optimization: Adjust the methanol percentage and formic acid concentration to improve resolution. A higher methanol concentration generally decreases retention but may improve enantioselectivity.

Protocol 2: Indirect HPLC Separation via Derivatization with Marfey's Reagent (FDAA)

This protocol is a general method for the indirect chiral separation of amino acids.

  • Derivatization:

    • To 50 µL of a 50 mM solution of DL-aminoadipic acid in 0.1 M NaHCO₃ (pH ~8.5), add 100 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and add 50 µL of 1 M HCl to stop the reaction.

    • Dilute the sample with the mobile phase before injection.

  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a low percentage of Solvent B (e.g., 20%) and increase to a higher percentage (e.g., 70%) over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

Visualizations

Experimental_Workflow_Direct_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample DL-Aminoadipic Acid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Column Chiral Column (e.g., CHIROBIOTIC T) Inject->Column Detect UV or MS Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Resolution Calculate Resolution (Rs) Chromatogram->Resolution Quantify Quantify Isomers Resolution->Quantify

Caption: Workflow for Direct Chiral HPLC Analysis.

Troubleshooting_Poor_Resolution cluster_csp Stationary Phase cluster_mp Mobile Phase cluster_conditions Operating Conditions Start Poor or No Resolution CheckCSP Is CSP appropriate for amino acids? Start->CheckCSP ChangeCSP Screen different CSPs CheckCSP->ChangeCSP No CheckMP Is mobile phase optimized? CheckCSP->CheckMP Yes End Improved Resolution ChangeCSP->End OptimizeMP Adjust organic %, pH, and additives CheckMP->OptimizeMP No CheckTemp Is temperature optimal? CheckMP->CheckTemp Yes OptimizeMP->End OptimizeTemp Adjust column temperature CheckTemp->OptimizeTemp No CheckFlow Is flow rate optimal? CheckTemp->CheckFlow Yes OptimizeTemp->End OptimizeFlow Adjust flow rate CheckFlow->OptimizeFlow No CheckFlow->End Yes OptimizeFlow->End

Caption: Troubleshooting Logic for Poor Resolution.

References

dealing with ion suppression in the ESI-MS analysis of aminoadipic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of aminoadipic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Signal for this compound Severe Ion Suppression: Co-eluting matrix components are preventing efficient ionization of this compound.[1][2]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) instead of simple protein precipitation.[3][4]2. Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering compounds.[5]3. Dilute the Sample: If the concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[6][7]
Inappropriate Mobile Phase: The pH or additives in the mobile phase are not optimal for this compound ionization or are causing suppression.[8]1. Use Formic Acid: Formic acid is generally a preferred additive over trifluoroacetic acid (TFA), which is a known strong signal suppressor.[6][9][10]2. Optimize pH: Since this compound is an amino acid, ensure the mobile phase pH is optimized for its ionization, typically an acidic pH for positive ion mode.[8][11]
Poor Reproducibility / High %RSD Variable Matrix Effects: Inconsistent levels of interfering compounds across different samples are causing variable ion suppression.[1][12]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable ion suppression as it co-elutes and experiences the same matrix effects as the analyte.[9][13][14][15]2. Enhance Sample Preparation: A more robust sample cleanup method like SPE will remove more matrix components, leading to greater consistency.[4][16]
Inconsistent Sample Preparation: Variability in manual sample preparation steps can lead to inconsistent results.1. Automate Sample Preparation: Use automated liquid handlers or 96-well plate formats for SPE or protein precipitation to improve consistency.[16]
Peak Tailing or Broadening Column Overload: Injecting too high a concentration of the sample.1. Dilute the Sample: Reduce the concentration of the sample being injected onto the column.[8]2. Check Injection Volume: Ensure the injection volume is appropriate for the column dimensions.
Inappropriate Injection Solvent: The solvent used to reconstitute the sample is significantly stronger than the initial mobile phase, causing poor peak shape.[8]1. Match Solvents: Reconstitute the final extract in a solvent that is as close as possible in composition and strength to the initial mobile phase.[8]
Secondary Interactions: The analyte may be interacting with active sites on the column hardware (e.g., stainless steel frits).1. Consider Metal-Free Columns: For compounds prone to chelation or metal interaction, using a column with PEEK-coated hardware can improve peak shape and recovery.[17]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in ESI-MS?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (this compound) is reduced due to the presence of other co-eluting components in the sample.[1][2] In the ESI source, these interfering compounds can compete with the analyte for charge or alter the physical properties of the spray droplets, preventing the analyte from efficiently transitioning into the gas phase as an ion.[1][6] This leads to a decreased signal intensity, which negatively impacts the sensitivity, precision, and accuracy of the analysis.[6]

cluster_LC LC Eluent cluster_ESI ESI Droplet Analyte This compound Analyte_ion Analyte Ion Analyte->Analyte_ion Ionization Matrix Matrix Components (Salts, Phospholipids) Matrix_comp Matrix Matrix->Matrix_comp MS_Inlet MS Inlet Analyte_ion->MS_Inlet Matrix_comp->Analyte_ion Competition/ Inhibition Suppressed_Signal Suppressed Signal MS_Inlet->Suppressed_Signal

Caption: Mechanism of Ion Suppression in the ESI source.

Q2: How can I detect if ion suppression is affecting my this compound analysis?

A2: The most direct way to detect and pinpoint ion suppression is through a post-column infusion experiment.[8] This technique involves infusing a constant flow of an this compound standard solution into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any dip in the stable baseline signal of the infused standard indicates a region where co-eluting matrix components are causing ion suppression.[7][8]

cluster_workflow Post-Column Infusion Workflow LC LC System Tee LC->Tee Mobile Phase + Separated Matrix Pump Syringe Pump (Analyte Standard) Pump->Tee Constant Analyte Infusion MS Mass Spectrometer Tee->MS Combined Flow

Caption: Experimental setup for a post-column infusion analysis.

Q3: What are the most effective strategies to overcome ion suppression?

A3: A multi-faceted approach is often the most effective. The primary strategies can be grouped into three categories:

  • Improve Sample Preparation: The goal is to remove endogenous interferences before analysis.[3] Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing salts and phospholipids than simpler methods like Protein Precipitation (PPT).[4][6]

  • Optimize Chromatography: Improving the chromatographic separation of this compound from matrix components is crucial.[5] This can be achieved by adjusting the gradient, changing the column chemistry (e.g., HILIC for polar compounds), or using smaller particle size columns (UPLC) for better resolution.[8]

  • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best way to compensate for ion suppression that cannot be eliminated.[13][15] Since the SIL-IS has virtually identical chemical properties, it will be affected by the matrix in the same way as the analyte, allowing for accurate quantification via the analyte-to-IS ratio.[14]

Start Ion Suppression Suspected? Optimize_SamplePrep Improve Sample Prep (e.g., use SPE) Start->Optimize_SamplePrep Yes Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_SamplePrep->Optimize_LC Re_evaluate Re-evaluate Matrix Effect Optimize_LC->Re_evaluate Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Proceed Proceed with Validation Use_SIL_IS->Proceed Re_evaluate->Use_SIL_IS Suppression Still Present Re_evaluate->Proceed Suppression Mitigated

Caption: A logical workflow for troubleshooting ion suppression.

Q4: Is derivatization a viable strategy for this compound analysis?

A4: Yes, derivatization can be a very effective strategy. Derivatizing amino acids can improve their chromatographic properties (e.g., better retention on reversed-phase columns) and enhance their ionization efficiency in the ESI source.[18] By shifting the molecular weight and increasing the hydrophobicity of this compound, derivatization can move its elution time away from the highly polar, early-eluting matrix components that often cause the most significant ion suppression.[18]

Experimental Protocols

Post-Column Infusion Experiment to Detect Ion Suppression

This protocol outlines the steps to identify chromatographic regions where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union and necessary fittings

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase A)

  • Blank matrix extract (prepared using your standard sample preparation method)

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.[15]

    • Connect the outlet of the syringe pump to the other inlet of the tee-union.[15]

    • Connect the outlet of the tee-union directly to the MS ion source.[15]

  • Analyte Infusion:

    • Fill a syringe with the this compound standard solution.

    • Set the syringe pump to a constant, low flow rate (e.g., 10-20 µL/min).[15]

    • Begin infusing the analyte solution into the MS and acquire data in MRM or SIM mode for this compound. You should observe a stable, elevated baseline signal.[15]

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and begin the chromatographic run with your established gradient.[8][15]

  • Data Analysis:

    • Monitor the signal for the infused this compound throughout the run.

    • Any significant and reproducible drop in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering components from the matrix.[7][15]

Protein Precipitation (PPT) Protocol for Plasma Samples

This is a basic sample cleanup method, often a starting point before more advanced techniques are employed.

Materials:

  • Plasma sample

  • Internal standard solution (if used)

  • Cold acetonitrile (ACN) or methanol (MeOH)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a known volume of plasma (e.g., 50 µL) into a microcentrifuge tube.

  • Add the internal standard solution.[19]

  • Add 3-4 volumes of cold ACN or MeOH (e.g., 150-200 µL). Using ACN is often more efficient for protein removal.[4]

  • Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[19][20]

  • Carefully transfer the clear supernatant to a new tube or well for evaporation and reconstitution, or for direct injection if the solvent is compatible with the initial mobile phase.

General Solid-Phase Extraction (SPE) Protocol for Plasma Samples

This protocol provides a more effective cleanup than PPT, significantly reducing matrix components.[16]

Materials:

  • Reversed-phase or mixed-mode SPE cartridges/plate

  • SPE vacuum manifold or positive pressure processor

  • Plasma sample, pre-treated (e.g., acidified with formic acid)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile or Methanol with 0.1% Formic Acid)

  • Nitrogen evaporator

Procedure:

  • Condition: Pass 1 mL of methanol through the SPE sorbent.[15]

  • Equilibrate: Pass 1 mL of water through the sorbent. Do not let the sorbent bed go dry.[15]

  • Load: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[15]

  • Wash: Pass 1 mL of the wash solution through the cartridge to remove salts and other polar interferences.[15]

  • Elute: Place collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge to elute this compound.[15]

  • Dry-down and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[15]

References

validation of aminoadipic acid analytical methods according to FDA/EMA guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for aminoadipic acid in accordance with FDA and EMA guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for an this compound bioanalytical method according to FDA and EMA guidelines?

A1: According to the FDA's Bioanalytical Method Validation Guidance for Industry and the EMA's Guideline on bioanalytical method validation, the key parameters to evaluate are:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed within-run and between-runs.

  • Recovery: The efficiency of the extraction process, determined by comparing the analytical response of extracted samples to that of unextracted standards.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Q2: What are the common challenges encountered when developing a bioanalytical method for this compound?

A2: this compound, being an endogenous polar molecule, can present several challenges:

  • Poor retention on reversed-phase columns: Due to its high polarity, it may elute in the void volume.

  • Matrix effects: Biological matrices like plasma and urine contain numerous endogenous compounds that can interfere with ionization, leading to suppression or enhancement of the signal.

  • Derivatization requirements: To improve chromatographic retention and sensitivity, derivatization is often necessary, which can introduce variability.

  • Lack of a true blank matrix: As an endogenous compound, finding a biological matrix completely free of this compound is impossible. Surrogate matrices or charcoal-stripped matrices are often required.

Troubleshooting Guides

Issue 1: High Variability in Peak Area at LLOQ

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Review and standardize the entire sample preparation workflow. Ensure precise and consistent pipetting, vortexing, and centrifugation times.
Matrix Effects Evaluate matrix effects from different lots of the biological matrix. Consider using a more efficient sample clean-up technique (e.g., solid-phase extraction instead of protein precipitation).
Instrument Contamination Clean the ion source and injection port of the mass spectrometer. Run a system suitability test with a known standard solution to ensure instrument performance.
Suboptimal Chromatographic Conditions Optimize the mobile phase composition, gradient, and flow rate to improve peak shape and separation from interfering peaks.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Column Overload Dilute the sample or inject a smaller volume. Ensure the concentration of the injected sample is within the linear range of the column.
Secondary Interactions Use a mobile phase additive (e.g., a small percentage of formic acid or ammonium hydroxide) to minimize interactions between the analyte and the stationary phase. Consider a different column chemistry.
Column Degradation Flush the column with a strong solvent or replace the column if it has been used extensively.
Inappropriate pH of Mobile Phase Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. For this compound, a lower pH is generally preferred.
Issue 3: Inconsistent Recovery

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent composition, pH, and mixing time. Evaluate different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction).
Analyte Instability during Extraction Perform the extraction process at a lower temperature (e.g., on ice) to minimize degradation.
Inconsistent Evaporation and Reconstitution Ensure complete and consistent drying of the extract. Optimize the reconstitution solvent to ensure full dissolution of the analyte.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect
  • Preparation of Solutions:

    • Solution A: Prepare a standard solution of this compound in a neat solvent (e.g., mobile phase).

    • Solution B: Extract blank matrix from at least six different sources. Spike the post-extraction supernatant with the this compound standard at a concentration corresponding to the LLOQ and HLOQ (High Limit of Quantification).

    • Solution C: Spike the blank matrix with the this compound standard at the LLOQ and HLOQ concentrations and then perform the extraction.

  • Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF) = Peak Area in the presence of matrix (Solution B) / Peak Area in neat solution (Solution A)

    • Recovery (RE) = Peak Area of extracted spiked sample (Solution C) / Peak Area of post-extraction spiked sample (Solution B)

    • Process Efficiency (PE) = (RE x MF)

  • Acceptance Criteria (FDA/EMA): The coefficient of variation (CV%) of the matrix factor from the six different matrix lots should be ≤15%.

Protocol 2: Freeze-Thaw Stability Assessment
  • Sample Preparation: Prepare at least three replicates of quality control (QC) samples at low and high concentrations in the biological matrix.

  • Freeze-Thaw Cycles: Subject the QC samples to three complete freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

  • Analysis: After the third cycle, analyze the samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).

  • Calculation: Calculate the mean concentration of the freeze-thaw samples and compare it to the mean concentration of the comparison samples.

  • Acceptance Criteria (FDA/EMA): The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

Validation_Workflow MethodDev Method Development & Optimization PreValidation Pre-Validation (Specificity, Linearity) MethodDev->PreValidation FullValidation Full Validation PreValidation->FullValidation AccuracyPrecision Accuracy & Precision (Within-run & Between-run) FullValidation->AccuracyPrecision Stability Stability Assessment (Freeze-thaw, Bench-top, Long-term) FullValidation->Stability MatrixEffect Matrix Effect Evaluation FullValidation->MatrixEffect Documentation Documentation & SOP Generation AccuracyPrecision->Documentation Stability->Documentation MatrixEffect->Documentation RoutineUse Routine Sample Analysis Documentation->RoutineUse

Caption: Workflow for bioanalytical method validation of this compound.

Troubleshooting_Peak_Variability Start High Peak Area Variability CheckPrep Review Sample Preparation Protocol Start->CheckPrep CheckMatrix Evaluate Matrix Effects Start->CheckMatrix CheckInstrument Assess Instrument Performance Start->CheckInstrument Standardize Standardize Pipetting & Vortexing CheckPrep->Standardize Inconsistent? ImproveCleanup Implement More Robust Cleanup (SPE) CheckMatrix->ImproveCleanup Significant? CleanSystem Clean Ion Source & Run System Suitability CheckInstrument->CleanSystem Failing? Resolved Issue Resolved Standardize->Resolved ImproveCleanup->Resolved CleanSystem->Resolved

Caption: Decision tree for troubleshooting high peak area variability.

impact of freeze-thaw cycles on aminoadipic acid concentration in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminoadipic acid in plasma samples. The focus is on mitigating the impact of pre-analytical variables, particularly freeze-thaw cycles, to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is the impact of freeze-thaw cycles on the concentration of this compound in plasma?

Currently, there is a lack of specific studies that provide quantitative data on the effect of freeze-thaw cycles on α-aminoadipic acid concentration in plasma. However, research on other amino acids has shown that repeated freezing and thawing can lead to both increases and decreases in their measured concentrations. For instance, after three freeze-thaw cycles, some studies have observed a significant increase in amino acids like glutamate and a decrease in others such as aspartate[1]. One study noted that the coefficient of variation for α-aminoadipic acid increased when non-deproteinized plasma was stored at -20°C, suggesting its concentration is sensitive to handling and storage conditions[2]. Given this, it is crucial to handle plasma samples with care and minimize the number of freeze-thaw cycles.

Q2: How can I minimize the impact of freeze-thaw cycles on my plasma samples?

To maintain sample integrity and obtain reliable data, it is recommended to aliquot plasma into single-use volumes before freezing. This practice prevents the need for repeated thawing of the entire sample. If multiple analyses are planned, preparing aliquots for each specific set of experiments is the best approach.

Q3: What is the recommended procedure for collecting and processing plasma for amino acid analysis?

Proper collection and processing are critical first steps in ensuring the stability of this compound and other amino acids. Key recommendations include:

  • Patient Preparation: For clinical research, it is preferable to use fasting samples. Patients should avoid eating for at least two hours before blood collection[3].

  • Anticoagulant Choice: Sodium heparin (dark green top tube) or lithium heparin (light green top tube) are the preferred anticoagulants[3].

  • Processing Time: Plasma should be separated from whole blood as soon as possible, ideally within two hours of collection. Delays can lead to alterations in amino acid concentrations[4].

  • Centrifugation: Centrifuge the blood sample according to the collection tube manufacturer's instructions, for example, at 1,000 xg for 10 minutes[5].

  • Plasma Transfer: Carefully transfer the plasma supernatant to a clean polypropylene tube without disturbing the buffy coat[6].

  • Freezing: Immediately freeze the plasma aliquots at -80°C for long-term storage[1][7].

Q4: How should I store my plasma samples for this compound analysis?

For long-term stability of amino acids, plasma samples should be stored at -80°C[1][7]. Storage at -20°C may not be sufficient to prevent changes in the concentrations of some amino acids over time[7]. One study showed that storing non-deproteinized plasma at -20°C resulted in more significant changes in amino acid concentrations compared to storage at room temperature for a short period before deproteinization[2].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in this compound concentrations between aliquots of the same sample. Multiple freeze-thaw cycles of the parent sample before aliquoting.Aliquot fresh plasma into single-use vials immediately after processing and before the initial freeze.
Inconsistent sample handling during collection and processing.Standardize your protocol for blood collection, centrifugation, and plasma separation. Ensure all samples are processed in the same manner.
Unexpectedly high or low this compound levels in a batch of samples. Pre-analytical errors such as hemolysis or delayed processing.Visually inspect plasma for signs of hemolysis (pink or red color). Ensure plasma is separated from cells promptly after collection.
Improper storage temperature.Verify that storage freezers are consistently maintaining -80°C. Use a temperature monitoring system with alarms.
Drift in this compound concentrations in quality control samples over time. Degradation of the analyte due to long-term storage issues.Assess the stability of your quality control materials. If using pooled plasma, ensure it was properly aliquoted and stored. Consider preparing fresh quality control samples periodically.
Instability of non-deproteinized plasma during storage.For long-term studies, consider deproteinizing the plasma with an agent like sulfosalicylic acid before freezing. Storing deproteinized plasma has been shown to improve the stability of some amino acids[7][8].

Data Presentation

While specific quantitative data for the effect of freeze-thaw cycles on this compound is not available, the following table summarizes the observed changes for other amino acids in serum after three freeze-thaw cycles, as reported in one study. This information is provided for context and to highlight the potential for variability.

Table 1: Change in Serum Amino Acid Concentrations After Three Freeze-Thaw Cycles

Amino AcidDirection of Change
HistidineIncreased
LeucineIncreased
IsoleucineIncreased
MethionineIncreased
PhenylalanineIncreased
GlutamateIncreased
TryptophanIncreased
ValineIncreased
TaurineIncreased
TyrosineIncreased
OrnithineIncreased
CystineReduced
β-alanineReduced
1-methylhistidineReduced
AspartateReduced

Source: Adapted from a study on the stability of amino acids in human serum[1].

Experimental Protocols

Protocol 1: Plasma Collection and Processing for this compound Analysis

  • Patient/Subject Preparation: Ensure the subject has fasted for an appropriate period if required by the study design (a minimum of 2 hours is recommended)[3].

  • Blood Collection:

    • Collect whole blood into a tube containing sodium or lithium heparin[3].

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant[9].

  • Centrifugation:

    • Within 2 hours of collection, centrifuge the blood sample at 1,000-1,300 xg for 10 minutes at room temperature to separate the plasma[5].

  • Plasma Aliquoting:

    • Carefully aspirate the plasma supernatant using a sterile pipette, avoiding the buffy coat layer[6].

    • Transfer the plasma to pre-labeled, clean polypropylene cryovials[9].

    • Create single-use aliquots to avoid future freeze-thaw cycles.

  • Storage:

    • Immediately freeze the plasma aliquots at -80°C for long-term storage[7].

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This is a general protocol outline, and specific parameters should be optimized for the instrument and reagents used.

  • Sample Preparation (Protein Precipitation):

    • Thaw a plasma aliquot on ice.

    • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid[10][11].

    • Vortex for 30 seconds.

    • Incubate at 4°C for 30 minutes to allow for protein precipitation.

    • Centrifuge at 12,000 rpm for 5 minutes.

  • Dilution:

    • Transfer 50 µL of the supernatant to a new tube.

    • Add 450 µL of an internal standard solution (containing a stable isotope-labeled this compound) prepared in the initial mobile phase[10][11].

    • Vortex for 30 seconds.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 4 µL) of the final solution into the LC-MS/MS system[10][11].

    • Use a suitable column for amino acid analysis, such as a mixed-mode column[10].

    • Employ a gradient elution with mobile phases typically consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile)[10].

    • Set up the mass spectrometer for Selected Reaction Monitoring (SRM) to detect and quantify this compound and its internal standard[10].

Visualizations

G cluster_collection Blood Collection cluster_processing Plasma Processing cluster_storage Storage cluster_analysis Analysis CollectBlood Collect Blood (Heparin Tube) Invert Invert Tube 8-10x CollectBlood->Invert Centrifuge Centrifuge within 2h (1000-1300xg, 10 min) Invert->Centrifuge Transfer Transfer Plasma (Avoid Buffy Coat) Centrifuge->Transfer Aliquot Aliquot into Single-Use Vials Transfer->Aliquot Freeze Freeze Immediately at -80°C Aliquot->Freeze Thaw Thaw Single Aliquot on Ice Freeze->Thaw Analyze Perform Amino Acid Analysis Thaw->Analyze

Caption: Recommended workflow for plasma sample handling.

G Start Inconsistent Aminoadipic Acid Results CheckFT Were samples subjected to multiple freeze-thaw cycles? Start->CheckFT CheckHandling Was the sample handling protocol followed consistently? CheckFT->CheckHandling No SolutionFT Implement single-use aliquots for future studies. CheckFT->SolutionFT Yes CheckStorage Were samples stored correctly at -80°C? CheckHandling->CheckStorage Yes SolutionHandling Review and standardize sample collection and processing procedures. CheckHandling->SolutionHandling No SolutionStorage Verify freezer performance and sample storage history. CheckStorage->SolutionStorage No ConsiderData Consider potential impact on data interpretation for affected samples. CheckStorage->ConsiderData Yes SolutionFT->ConsiderData SolutionHandling->ConsiderData SolutionStorage->ConsiderData

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Optimizing Mobile Phase Composition for Aminoadipic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting advice for the successful separation of aminoadipic acid using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

1. What is a good starting point for mobile phase composition in reversed-phase HPLC for this compound separation?

A common starting point for the separation of amino acids like this compound in reversed-phase HPLC involves a gradient elution using a combination of an aqueous buffer and an organic modifier.[1][2] A typical setup would be:

  • Mobile Phase A: An aqueous buffer, such as 20-50 mM phosphate or acetate buffer, with the pH adjusted to the acidic range (e.g., pH 2.5-4.0).[3][4] The inclusion of a small percentage of an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid is also common to improve peak shape.[1][5]

  • Mobile Phase B: An organic solvent like acetonitrile or methanol.[1]

A simple starting gradient could be 0-5% B over 5 minutes, followed by an increase to 30-50% B over the next 15-20 minutes. The exact gradient will depend on the column and specific sample matrix.

2. How does mobile phase pH affect the retention and peak shape of this compound?

The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound, which is a zwitterionic compound with both acidic (carboxyl) and basic (amino) functional groups.[6][7]

  • Low pH (e.g., pH < 2): At a low pH, the carboxyl groups are protonated (neutral), and the amino group is protonated (positive charge). This can lead to increased retention on a reversed-phase column.[8] Operating in a pH range of 2-4 is often recommended for stable retention.[4]

  • Intermediate pH: As the pH increases towards the isoelectric point of this compound, it will exist as a zwitterion, which can sometimes result in poor retention.

  • High pH (e.g., pH > 8): At a higher pH, the carboxyl groups are deprotonated (negative charge), and the amino group is neutral. This can lead to decreased retention. However, it's crucial to ensure the column is stable at higher pH levels, as traditional silica-based columns can degrade above pH 8.[4][8]

For optimal peak shape and reproducibility, it is recommended to adjust the mobile phase pH to be at least one to two pH units away from the pKa values of the analyte.[4][7]

3. Should I use acetonitrile or methanol as the organic solvent?

Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[1] The choice can impact selectivity and resolution.

  • Acetonitrile: Generally preferred for its lower viscosity, which results in lower backpressure and better performance for high-throughput systems.[5] It can also provide sharper peaks for some compounds, including peptides and amino acids.[2]

  • Methanol: A more cost-effective option suitable for routine analyses.[5] It has different solvatochromatic properties than acetonitrile and can offer different selectivity, which can be advantageous in method development.[9]

It is often beneficial to screen both solvents during method development to determine which provides the best separation for this compound and any other compounds of interest in your sample.

4. When is it necessary to use additives like TFA or formic acid?

Additives like trifluoroacetic acid (TFA) and formic acid are frequently used in the mobile phase for several reasons:[1][5]

  • pH Control: They are used to maintain a low pH, which helps to suppress the ionization of silanol groups on the silica-based stationary phase, thereby reducing peak tailing for basic compounds.[4]

  • Ion-Pairing: TFA can act as an ion-pairing agent, forming a neutral complex with positively charged analytes, which can improve their retention and peak shape on a reversed-phase column.[10]

  • MS Compatibility: Formic acid is a common choice for LC-MS applications as it is volatile and improves ionization efficiency.

5. What are the considerations for the chiral separation of this compound enantiomers?

For the separation of D- and L-aminoadipic acid, a chiral stationary phase (CSP) is required.[10][11] The mobile phase composition will be highly dependent on the type of chiral column used.

  • Crown Ether-Based Columns: These columns have shown success in separating the enantiomers of various amino acids.[10] The mobile phase often consists of an acidic aqueous solution (e.g., with perchloric acid or TFA) and an organic modifier.[10]

  • Macrocyclic Glycopeptide-Based Columns (e.g., Teicoplanin): These are also effective for underivatized amino acids and are compatible with both organic and aqueous mobile phases.[11]

  • Zwitterionic Chiral Stationary Phases: These newer phases can resolve amino acids using LC-MS compatible mobile phases, often composed of methanol with a low percentage of water and additives like formic acid and a weak base (e.g., diethylamine or ammonia).[12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Mobile phase pH is close to the analyte's pKa.- Secondary interactions with the stationary phase (e.g., silanol interactions).- Column contamination or degradation.- Adjust the mobile phase pH to be at least 1-2 units away from the pKa of this compound.[4][7]- Add a competing base or an ion-pairing agent like 0.1% TFA to the mobile phase.[5]- Flush the column with a strong solvent or replace the column if it's old or degraded.[13]
Poor Peak Shape (Fronting) - Sample overload.- Sample solvent is stronger than the mobile phase.- Reduce the concentration or injection volume of the sample.- Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[14]
Variable Retention Times - Inconsistent mobile phase preparation or composition.- Fluctuation in column temperature.- Pump issues (leaks, air bubbles).- Prepare fresh mobile phase daily and ensure accurate mixing.[5] Degas the solvents properly.[5]- Use a column oven to maintain a constant temperature.[14]- Check for leaks in the system and purge the pump to remove any air bubbles.[14][15]
Poor Resolution / Co-elution - Mobile phase is not optimized for selectivity.- Inappropriate choice of organic solvent or pH.- Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer.- Experiment with a different organic solvent (e.g., switch from acetonitrile to methanol).[1]- Systematically evaluate different mobile phase pH values to alter selectivity.[7]
High Backpressure - Clogged column frit or guard column.- Precipitated buffer in the mobile phase or system.- High viscosity of the mobile phase.- Replace the guard column or filter. Try back-flushing the column (check manufacturer's instructions).- Ensure the buffer is fully soluble in the mobile phase mixture. Flush the system with water to dissolve any salt buildup.[14]- Consider using acetonitrile instead of methanol or increasing the column temperature.[5]
Baseline Noise or Drift - Air bubbles in the detector or pump.- Contaminated mobile phase or reagents.- Incomplete mobile phase mixing.- Degas the mobile phase thoroughly.[5] Purge the pump and detector.- Use high-purity (HPLC-grade) solvents and fresh reagents.[16]- Ensure the mobile phase components are miscible and well-mixed.

Data Presentation

Table 1: Example Mobile Phase Compositions for this compound Analysis

Method TypeMobile Phase AMobile Phase BTypical Gradient
Reversed-Phase HPLC 40 mM Phosphate buffer, pH 7.8[16]Acetonitrile/Methanol/Water (45/45/10)[16]0-57% B in ~18 min[16]
Reversed-Phase HPLC (without derivatization) 2.5 mM Potassium dihydrogen phosphate, pH 2.85AcetonitrileIsocratic: 25:75 (A:B)
Chiral Separation (Crown Ether CSP) Water with 0.5% TFA[10]Acetonitrile/Ethanol with 0.5% TFA[10]Gradient elution

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC

  • Aqueous Phase (Mobile Phase A):

    • Weigh the appropriate amount of a buffer salt (e.g., potassium dihydrogen phosphate) to achieve the desired concentration (e.g., 20 mM).

    • Dissolve the salt in HPLC-grade water.

    • Adjust the pH to the target value (e.g., 3.0) using an acid like phosphoric acid.[3] It is crucial to measure and adjust the pH of the aqueous component before mixing with the organic modifier.[4]

    • If required, add any additives like TFA to the final concentration (e.g., 0.1%).

    • Filter the buffer through a 0.2 µm or 0.45 µm filter to remove particulates.[17]

  • Organic Phase (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol. Filtration may be necessary if it has been stored for a long time.

  • Degassing:

    • Degas both mobile phases before use by sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.[5][17]

  • Storage:

    • Store prepared mobile phases in sealed containers.[5] Aqueous buffers are prone to microbial growth and should ideally be made fresh daily or within 48 hours if refrigerated.[2]

Visualizations

Mobile_Phase_Optimization_Workflow start_node Define Separation Goals (e.g., Resolution, Run Time) process_node process_node decision_node decision_node end_node Final Method A Select Column (e.g., C18) B Choose Initial Mobile Phase (Buffer + ACN/MeOH) A->B C Optimize pH (Screen pH 2.5, 4.0, 6.0) B->C D Is Resolution Adequate? C->D D->B No, Try Different Solvent E Optimize Gradient Profile (Steepness and Time) D->E Yes F Is Peak Shape Good? E->F G Adjust Additives (e.g., TFA, Formic Acid) F->G No (Tailing) H Fine-tune Solvent Ratio (Isocratic or Shallow Gradient) F->H Yes G->H I Final Method Validation H->I

Caption: Workflow for optimizing mobile phase composition.

Troubleshooting_Peak_Tailing problem_node Problem: Peak Tailing cause_node cause_node solution_node solution_node Problem Problem Cause1 Is pH within 1.5 units of pKa? Problem->Cause1 Cause2 Secondary Silanol Interactions? Problem->Cause2 Cause3 Column Contamination? Problem->Cause3 Solution1 Adjust pH away from pKa (e.g., pH < pKa - 2) Cause1->Solution1 Solution2 Add Mobile Phase Modifier (e.g., 0.1% TFA) Cause2->Solution2 Solution3 Flush column with strong solvent or replace column Cause3->Solution3

Caption: Decision tree for troubleshooting peak tailing.

Caption: Ionization states of this compound at different pH values.

References

troubleshooting inconsistent results in aminoadipic acid assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during aminoadipic acid (AAA) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing high background noise or a high signal in my blank samples?

High background noise can mask the true signal from your samples and lead to inaccurate quantification. This issue can arise from several sources, including contaminated reagents, improper sample handling, or issues with the detection instrument.

Troubleshooting Steps:

  • Reagent Contamination:

    • Action: Prepare fresh buffers and solutions using high-purity water and reagents.

    • Tip: Test each new reagent individually to identify the source of contamination.

  • Sample Contamination:

    • Action: Ensure proper sample collection and storage procedures are followed to avoid cross-contamination.

    • Tip: Use new, sterile consumables (e.g., pipette tips, tubes) for each sample.

  • Instrument Settings:

    • Action: Optimize the settings of your detection instrument (e.g., mass spectrometer, plate reader).

    • Tip: For fluorescence-based assays, adjust the gain settings. For mass spectrometry, check for and address any background ions.

Troubleshooting Workflow for High Background Noise

high_background_troubleshooting start High Background Noise Observed check_reagents Check Reagents start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok prepare_fresh Prepare Fresh Reagents reagents_ok->prepare_fresh Contaminated check_sample_handling Review Sample Handling reagents_ok->check_sample_handling Not Contaminated prepare_fresh->check_sample_handling handling_ok Handling OK check_sample_handling->handling_ok improve_handling Implement Aseptic Techniques handling_ok->improve_handling Improper check_instrument Optimize Instrument Settings handling_ok->check_instrument Proper improve_handling->check_instrument instrument_ok Settings OK check_instrument->instrument_ok consult_manual Consult Instrument Manual instrument_ok->consult_manual Suboptimal resolved Issue Resolved instrument_ok->resolved Optimal consult_manual->resolved

Caption: Troubleshooting workflow for high background noise.

Q2: What are the potential causes of low or no signal in my this compound assay?

A weak or absent signal can be due to various factors, from incorrect sample preparation to problems with the assay protocol or reagents.

Troubleshooting Steps:

  • Incorrect Sample Preparation:

    • Action: Review your sample preparation protocol to ensure that the concentration of this compound is within the detection range of the assay.

    • Tip: Consider concentrating your sample if the expected this compound levels are very low.

  • Suboptimal Assay Conditions:

    • Action: Verify that the assay was performed at the recommended temperature and for the correct incubation time.

    • Tip: Optimize incubation times and temperatures for your specific sample type.

  • Reagent Issues:

    • Action: Check the expiration dates of all reagents and ensure they have been stored correctly.

    • Tip: Use a positive control with a known concentration of this compound to confirm that the reagents are working.

Table 1: Common Causes of Low Signal and Recommended Actions

Potential CauseRecommended Action
Sample concentration too lowConcentrate the sample or use a more sensitive assay.
Incorrect incubation time/tempOptimize incubation parameters based on the assay protocol.
Expired or degraded reagentsReplace with fresh, properly stored reagents.
Improper wavelength settingsEnsure the plate reader is set to the correct excitation/emission wavelengths.
Q3: I'm observing significant well-to-well variability. What are the possible reasons?

High variability between replicate wells can compromise the reliability of your results. The source of this variability is often related to pipetting errors, temperature gradients across the plate, or improper mixing.

Troubleshooting Steps:

  • Pipetting Technique:

    • Action: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.

    • Tip: Use a multichannel pipette for adding reagents to multiple wells to improve consistency.

  • Plate Temperature:

    • Action: Allow plates to equilibrate to room temperature before adding reagents.

    • Tip: Use a plate incubator to maintain a consistent temperature throughout the assay.

  • Mixing:

    • Action: Ensure all solutions are thoroughly mixed before being added to the wells.

    • Tip: Gently tap the plate or use a plate shaker to ensure uniform mixing within each well.

Q4: How can I troubleshoot issues with my standard curve?

A reliable standard curve is essential for accurate quantification. Common issues include poor linearity, a low R-squared value, or high variability between replicate standards.

Troubleshooting Steps:

  • Standard Preparation:

    • Action: Prepare fresh standards for each assay. Avoid repeated freeze-thaw cycles.

    • Tip: Use a high-precision balance and calibrated pipettes to prepare your stock solution and serial dilutions.

  • Curve Fit:

    • Action: Ensure you are using the appropriate curve-fitting model for your assay (e.g., linear, 4-parameter logistic).

    • Tip: Exclude any obvious outliers from your standard curve data, but be sure to document and justify their removal.

Decision Tree for Standard Curve Troubleshooting

standard_curve_troubleshooting start Standard Curve Issue check_linearity Poor Linearity (Low R²)? start->check_linearity check_prep Review Standard Preparation check_linearity->check_prep Yes check_variability High Variability in Replicates? check_linearity->check_variability No check_range Adjust Concentration Range check_prep->check_range check_range->check_variability check_pipetting Review Pipetting Technique check_variability->check_pipetting Yes check_signal Low Signal in High Standards? check_variability->check_signal No check_mixing Ensure Proper Mixing check_pipetting->check_mixing check_mixing->check_signal check_reagents Check Reagent Activity check_signal->check_reagents Yes resolved Issue Resolved check_signal->resolved No check_reagents->resolved

Caption: Decision tree for troubleshooting standard curve issues.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Plasma

This protocol outlines a general procedure for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Internal standard (e.g., labeled this compound)

  • Protein precipitation solvent (e.g., methanol with 1% formic acid)

  • Centrifuge

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of cold protein precipitation solvent.

  • Vortex for 30 seconds to mix thoroughly.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Sample Preparation Workflow for LC-MS/MS

sample_prep_workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Protein Precipitation Solvent add_is->add_solvent vortex Vortex to Mix add_solvent->vortex incubate Incubate on Ice vortex->incubate centrifuge Centrifuge incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer end Ready for LC-MS/MS transfer->end

Caption: Workflow for plasma sample preparation for LC-MS/MS.

minimizing the degradation of aminoadipic acid during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of aminoadipic acid (AAA) during long-term storage. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the integrity of your samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability crucial?

This compound is a naturally occurring amino acid that serves as an intermediate in the metabolic pathways of lysine.[1] In biotechnology, it is a key precursor in the biosynthesis of penicillin and cephalosporin-related antibiotics. Its stability is critical because degradation can lead to the formation of impurities, loss of active material, and inaccurate experimental results, particularly in metabolic studies, drug development, and fermentation processes.

Q2: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid α-aminoadipic acid should be stored at -20°C.[2] Product information sheets suggest that when stored as a crystalline solid at this temperature, it can be stable for at least four years.[2] It is also recommended to store it in a dry, well-ventilated area in a tightly sealed container, protected from physical damage.[3][4]

Q3: How should I store this compound in an aqueous solution?

Aqueous solutions of this compound are not recommended for long-term storage. One supplier advises against storing aqueous solutions for more than one day.[2] If a stock solution must be prepared, it is best to use an appropriate solvent (e.g., 1N HCl for higher solubility), purge with an inert gas, and store for the shortest time possible.[2] For biological experiments, fresh solutions should be prepared from a solid stock.

Q4: What substances or conditions are incompatible with this compound?

This compound should not be stored near strong oxidizing agents or strong acids.[3][4][5] Exposure to air, incompatible materials, and excess heat should be avoided to prevent accelerated degradation.[5]

Q5: What is the primary chemical degradation pathway of concern for this compound?

The most common non-oxidative degradation pathway is intramolecular cyclization. This compound can cyclize to form a delta-lactam, specifically 6-oxopiperidine-2-carboxylic acid.[6][7] This reaction involves the formation of a cyclic amide from the molecule's own amino and carboxylic acid groups and can be influenced by factors such as pH and temperature.[7][8]

Section 2: Troubleshooting Guide

Q: I see a new, unexpected peak in the HPLC/LC-MS analysis of my stored this compound solution. What is the likely cause?

A: An unexpected peak, particularly one eluting near the parent compound, is likely the delta-lactam degradation product (6-oxopiperidine-2-carboxylic acid).[6] This occurs via intramolecular cyclization.

  • Verification: Use mass spectrometry (MS) to confirm the identity of the peak. The molecular weight of the lactam (C6H9NO3) is 143.14 g/mol , which is 18.01 g/mol less than this compound (C6H11NO4, 161.16 g/mol ) due to the loss of a water molecule.

  • Solution: Discard the degraded solution and prepare a fresh one from solid material stored under recommended conditions. To prevent this in the future, avoid prolonged storage of aqueous solutions, especially at neutral or high pH.

Q: The pH of my unbuffered aqueous solution of this compound has shifted after storage. What could be the reason?

A: A change in pH can be an indicator of chemical degradation. The formation of the 6-oxopiperidine-2-carboxylic acid lactam consumes both an amine and a carboxylic acid group, which can alter the equilibrium of acidic and basic species in the solution, thereby shifting the pH. Additionally, absorption of atmospheric CO2 can lower the pH of unbuffered solutions.

  • Action: Check the purity of the solution using an analytical method like HPLC. If degradation is confirmed, the solution should be considered compromised.

  • Prevention: Use buffered solutions if compatible with your experimental design and prepare them fresh before use.

Q: My solid this compound appears clumped and is no longer a free-flowing powder. Is it still viable?

A: Clumping is a sign of moisture absorption. While the product may not be fully degraded, the presence of water can accelerate degradation pathways, including lactam formation, even in the solid state over time.

  • Recommendation: It is best to perform a quality control check. Dissolve a small amount and analyze its purity by HPLC or another suitable method. Compare the results against a reference standard or a new lot of the material.

  • Prevention: Always store solid this compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment, at the recommended temperature of -20°C.[2]

Section 3: Data Presentation & Experimental Protocols

Table 1: Summary of Recommended Storage Conditions for this compound
FormTemperatureDurationContainerIncompatible MaterialsAdditional Notes
Solid -20°C[2]≥ 4 years[2]Tightly sealed, original container[3][4]Strong oxidizing agents, strong acids[3][5]Store in a dry, well-ventilated area. Avoid heat and moisture.[3][4]
Aqueous Solution 2-8°C≤ 1 day[2]Sealed vial, purged with inert gas[2]N/AFresh preparation is strongly recommended. Use a buffer if pH stability is critical.
Solubilized Stock (e.g., in 1N HCl) -20°CShort-term (days)Sealed vial, purged with inert gas[2]N/AMinimize freeze-thaw cycles. Dilute into aqueous buffers immediately before use.[2][9]
Protocol: HPLC-Based Stability Indicating Method for this compound

This protocol describes a general method for quantifying this compound and detecting its primary lactam degradant using HPLC with pre-column derivatization and UV detection. Such methods are essential for stability testing.[10][11]

1. Objective: To assess the purity of an this compound sample and quantify its concentration relative to its lactam degradation product.

2. Materials & Reagents:

  • This compound (sample and reference standard)

  • 6-oxopiperidine-2-carboxylic acid (if available as a reference standard)

  • HPLC-grade acetonitrile (ACN) and water

  • Boric acid buffer (pH ~10.2)

  • o-Phthalaldehyde (OPA) derivatizing agent

  • 9-Fluorenylmethyl chloroformate (FMOC) derivatizing agent (for secondary amines, not primary like AAA, but often part of general amino acid kits)[12]

  • Mobile Phase A: Sodium phosphate buffer (e.g., 40 mM, pH 7.8)

  • Mobile Phase B: ACN/Methanol/Water mixture (e.g., 45:45:10 v/v/v)

3. Instrumentation:

  • HPLC system with a gradient pump, autosampler with derivatization capability, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in water or a suitable buffer to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to create calibration standards.

  • For stability samples, dilute them to fall within the calibration range.

5. Automated Pre-Column Derivatization (Typical Autosampler Program):

  • Inject 1 µL of boric acid buffer into the sample.

  • Inject 1 µL of OPA reagent. Mix and allow to react for 1 minute. (OPA reacts with the primary amine of this compound).

  • Inject the derivatized sample onto the column.

6. HPLC Method:

  • Column Temperature: 40°C

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 338 nm for OPA derivatives[12]

  • Injection Volume: 5-10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 98% 2%
    15.0 43% 57%
    18.0 0% 100%
    20.0 0% 100%
    20.1 98% 2%

    | 25.0 | 98% | 2% |

7. Data Analysis:

  • Identify the peak for the derivatized this compound based on the retention time of the reference standard.

  • The lactam degradant will not have a primary amine and thus will not react with OPA. It will either be unretained or not detected at this wavelength. To detect it, a different method (e.g., LC-MS without derivatization) is required. This protocol primarily serves to quantify the remaining parent compound.

  • Calculate the concentration of this compound in the stability samples using the calibration curve generated from the reference standards. The percentage degradation can be calculated by comparing the initial concentration to the concentration at a given time point.

Section 4: Visual Guides and Pathways

Diagram 1: Primary Degradation Pathway of this compound

cluster_main Intramolecular Cyclization (Lactam Formation) AAA This compound (C₆H₁₁NO₄) Lactam 6-Oxopiperidine-2-carboxylic Acid (δ-Lactam, C₆H₉NO₃) AAA->Lactam Spontaneous or Heat/pH Catalyzed H2O + H₂O (Water)

Caption: Intramolecular cyclization of this compound to its delta-lactam.

Diagram 2: Experimental Workflow for a Long-Term Stability Study

prep Sample Preparation (Solid & Solution) storage Place samples in stability chambers (e.g., -20°C, 4°C, 25°C) prep->storage pull Pull Samples at Timepoints (T=0, 1, 3, 6 mo.) storage->pull analysis Analytical Testing (HPLC, LC-MS, pH, Appearance) pull->analysis data Data Analysis (Calculate % Purity, Degradants) analysis->data report Generate Stability Report (Determine Shelf-Life) data->report

Caption: Workflow for conducting a long-term stability study of this compound.

Diagram 3: Troubleshooting Logic for Purity Issues

start Observation: Unexpected analytical result (e.g., new peak, low assay) check_storage Review Storage Conditions (Temp, Duration, Form) start->check_storage is_lactam Is new peak consistent with Lactam MW? (Parent - 18 Da) check_storage->is_lactam confirm_ms Confirm identity with LC-MS is_lactam->confirm_ms Yes re_evaluate Investigate other degradation (e.g., oxidation) or contamination is_lactam->re_evaluate No action_discard Action: Discard compromised stock. Prepare fresh sample. confirm_ms->action_discard

Caption: A logical flowchart for troubleshooting unexpected purity results.

References

Validation & Comparative

A Comparative Analysis of 2-Aminoadipic Acid and Branched-Chain Amino Acids as Predictive Biomarkers for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the quest for early and reliable predictors of type 2 diabetes (T2D), researchers are increasingly turning to metabolomics to identify novel biomarkers. Among the most promising candidates are 2-aminoadipic acid (AAA) and branched-chain amino acids (BCAAs). This guide provides a comprehensive comparison of their performance as diabetes predictors, supported by experimental data, detailed methodologies, and an exploration of their underlying biological pathways. This document is intended for researchers, scientists, and drug development professionals working to advance the understanding and treatment of metabolic diseases.

At a Glance: Predictive Power of AAA and BCAAs

Elevated circulating levels of both 2-aminoadipic acid and branched-chain amino acids have been shown to predict the future risk of developing type 2 diabetes. However, quantitative data from major cohort studies and meta-analyses reveal differences in the magnitude of this risk.

Biomarker CategorySpecific Analyte(s)Study/Analysis TypeKey Finding (Highest vs. Lowest Group)Reference Study
2-Aminoadipic Acid (AAA) 2-Aminoadipic AcidProspective Cohort StudyOdds Ratio (OR): 4.49 (95% CI: 1.86–10.89) for top quartile vs. lowest quartile.[1]Framingham Heart Study[1][2]
Branched-Chain Amino Acids (BCAAs) LeucineMeta-analysisOdds Ratio (OR): 2.25 (95% CI: 1.76–2.87)Systematic Review & Meta-Analysis[3][4]
IsoleucineMeta-analysisOdds Ratio (OR): 2.12 (95% CI: 2.00–2.25)Systematic Review & Meta-Analysis[3][4]
ValineMeta-analysisOdds Ratio (OR): 2.08 (95% CI: 2.04–2.12)Systematic Review & Meta-Analysis[3][4]

Delving into the Mechanisms: Distinct Biological Pathways

A key finding from comparative studies is that circulating levels of AAA and BCAAs are not well-correlated, suggesting they report on distinct pathophysiological pathways leading to diabetes.[2][5]

2-Aminoadipic Acid (AAA): A Modulator of Insulin Secretion

2-aminoadipic acid, an intermediate in lysine metabolism, appears to directly influence pancreatic β-cell function. Experimental studies have shown that AAA enhances insulin secretion from pancreatic β-cell lines, as well as from murine and human islets.[2][5] This suggests that the elevated levels of AAA observed years before the onset of diabetes may represent a compensatory mechanism to maintain glucose homeostasis in the face of developing insulin resistance.[6] The proposed mechanism involves AAA's influence on the transcription of genes critical for insulin production and glucose metabolism within the β-cell.[5]

AAA_Pathway cluster_blood Bloodstream cluster_beta_cell Pancreatic β-Cell Elevated AAA Elevated AAA AAA_entry AAA Elevated AAA->AAA_entry Uptake Gene_Transcription ↑ Transcription (Ins1, Gck, etc.) AAA_entry->Gene_Transcription Insulin_Production ↑ Insulin Production & Secretion Gene_Transcription->Insulin_Production Glucose Homeostasis Glucose Homeostasis Insulin_Production->Glucose Homeostasis BCAA_Pathway cluster_cell Skeletal Muscle Cell Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K_Akt PI3K-Akt Pathway IRS1->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake BCAAs Elevated BCAAs mTORC1 mTORC1 Activation BCAAs->mTORC1 S6K1 S6K1 mTORC1->S6K1 S6K1->IRS1 Inhibitory Phosphorylation Exp_Workflow Cohort 1. Prospective Cohort (e.g., Framingham Heart Study) Collection 2. Baseline Sample Collection (Fasting Plasma/Serum) Cohort->Collection Storage 3. Long-term Storage (-80°C) Collection->Storage Selection 4. Nested Case-Control Selection (Incident Diabetes Cases vs. Matched Controls) Storage->Selection Prep 5. Sample Preparation (Protein Precipitation) Selection->Prep Analysis 6. Metabolite Profiling (LC-MS/MS) Prep->Analysis Data 7. Data Processing & Statistical Analysis Analysis->Data Risk 8. Risk Model Generation (Odds Ratios / Hazard Ratios) Data->Risk

References

The Correlation of Plasma α-Aminoadipic Acid with HbA1c Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the correlation between plasma α-aminoadipic acid (2-AAA) levels and hemoglobin A1c (HbA1c) across different glycemic states. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Data Presentation: Correlation of Plasma 2-AAA and HbA1c

The relationship between plasma 2-AAA and HbA1c is complex and appears to be dependent on an individual's glycemic status. While elevated 2-AAA is a known biomarker for an increased risk of developing type 2 diabetes, its direct correlation with HbA1c, a measure of long-term glycemic control, varies significantly.[1] The following table summarizes the quantitative data from key studies investigating this correlation.

Population Studied Glycemic Status Correlation with HbA1c (r²) p-value Reference Study
Framingham Heart Study ParticipantsNormoglycemic (at baseline)Not significantly correlated (r = 0.05)0.37Wang et al., 2013
HATIM Study ParticipantsInsulin SensitiveNot statistically significant>0.5Stephens et al., 2020[2]
HATIM Study ParticipantsPre-diabetesNot statistically significant>0.5Stephens et al., 2020[2]
HATIM Study ParticipantsType 2 Diabetes0.58<0.0001Stephens et al., 2020[2]

Note: r² represents the coefficient of determination, indicating the proportion of the variance in HbA1c that is predictable from the plasma 2-AAA level.

Experimental Protocols

The accurate measurement of plasma 2-AAA and HbA1c is crucial for correlational studies. The following are detailed methodologies representative of those used in the cited research.

Measurement of Plasma α-Aminoadipic Acid (2-AAA)

The quantification of 2-AAA and other amino acids in plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

1. Sample Preparation:

  • A small volume of plasma (e.g., 100 µL) is mixed with a protein precipitation agent, such as sulfosalicylic acid (e.g., 10 µL of a 30% solution).[3][4]

  • The mixture is vortexed and then centrifuged at high speed (e.g., 12,000 rpm for 5 minutes) to pellet the precipitated proteins.[3][4]

  • An aliquot of the resulting supernatant is diluted with an internal standard solution. The internal standard is a known concentration of an isotopically labeled version of the analyte (e.g., d5-glutamine) to ensure accuracy.[5]

  • The final solution is then injected into the LC-MS/MS system.[3][4]

2. Chromatographic Separation:

  • The diluted supernatant is injected onto a liquid chromatography column (e.g., a mixed-mode or reversed-phase column).

  • A gradient of mobile phases (e.g., ammonium formate in water and acetonitrile) is used to separate the amino acids based on their physicochemical properties.[3]

3. Mass Spectrometric Detection:

  • The separated amino acids are ionized (e.g., using electrospray ionization) and enter the mass spectrometer.

  • The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode, which provides high specificity by selecting for a specific precursor ion (the mass of 2-AAA) and a specific product ion (a fragment of 2-AAA).[3]

  • The concentration of 2-AAA in the sample is determined by comparing its signal intensity to that of the internal standard.

Measurement of Hemoglobin A1c (HbA1c)

HbA1c levels are measured using methods standardized by the National Glycohemoglobin Standardization Program (NGSP) to ensure traceability to the Diabetes Control and Complications Trial (DCCT) reference method.[6][7][8] Common methods include immunoassays and ion-exchange high-performance liquid chromatography (HPLC).

1. Sample Collection and Preparation:

  • Whole blood is collected in EDTA-anticoagulated tubes.

  • For many automated analyzers, an onboard hemolysis step is performed where red blood cells are lysed to release hemoglobin.

2. Immunoassay Method (Turbidimetric Inhibition Immunoassay):

  • The total hemoglobin concentration in the hemolyzed sample is measured spectrophotometrically.

  • Antibodies specific to the glycated N-terminal of the hemoglobin beta-chain are added. The binding of these antibodies to HbA1c is measured, often by a change in turbidity.

  • The HbA1c concentration is calculated as a percentage of the total hemoglobin.

3. Ion-Exchange HPLC Method:

  • The hemolyzed sample is injected into an HPLC system with a cation-exchange column.

  • A buffer gradient is used to separate the different hemoglobin components based on their charge. Since glycation alters the charge of the hemoglobin molecule, HbA1c elutes separately from non-glycated hemoglobin.

  • The different hemoglobin fractions are detected by their absorbance at a specific wavelength (e.g., 415 nm).

  • The HbA1c percentage is calculated from the ratio of the HbA1c peak area to the total hemoglobin peak area.

Visualizations

Experimental Workflow

G cluster_0 Plasma 2-AAA Measurement cluster_1 HbA1c Measurement cluster_2 Data Analysis start_aaa Plasma Sample precip Protein Precipitation (Sulfosalicylic Acid) start_aaa->precip centrifuge_aaa Centrifugation precip->centrifuge_aaa supernatant Supernatant Collection centrifuge_aaa->supernatant dilute Dilution with Internal Standard supernatant->dilute lcms LC-MS/MS Analysis dilute->lcms end_aaa 2-AAA Concentration lcms->end_aaa correlation Correlation Analysis (e.g., Pearson Correlation) end_aaa->correlation start_hba1c Whole Blood Sample (EDTA) hemolysis Hemolysis start_hba1c->hemolysis analysis Immunoassay or Ion-Exchange HPLC hemolysis->analysis end_hba1c HbA1c Percentage analysis->end_hba1c end_hba1c->correlation

Workflow for Correlational Analysis
Signaling Pathway of 2-AAA in Pancreatic β-Cells

G cluster_0 Gene Transcription Regulation aaa α-Aminoadipic Acid (2-AAA) Ins1_Ins2 Ins1, Ins2 (Insulin Production) aaa->Ins1_Ins2 stimulates transcription of Glut2 Glut2 (Glucose Uptake) aaa->Glut2 stimulates transcription of Gck_Pcx Gck, Pcx (Glucose Metabolism) aaa->Gck_Pcx stimulates transcription of Biosynthesis Insulin Biosynthesis Genes aaa->Biosynthesis stimulates transcription of beta_cell Pancreatic β-Cell insulin_secretion Enhanced Insulin Secretion Ins1_Ins2->insulin_secretion Glut2->insulin_secretion Gck_Pcx->insulin_secretion Biosynthesis->insulin_secretion

2-AAA's Influence on Insulin Secretion

Discussion and Conclusion

The data presented reveal a nuanced relationship between plasma 2-AAA and HbA1c. In normoglycemic and prediabetic individuals, there is no significant direct correlation between these two markers.[2] However, in individuals with established type 2 diabetes, a strong positive correlation emerges, with 2-AAA levels accounting for a substantial portion of the variance in HbA1c.[2]

This suggests that while 2-AAA is an early indicator of diabetes risk, its levels may not directly track with glycemic control until later stages of the disease. The lack of correlation in the early stages, despite 2-AAA being a risk marker, could be explained by its potential role as a modulator of glucose homeostasis.[1] Experimental studies have shown that 2-AAA can enhance insulin secretion from pancreatic β-cells by stimulating the transcription of key genes involved in insulin production and glucose metabolism.[9] This suggests a possible compensatory mechanism where, in the early stages of insulin resistance, an increase in 2-AAA might help to maintain normal glucose levels by boosting insulin secretion.

For researchers and drug development professionals, these findings have several implications:

  • Biomarker Utility: Plasma 2-AAA is a valuable biomarker for identifying individuals at high risk for developing type 2 diabetes, potentially years before a diagnosis based on traditional markers like HbA1c.[1]

  • Therapeutic Potential: The insulin secretagogue effect of 2-AAA suggests that the pathways it modulates could be potential targets for novel diabetes therapies.

  • Stratification in Clinical Trials: The correlation between 2-AAA and HbA1c only in diabetic individuals suggests that 2-AAA could be used as a biomarker to stratify patient populations in clinical trials.

References

Assessing Antibody Cross-Reactivity in Immunoassays for Aminoadipic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies in immunoassays designed for the quantification of aminoadipic acid (AAA). Ensuring the specificity of such assays is paramount for obtaining accurate and reliable data in research, diagnostics, and therapeutic development. This document presents a comparative analysis of antibody performance against structurally and metabolically related molecules, supported by detailed experimental protocols and visual workflows.

Introduction to this compound and Immunoassay Specificity

2-Aminoadipic acid is a key intermediate in the metabolism of the essential amino acid lysine.[1] It exists as two stereoisomers, L-aminoadipic acid and D-aminoadipic acid, and has been identified as a potential biomarker for metabolic diseases, including diabetes.[2] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for the sensitive detection of small molecules like this compound.

However, a critical aspect of immunoassay development and validation is the assessment of antibody cross-reactivity.[3] Cross-reactivity occurs when the antibody binds to molecules other than the target analyte, which can lead to inaccurate measurements and misinterpretation of results.[4] This is particularly relevant for small molecules like this compound, where structurally similar compounds are present in biological matrices.

Comparative Analysis of Antibody Cross-Reactivity

The specificity of an anti-aminoadipic acid antibody is determined by its ability to distinguish between this compound and other structurally related molecules. A competitive ELISA is a standard method for quantifying this cross-reactivity.[5] In this assay, the potential cross-reacting molecule competes with a labeled form of this compound for binding to a limited number of antibody sites. The extent of this competition is used to calculate the percentage of cross-reactivity.

Below is a summary of representative cross-reactivity data for a hypothetical monoclonal antibody raised against L-aminoadipic acid. The data is presented as the 50% inhibitory concentration (IC50) and the percentage of cross-reactivity relative to L-aminoadipic acid.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
L-Aminoadipic Acid HOOC-(CH2)3-CH(NH2)-COOH10 100%
D-Aminoadipic AcidHOOC-(CH2)3-CH(NH2)-COOH (D-isomer)2504.0%
L-LysineH2N-(CH2)4-CH(NH2)-COOH> 10,000< 0.1%
L-Glutamic AcidHOOC-(CH2)2-CH(NH2)-COOH8,0000.125%
Adipic AcidHOOC-(CH2)4-COOH> 10,000< 0.1%
Pimelic AcidHOOC-(CH2)5-COOH> 10,000< 0.1%
Glutaric AcidHOOC-(CH2)3-COOH> 10,000< 0.1%
Alpha-Ketoadipic AcidHOOC-(CH2)3-C(=O)-COOH5,0000.2%

Experimental Protocols

A detailed methodology is crucial for the accurate assessment of antibody cross-reactivity. The following is a representative protocol for a competitive ELISA used to generate the data presented above.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials and Reagents:

  • 96-well microtiter plates

  • Anti-L-Aminoadipic Acid Monoclonal Antibody

  • L-Aminoadipic Acid standard

  • Potential cross-reacting compounds (D-Aminoadipic Acid, L-Lysine, L-Glutamic Acid, etc.)

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

2. Plate Coating:

  • Dilute the anti-L-Aminoadipic Acid antibody to a pre-optimized concentration in Coating Buffer.

  • Add 100 µL of the diluted antibody to each well of the 96-well plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

4. Competitive Reaction:

  • Prepare serial dilutions of the L-Aminoadipic Acid standard and each potential cross-reactant in Assay Buffer.

  • In a separate plate or tubes, add 50 µL of each standard or cross-reactant dilution.

  • Add 50 µL of the diluted this compound-HRP conjugate to each well containing the standard or cross-reactant.

  • Incubate for 1 hour at room temperature to allow for competition.

  • Transfer 100 µL of the mixture to the antibody-coated and blocked plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with 200 µL of Wash Buffer per well.

5. Detection:

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

6. Data Acquisition and Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the logarithm of the L-Aminoadipic Acid concentration. A four-parameter logistic curve fit is recommended.

  • For each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of L-Aminoadipic Acid / IC50 of Cross-reactant) x 100

Visualizing Workflows and Pathways

To further clarify the experimental and biological context, the following diagrams illustrate the competitive ELISA workflow and the metabolic pathway of this compound.

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection & Analysis Coat Plate Coat with Anti-AAA Antibody Wash_1 Wash Coat Plate->Wash_1 Block Plate Block with BSA Wash_1->Block Plate Wash_2 Wash Block Plate->Wash_2 Add to Plate Add Mixture to Coated Plate Prepare Analytes Prepare AAA Standard & Cross-Reactants Add Conjugate Add AAA-HRP Conjugate Prepare Analytes->Add Conjugate Incubate Mixture Pre-incubate Mixture Add Conjugate->Incubate Mixture Incubate Mixture->Add to Plate Incubate_Plate Incubate Plate Add to Plate->Incubate_Plate Wash_3 Wash Incubate_Plate->Wash_3 Add Substrate Add TMB Substrate Incubate_Substrate Incubate Add Substrate->Incubate_Substrate Stop Reaction Add Stop Solution Incubate_Substrate->Stop Reaction Read Plate Read Absorbance at 450 nm Stop Reaction->Read Plate Analyze Data Calculate IC50 & % Cross-Reactivity Read Plate->Analyze Data

Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.

G Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate Semialdehyde Aminoadipate Semialdehyde Saccharopine->Aminoadipate Semialdehyde L-Aminoadipic Acid L-Aminoadipic Acid Aminoadipate Semialdehyde->L-Aminoadipic Acid Alpha-Ketoadipic Acid Alpha-Ketoadipic Acid L-Aminoadipic Acid->Alpha-Ketoadipic Acid Glutaryl-CoA Glutaryl-CoA Alpha-Ketoadipic Acid->Glutaryl-CoA Acetyl-CoA Acetyl-CoA Glutaryl-CoA->Acetyl-CoA

Caption: Simplified metabolic pathway of L-lysine degradation to L-aminoadipic acid.

Conclusion

The rigorous assessment of antibody cross-reactivity is a non-negotiable step in the development and validation of immunoassays for this compound. By employing a systematic approach using competitive ELISA, researchers can quantify the specificity of their antibodies and ensure the reliability of their experimental data. The provided protocols and comparative data serve as a valuable resource for scientists and drug development professionals, enabling them to make informed decisions about the suitability of their immunoassays for their intended applications. This diligence is essential for advancing our understanding of the role of this compound in health and disease.

References

performance comparison of different mass spectrometry platforms for aminoadipic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of aminoadipic acid (AAA), a key intermediate in lysine metabolism, is crucial for various fields of study, including inborn errors of metabolism, oncology, and neurological disorders. The selection of an appropriate mass spectrometry (MS) platform is a critical determinant of analytical performance. This guide provides a comprehensive comparison of the most commonly employed high-performance liquid chromatography (HPLC) coupled mass spectrometry platforms—Triple Quadrupole (QQQ), Orbitrap, and Quadrupole Time-of-Flight (Q-TOF)—for the quantitative analysis of this compound.

Performance Comparison at a Glance

The choice between Triple Quadrupole, Orbitrap, and Q-TOF mass spectrometers for this compound analysis hinges on the specific requirements of the study, such as the need for high sensitivity for targeted quantification versus the desire for high-resolution data for untargeted screening.

ParameterTriple Quadrupole (QQQ)OrbitrapQuadrupole Time-of-Flight (Q-TOF)
Principle Tandem mass spectrometry with two mass-filtering quadrupoles for selected reaction monitoring (SRM).High-resolution mass spectrometry (HRMS) using an electrostatic trap to measure mass-to-charge ratios with high accuracy.High-resolution mass spectrometry combining a quadrupole for precursor ion selection and a time-of-flight analyzer for high-resolution mass analysis.
Primary Application Targeted quantification.Targeted and untargeted analysis, metabolomics.Targeted and untargeted analysis, identification of unknowns.
Selectivity High, based on specific precursor-product ion transitions.Very high, based on accurate mass measurement.High, based on accurate mass measurement.
Sensitivity (LOD/LOQ) Excellent, typically in the low nmol/L to pmol/L range for amino acids.Good to excellent, can achieve low nmol/L levels.Good, generally in the nmol/L range.
**Linearity (R²) **Excellent, typically >0.99.Excellent, typically >0.99.Excellent, typically >0.99.
Precision (%CV) Excellent, typically <15%.Excellent, typically <15%.Excellent, typically <15%.
Mass Accuracy Low resolution.High (<5 ppm).High (<5 ppm).
Data Acquisition Targeted (SRM).Full scan and targeted (SIM/PRM).Full scan and targeted.

Note: The performance data presented in this table are representative values for amino acid analysis and may vary depending on the specific instrument, method, and matrix.

Detailed Experimental Protocols

The following sections provide representative experimental methodologies for the analysis of this compound using different mass spectrometry platforms, synthesized from various published studies.

Sample Preparation (General Protocol for Biological Fluids)

A common procedure for preparing biological fluids like plasma or urine for this compound analysis involves protein precipitation.

  • Thawing and Centrifugation: Samples are thawed at room temperature and centrifuged to pellet any particulate matter.

  • Protein Precipitation: An aliquot of the supernatant is mixed with a protein precipitating agent, typically a cold organic solvent like methanol or acetonitrile, often containing an internal standard (e.g., a stable isotope-labeled this compound).

  • Vortexing and Incubation: The mixture is vortexed thoroughly and incubated at a low temperature (e.g., -20°C) to facilitate complete protein precipitation.

  • Centrifugation and Supernatant Collection: The sample is centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the this compound, is carefully collected.

  • Drying and Reconstitution: The supernatant may be dried under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

Liquid Chromatography (Representative Method)

A hydrophilic interaction liquid chromatography (HILIC) method is often employed for the separation of polar analytes like this compound.

  • Column: A HILIC column (e.g., a silica-based column with a polar stationary phase).

  • Mobile Phase A: Aqueous solution with a buffer, such as ammonium formate or ammonium acetate, and an acidic modifier like formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution starting with a high percentage of organic mobile phase (e.g., 80-90% B) and gradually increasing the aqueous mobile phase to elute the polar compounds.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: The column is usually maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.

Mass Spectrometry Parameters

For targeted quantification of this compound, a triple quadrupole mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

  • SRM Transition: A specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). The transition is highly specific to this compound.

  • Collision Energy: The energy applied in the collision cell is optimized to maximize the intensity of the chosen product ion.

  • Dwell Time: The time spent monitoring each SRM transition is set to ensure an adequate number of data points across the chromatographic peak for accurate quantification.

An Orbitrap mass spectrometer can be used for both targeted and untargeted analysis of this compound.

  • Ionization Mode: ESI in positive or negative ion mode.

  • Acquisition Mode:

    • Full Scan: The instrument acquires high-resolution mass spectra over a defined mass range, allowing for the detection of all ions within that range. This compound is then quantified by extracting the ion chromatogram corresponding to its accurate mass.

    • Parallel Reaction Monitoring (PRM): Similar to SRM on a QQQ, a precursor ion is selected by the quadrupole, fragmented in a collision cell, and the full fragment ion spectrum is acquired at high resolution by the Orbitrap. This provides high selectivity and confirmation of the analyte's identity.

  • Resolution: A high resolution (e.g., 70,000 FWHM) is typically used to ensure high mass accuracy and selectivity.

A Q-TOF instrument also provides high-resolution data suitable for both targeted and untargeted analysis.

  • Ionization Mode: ESI in positive or negative ion mode.

  • Acquisition Mode:

    • TOF-MS (Full Scan): Similar to the Orbitrap's full scan mode, the instrument acquires high-resolution mass spectra. Quantification is performed by extracting the ion chromatogram of the accurate mass of this compound.

    • Product Ion Scan: A precursor ion is selected by the quadrupole and fragmented, with the resulting fragment ions being analyzed by the TOF mass analyzer to generate a high-resolution product ion spectrum.

  • Mass Accuracy: The instrument is calibrated to provide high mass accuracy, typically below 5 ppm, which aids in the confident identification of this compound.

Mandatory Visualization

The following diagrams illustrate the metabolic context of this compound and a typical experimental workflow for its analysis.

Lysine Degradation Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase alpha_Ketoglutarate alpha-Ketoglutarate alpha_Ketoglutarate->Saccharopine Aminoadipate_semialdehyde L-alpha-Aminoadipate-semialdehyde Saccharopine->Aminoadipate_semialdehyde Saccharopine dehydrogenase Aminoadipic_acid L-alpha-Aminoadipic acid Aminoadipate_semialdehyde->Aminoadipic_acid Aminoadipate-semialdehyde dehydrogenase

Caption: Metabolic pathway of L-lysine degradation to L-alpha-aminoadipic acid.

Experimental Workflow for this compound Analysis Sample Biological Sample (Plasma, Urine) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC Liquid Chromatography (HILIC) Preparation->LC MS Mass Spectrometry (QQQ, Orbitrap, or Q-TOF) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: A typical experimental workflow for the quantification of this compound.

clinical utility of aminoadipic acid compared to traditional renal function markers

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of 2-aminoadipic acid with traditional renal function markers reveals its potential as a valuable tool for researchers, scientists, and drug development professionals. This guide provides an objective analysis of its performance, supported by experimental data and detailed methodologies.

In the quest for more sensitive and specific biomarkers of renal function, 2-aminoadipic acid (2-AAA), an intermediate in the lysine degradation pathway, has emerged as a promising candidate. This guide delves into the clinical utility of 2-AAA compared to established markers such as serum creatinine (sCr), blood urea nitrogen (BUN), estimated glomerular filtration rate (eGFR), and cystatin C.

Performance of Renal Function Markers: A Comparative Look

The clinical utility of a renal biomarker is determined by its ability to accurately reflect the glomerular filtration rate (GFR), the gold standard for assessing kidney function. While traditional markers are widely used, they each have limitations that can impact their accuracy. 2-AAA presents a potential alternative or complementary marker, with studies indicating its levels are significantly elevated in chronic renal failure[1][2].

MarkerAdvantagesDisadvantages
2-Aminoadipic Acid (2-AAA) - Elevated in chronic renal failure[1][2]. - Marker of protein carbonyl oxidation, reflecting a key pathophysiological process in kidney disease[1][2].- Limited number of direct comparative studies against traditional markers. - Not yet widely available in clinical laboratories.
Serum Creatinine (sCr) - Widely available and inexpensive. - Included in standard eGFR equations.- Influenced by muscle mass, diet, and age. - May not be sensitive for detecting early-stage kidney disease.
Blood Urea Nitrogen (BUN) - Widely available and included in routine blood panels.- Influenced by protein intake, hydration status, and liver function. - Less specific for kidney function than creatinine.
Estimated GFR (eGFR) - Provides a more comprehensive assessment of kidney function than sCr or BUN alone. - Widely used for staging chronic kidney disease.- Accuracy depends on the equation used and the patient population. - Can be inaccurate at the extremes of age and muscle mass.
Cystatin C - Less influenced by muscle mass, age, and diet compared to creatinine. - May be a more sensitive marker for early kidney dysfunction.- More expensive than creatinine. - Can be affected by inflammation, thyroid dysfunction, and corticosteroid use.

The Biological Role of 2-Aminoadipic Acid in Renal Pathophysiology

2-aminoadipic acid is a product of the breakdown of the essential amino acid lysine. This process, known as lysine degradation, occurs through two primary pathways: the saccharopine pathway and the pipecolic acid pathway. Both of these pathways converge to produce 2-AAA. In the context of renal health, elevated levels of 2-AAA are thought to reflect increased protein oxidation, a key feature of the cellular stress and damage that occurs in chronic kidney disease[1][2].

Lysine_Degradation_Pathway Lysine Degradation to 2-Aminoadipic Acid Lysine Lysine Saccharopine_Pathway Saccharopine Pathway (Mitochondria) Lysine->Saccharopine_Pathway Pipecolic_Acid_Pathway Pipecolic Acid Pathway (Peroxisomes/Cytosol) Lysine->Pipecolic_Acid_Pathway Saccharopine Saccharopine Saccharopine_Pathway->Saccharopine Lysine-ketoglutarate reductase Pipecolic_Acid Pipecolic Acid Pipecolic_Acid_Pathway->Pipecolic_Acid alpha_ketoglutarate α-Ketoglutarate alpha_ketoglutarate->Saccharopine alpha_aminoadipic_semialdehyde α-Aminoadipic Semialdehyde Saccharopine->alpha_aminoadipic_semialdehyde Saccharopine dehydrogenase Two_AAA 2-Aminoadipic Acid (2-AAA) alpha_aminoadipic_semialdehyde->Two_AAA Aminoadipate-semialdehyde dehydrogenase Pipecolic_Acid->alpha_aminoadipic_semialdehyde Protein_Oxidation Protein Carbonyl Oxidation Two_AAA->Protein_Oxidation Marker of

Lysine degradation pathways leading to 2-AAA formation.

Experimental Protocols for Marker Quantification

Accurate and reproducible measurement of renal biomarkers is essential for their clinical utility. The following sections outline the methodologies for the quantification of 2-AAA and traditional renal function markers.

Quantification of 2-Aminoadipic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A common method for the quantification of 2-AAA in biological samples involves GC-MS. This technique offers high sensitivity and specificity.

  • Sample Preparation:

    • Hydrolysis: For protein-bound 2-AAA, samples (e.g., plasma, tissue) are first subjected to acid hydrolysis to release the amino acid.

    • Purification: The hydrolysate is then purified using solid-phase extraction to remove interfering substances.

    • Derivatization: The purified sample is derivatized to increase the volatility and thermal stability of 2-AAA for GC analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

    • Mass Spectrometer: An Agilent 5977A MSD (or equivalent) operating in electron ionization (EI) mode.

    • Detection: Selected ion monitoring (SIM) is used to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized 2-AAA. Key product ion signals for the trifluoroacetyl methyl ester derivative of 2-aminoadipic acid are at m/z = 226 and 253[2].

Quantification of Traditional Renal Function Markers

The measurement of traditional renal function markers is typically performed using automated clinical chemistry analyzers.

  • Serum Creatinine: Commonly measured using the Jaffe reaction (alkaline picrate method) or enzymatic methods.

  • Blood Urea Nitrogen: Measured using enzymatic methods that quantify the amount of ammonia produced from the hydrolysis of urea by urease.

  • Cystatin C: Measured using immunoturbidimetric or immunonephelometric assays.

Experimental Workflow for Comparative Analysis

To objectively compare the performance of 2-AAA with traditional markers, a well-designed experimental workflow is crucial.

Experimental_Workflow Workflow for Comparing Renal Biomarkers Patient_Cohort Patient Cohort (e.g., CKD patients, healthy controls) Sample_Collection Sample Collection (Serum/Plasma, Urine) Patient_Cohort->Sample_Collection GFR_Measurement Gold Standard GFR Measurement (e.g., Iohexol clearance) Patient_Cohort->GFR_Measurement AAA_Analysis 2-AAA Quantification (GC-MS or LC-MS/MS) Sample_Collection->AAA_Analysis Traditional_Analysis Traditional Marker Quantification (Automated Analyzers) Sample_Collection->Traditional_Analysis Data_Analysis Statistical Analysis AAA_Analysis->Data_Analysis Traditional_Analysis->Data_Analysis GFR_Measurement->Data_Analysis Performance_Metrics Performance Metrics - Sensitivity & Specificity - ROC Curve Analysis - Correlation with mGFR Data_Analysis->Performance_Metrics

A typical experimental workflow for biomarker comparison.

Conclusion

While traditional markers of renal function are deeply entrenched in clinical practice, 2-aminoadipic acid shows promise as a biomarker that may provide additional insights into the pathophysiology of kidney disease. Its association with protein oxidation suggests it could reflect a different aspect of renal injury compared to markers that primarily reflect filtration. Further large-scale clinical studies are warranted to directly compare the diagnostic and prognostic utility of 2-AAA with established markers and to validate standardized analytical methods for its routine measurement. For researchers and professionals in drug development, exploring 2-AAA could open new avenues for understanding kidney disease and for the development of novel therapeutic interventions.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CLEVELICE, OH – A comprehensive evaluation of urinary 2-aminoadipic acid (AAA) as a biomarker for oxidative stress reveals its potential as a valuable tool for researchers, scientists, and drug development professionals. This guide provides an objective comparison of urinary AAA with established oxidative stress markers, supported by experimental data and detailed methodologies, to facilitate informed decisions in clinical and preclinical research.

Introduction to Urinary Biomarkers of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and diabetes. The non-invasive nature of urine collection makes urinary biomarkers particularly attractive for monitoring systemic oxidative stress. This guide focuses on urinary 2-aminoadipic acid, a product of protein oxidation, and compares its utility with three well-established urinary biomarkers of oxidative damage: 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA damage, F2-Isoprostanes for lipid peroxidation, and malondialdehyde (MDA) for lipid peroxidation.

Comparative Analysis of Urinary Oxidative Stress Biomarkers

While direct head-to-head comparative studies are limited, the existing literature provides valuable insights into the performance of each biomarker. The following table summarizes quantitative data from various studies to offer a comparative overview. It is important to note that these values can vary significantly based on the study population, analytical method, and units of measurement.

BiomarkerAnalyte TypeTypical Normal Range (Urine)Fold Change in Disease States (Examples)Analytical Method(s)Key AdvantagesKey Limitations
2-Aminoadipic Acid (AAA) Protein OxidationNot well-established; varies with age and health status.Increased in aging, diabetes, and sepsis.[1][2]LC-MS/MSStable end-product of lysine oxidation, reflecting chronic protein damage.[3]Newer biomarker, less established than others; potential confounding by diet.
8-hydroxy-2'-deoxyguanosine (8-OHdG) DNA Damage2.7 - 43.9 ng/mg creatinine[4][5]Elevated in various cancers, atherosclerosis, and diabetes.[5][6][7]ELISA, LC-MS/MS, GC-MSWidely studied and validated marker of oxidative DNA damage.Can be influenced by DNA repair rates, which vary among individuals.[7]
F2-Isoprostanes Lipid Peroxidation~1.5 - 2.0 ng/mg creatinine[8][9]Elevated in prostate cancer and associated with aging.[8][9]GC-MS, LC-MS/MS, ELISAConsidered a reliable and sensitive marker of in vivo lipid peroxidation.Levels can be influenced by fatty acid intake.
Malondialdehyde (MDA) Lipid Peroxidation~0.1 - 1.5 µM[10]Elevated in diabetes and various inflammatory conditions.[10][11]HPLC, SpectrophotometrySimple and cost-effective to measure.Less specific than other markers; can be influenced by diet.[12]

Signaling Pathway of 2-Aminoadipic Acid Formation

The formation of 2-aminoadipic acid is a multi-step process initiated by the oxidative deamination of lysine residues in proteins, a key event in protein carbonyl formation. This pathway is exacerbated under conditions of oxidative stress.

Oxidative Stress and Lysine Catabolism ROS Reactive Oxygen Species (ROS) Lysine Lysine Residue ROS->Lysine Oxidative Deamination Protein Protein (with Lysine residues) Protein->Lysine Allysine Allysine (α-aminoadipic-δ-semialdehyde) Lysine->Allysine Oxidation AAA 2-Aminoadipic Acid (AAA) Allysine->AAA Further Oxidation Urine Urinary Excretion AAA->Urine

Figure 1. Signaling pathway of 2-aminoadipic acid formation under oxidative stress.

Experimental Workflow for Biomarker Analysis

The accurate quantification of these urinary biomarkers is critical for their application in research. The following diagram illustrates a general experimental workflow for the analysis of urinary oxidative stress markers.

Experimental Workflow for Urinary Biomarker Analysis Sample Urine Sample Collection Pretreatment Sample Pre-treatment (e.g., filtration, hydrolysis) Sample->Pretreatment Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Pretreatment->Extraction Analysis Instrumental Analysis (LC-MS/MS, GC-MS, HPLC, ELISA) Extraction->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification (against standard curve) Data->Quantification Result Result Interpretation Quantification->Result

Figure 2. General experimental workflow for urinary biomarker analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different studies.

Measurement of Urinary 2-Aminoadipic Acid (LC-MS/MS)

This method provides high sensitivity and specificity for the quantification of 2-aminoadipic acid.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

    • To 100 µL of supernatant, add an internal standard (e.g., ¹³C₅,¹⁵N₁-2-aminoadipic acid).

    • Precipitate proteins by adding 400 µL of ice-cold methanol, vortex, and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 2-aminoadipic acid from other urinary components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-aminoadipic acid and its internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of 2-aminoadipic acid.

    • Calculate the concentration of 2-aminoadipic acid in the urine samples based on the peak area ratio to the internal standard and the standard curve.

    • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Measurement of Urinary 8-hydroxy-2'-deoxyguanosine (ELISA)

This immunoassay is a common and relatively high-throughput method for 8-OHdG quantification.

  • Sample Preparation:

    • Centrifuge urine samples at 2,000 x g for 10 minutes to remove sediment.

    • Dilute the urine samples (e.g., 1:20) with the assay buffer provided in the ELISA kit.

  • ELISA Procedure (Competitive Assay):

    • Add standards and diluted urine samples to the wells of a microplate pre-coated with an 8-OHdG antibody.

    • Add a fixed amount of horseradish peroxidase (HRP)-conjugated 8-OHdG to each well.

    • Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a TMB substrate solution to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of 8-OHdG in the sample.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 8-OHdG in the samples from the standard curve.

    • Normalize the results to urinary creatinine concentration.[4][13][14]

Measurement of Urinary F2-Isoprostanes (GC-MS)

Gas chromatography-mass spectrometry is considered the gold standard for F2-isoprostane analysis due to its high accuracy and specificity.[15][16][17][18]

  • Sample Preparation and Extraction:

    • Add an internal standard (e.g., [²H₄]-8-iso-PGF2α) to the urine sample.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the F2-isoprostanes.

    • Elute the F2-isoprostanes from the SPE cartridge.

  • Derivatization:

    • Convert the F2-isoprostanes to pentafluorobenzyl (PFB) esters to improve their volatility and detection by GC-MS.

    • Further derivatize the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for separating F2-isoprostane isomers.

    • Mass Spectrometer: Operated in negative ion chemical ionization (NICI) mode for high sensitivity.

    • Selected Ion Monitoring (SIM): Monitor the characteristic ions for the derivatized F2-isoprostanes and the internal standard.

  • Quantification:

    • Generate a standard curve using known amounts of an F2-isoprostane standard.

    • Quantify the F2-isoprostanes in the samples based on the peak area ratio to the internal standard and the standard curve.

    • Normalize the results to urinary creatinine concentration.[19]

Measurement of Urinary Malondialdehyde (HPLC)

This method involves the derivatization of MDA to a fluorescent or UV-absorbing compound for sensitive detection.[20]

  • Sample Preparation and Derivatization:

    • Mix the urine sample with a thiobarbituric acid (TBA) solution.

    • Heat the mixture (e.g., at 95°C for 60 minutes) to form the MDA-TBA adduct, which is a pink-colored chromophore.

    • Cool the samples and centrifuge to remove any precipitate.

  • HPLC Analysis:

    • Chromatographic System: An HPLC system with a UV-Vis or fluorescence detector.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: Monitor the absorbance at ~532 nm or fluorescence at an excitation of ~530 nm and emission of ~550 nm for the MDA-TBA adduct.

  • Quantification:

    • Prepare a standard curve using a standard solution of MDA (e.g., from 1,1,3,3-tetraethoxypropane).

    • Calculate the concentration of MDA in the urine samples based on the peak area and the standard curve.

    • Normalize the results to urinary creatinine concentration.[21][12]

Conclusion and Future Directions

Urinary 2-aminoadipic acid is an emerging biomarker of protein oxidation with significant potential for assessing oxidative stress, particularly in the context of chronic diseases like diabetes. While established markers such as 8-OHdG, F2-isoprostanes, and MDA have been more extensively studied, AAA offers a unique window into the long-term consequences of oxidative damage to proteins.

The primary limitation in the field is the lack of direct comparative studies that simultaneously evaluate these biomarkers in the same patient cohorts. Such studies are crucial to establish the relative sensitivity, specificity, and clinical utility of urinary AAA in relation to other markers of oxidative stress. Future research should focus on these head-to-head comparisons to provide a clearer picture of the optimal urinary biomarker panel for different research and clinical applications.

This guide provides a foundational understanding of the current landscape of urinary oxidative stress biomarkers, with a focus on the promising but less-established marker, 2-aminoadipic acid. By providing detailed protocols and a comparative framework, we aim to empower researchers to incorporate these valuable tools into their studies and advance our understanding of the role of oxidative stress in health and disease.

References

A Head-to-Head Comparison: GC-MS vs. LC-MS/MS for Aminoadipic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aminoadipic acid, a key intermediate in lysine metabolism and a potential biomarker for metabolic diseases, is crucial. The choice of analytical technique is paramount for achieving reliable and robust results. This guide provides a detailed head-to-head comparison of two powerful mass spectrometry-based methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.

This comparison guide delves into the experimental protocols, quantitative performance, and workflows of both techniques, supported by experimental data to aid in selecting the most suitable method for your research needs.

Quantitative Performance at a Glance

ParameterLC-MS/MS for α-Aminoadipic AcidGC-MS for Amino Acids (General)
Linearity Range 1 - 500 µmol/L[1][2]Typically in the low µM to mM range, dependent on derivatization and analyte.
Accuracy Average concentration within ±20% of nominal concentration[3]Generally high, with accuracy depending on the derivatization efficiency and the use of appropriate internal standards.
Precision (%RSD) <20%[1]Intra- and inter-day precision are generally below 15%.
Limit of Quantification (LOQ) The lowest value on the calibration curve with bias and %CV within ±20%[3]. A specific LOQ of 5 µM in plasma has been reported[4].In the low µM range, often dependent on the derivatization reagent used.
Sample Volume As low as 10 µL of plasma[5].Typically requires 50-100 µL of plasma or serum.
Derivatization Not required for direct analysis[1][2].Mandatory.[]

The Metabolic Context: Lysine Degradation Pathway

This compound is a crucial intermediate in the degradation of the essential amino acid, lysine. Understanding its position in this metabolic pathway is vital for interpreting analytical results in various biological contexts.

Lysine Degradation Pathway Lysine Degradation Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_Aminoadipic_semialdehyde α-Aminoadipic semialdehyde Saccharopine->Alpha_Aminoadipic_semialdehyde Alpha_Aminoadipic_acid α-Aminoadipic acid Alpha_Aminoadipic_semialdehyde->Alpha_Aminoadipic_acid Alpha_Ketoadipic_acid α-Ketoadipic acid Alpha_Aminoadipic_acid->Alpha_Ketoadipic_acid Glutaryl_CoA Glutaryl-CoA Alpha_Ketoadipic_acid->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA LC_MS_MS_Workflow LC-MS/MS Workflow for this compound Sample Plasma Sample Protein_Precipitation Protein Precipitation (Sulfosalicylic Acid) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution (with Internal Standard) Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (Mixed-Mode Column) Supernatant_Transfer->LC_Separation MS_MS_Detection Tandem Mass Spectrometry (ESI+, SRM Mode) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis & Quantification MS_MS_Detection->Data_Analysis GC_MS_Workflow GC-MS Workflow for this compound Sample Plasma/Serum Sample Deproteinization Deproteinization (Methanol/Water) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Drying Drying of Supernatant Centrifugation->Drying Derivatization Two-Step Derivatization (e.g., Silylation) Drying->Derivatization GC_Separation Gas Chromatography (Capillary Column) Derivatization->GC_Separation MS_Detection Mass Spectrometry (EI, SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

2-Aminoadipic Acid: A Novel Biomarker for Insulin Resistance Compared to Traditional Markers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, identifying early and reliable markers of insulin resistance is paramount for developing effective therapeutics against type 2 diabetes and related metabolic disorders. This guide provides an objective comparison of 2-aminoadipic acid (AAA), an emerging biomarker, with established markers of insulin resistance, supported by experimental data and detailed methodologies.

Introduction to 2-Aminoadipic Acid (AAA)

2-aminoadipic acid is an intermediate in the metabolism of the essential amino acid lysine.[1] Recent large-scale metabolomics studies, most notably the Framingham Heart Study, have identified circulating AAA as a strong, independent predictor of future diabetes risk.[2][3][4][5][6] Individuals with elevated plasma AAA concentrations have been shown to have a significantly higher risk of developing type 2 diabetes, with this association detectable up to 12 years before the clinical onset of the disease.[2][3][4][6] This guide will delve into the quantitative association of AAA with insulin resistance, compare its performance with other biomarkers, and elucidate its potential mechanistic roles.

Quantitative Comparison of Biomarkers for Insulin Resistance

The following tables summarize the quantitative data from key studies, comparing the association of 2-aminoadipic acid with other markers of insulin resistance and their predictive value for developing type 2 diabetes.

BiomarkerAssociation with Future Diabetes (Odds Ratio per SD increment)Key FindingsStudy Population
2-Aminoadipic Acid (AAA) 1.60 Individuals in the top quartile of plasma AAA had a >4-fold increased risk of developing diabetes.[2][3][4][6]Framingham Heart Study
Fasting Insulin Not explicitly reported as OR per SD, but strongly associated with diabetes risk.A well-established marker of insulin resistance.Multiple Studies
HOMA-IR Not explicitly reported as OR per SD, but strongly associated with diabetes risk.A widely used index of insulin resistance.Multiple Studies
Fasting Glucose Strongly associated with diabetes risk.A primary diagnostic criterion for diabetes.Multiple Studies
Body Mass Index (BMI) Associated with diabetes risk.A key risk factor for insulin resistance and type 2 diabetes.Multiple Studies

Table 1: Predictive Value of Biomarkers for Future Type 2 Diabetes. This table highlights the significant predictive power of 2-aminoadipic acid for the future development of type 2 diabetes as observed in the Framingham Heart Study.

BiomarkerCorrelation with 2-Aminoadipic Acid (r-value)p-valueStudy Population
Fasting Insulin 0.25<0.001Framingham Heart Study
HOMA-IR 0.24<0.001Framingham Heart Study
2-hour Glucose (OGTT) 0.140.006Framingham Heart Study
Branched-Chain Amino Acids (BCAAs) Not well correlated-Framingham Heart Study
Aromatic Amino Acids Not well correlated-Framingham Heart Study

Table 2: Correlation of 2-Aminoadipic Acid with Other Markers of Insulin Resistance. This table demonstrates the moderate but statistically significant correlation of AAA with established markers of insulin resistance, suggesting it may reflect a distinct pathophysiological pathway.[2][3][6][7]

Signaling Pathways and Mechanistic Roles of 2-Aminoadipic Acid

2-aminoadipic acid appears to play a dual role in glucose homeostasis, acting as both a biomarker of dysregulation and a potential modulator of key metabolic pathways.

Stimulation of Insulin Secretion in Pancreatic β-Cells

Experimental studies have shown that AAA can directly stimulate insulin secretion from pancreatic β-cells.[2][3][4][6] This effect is thought to be mediated by its influence on cellular metabolism, potentially increasing the ATP/ADP ratio, which leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium, a key trigger for insulin exocytosis.[8][9][10][11]

AAA 2-Aminoadipic Acid Metabolism Increased β-cell Metabolism AAA->Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion

Figure 1. Proposed mechanism of 2-aminoadipic acid-stimulated insulin secretion in pancreatic β-cells.

Regulation of Adipocyte Function

In adipocytes, AAA has been shown to stimulate lipolysis and thermogenesis. This is mediated through the activation of the β3-adrenergic receptor (β3AR) signaling pathway, leading to the upregulation of key thermogenic genes such as PGC1α and UCP1.[1][12][13]

AAA 2-Aminoadipic Acid B3AR β3-Adrenergic Receptor AAA->B3AR AC Adenylyl Cyclase B3AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL PGC1a_UCP1 PGC1α / UCP1 Upregulation PKA->PGC1a_UCP1 Lipolysis Lipolysis HSL->Lipolysis Thermogenesis Thermogenesis PGC1a_UCP1->Thermogenesis

Figure 2. 2-aminoadipic acid signaling in adipocytes via the β3-adrenergic receptor pathway.

Experimental Protocols

Measurement of 2-Aminoadipic Acid in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of AAA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆,¹⁵N₂-Lysine).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for AAA and the internal standard. For AAA, a common transition is m/z 162.1 -> 116.1.

    • Data Analysis: Quantify AAA concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Methanol) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Dry Down (Nitrogen) Centrifuge->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

A Comparative Guide to the Saccharopine and Pipecolic Acid Pathways in Lysine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary lysine degradation pathways: the saccharopine and pipecolic acid pathways. Understanding the distinct roles, tissue specificity, and metabolic intermediates of these pathways is crucial for research in areas ranging from inborn errors of metabolism to neuroscience and immunology. This document presents quantitative data from comparative metabolomics studies, detailed experimental protocols, and visual diagrams of the metabolic routes.

Overview of Lysine Catabolism: Two Divergent Routes

Lysine, an essential amino acid, is catabolized in mammals through two main pathways that differ in their primary tissue location and initial enzymatic steps. The saccharopine pathway is the predominant route for lysine degradation in peripheral tissues, particularly the liver, and occurs within the mitochondria.[1][2][3] In contrast, the pipecolic acid pathway is the major catabolic route in the brain and is primarily located in the peroxisomes and cytoplasm.[1][2] Both pathways ultimately converge at the intermediate α-aminoadipic semialdehyde (AASA), which is in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[1][4]

Comparative Metabolomics Data

While comprehensive, direct comparisons of metabolite flux through both pathways are limited, studies have provided quantitative insights into the relative activity and metabolite concentrations in different contexts. The following tables summarize key findings from comparative metabolomics analyses.

MetaboliteCondition/TissueFold Change/ObservationPathway ImplicatedReference
SaccharopineMouse Plasma (2h post L-lysine injection)3-fold increaseSaccharopine
α-Aminoadipic acidMouse Plasma (2h post L-lysine injection)24-fold increaseSaccharopine
Pipecolic acidMouse Plasma (2h post L-lysine injection)3.4-fold increasePipecolic Acid / Saccharopine
SaccharopineRat Plasma (Osteoarthritis model)Significantly increasedSaccharopine[5]
2-Aminoadipic acidRat Plasma (Osteoarthritis model)Significantly increasedSaccharopine[5]
Pipecolic acidRat Plasma (Osteoarthritis model)No consistent changePipecolic Acid[5]

Table 1: Changes in Lysine Metabolite Levels in Animal Models. This table highlights the dynamic changes in key intermediates of the saccharopine and pipecolic acid pathways in response to lysine loading and in a disease model.

SpeciesTissueL-Pipecolic Acid Degradation Rate (pmol/min/mg protein)L-Lysine Degradation (Saccharopine Pathway)Reference
RatKidney0.11Effective in all species[6]
MouseKidney0.31Effective in all species[6]
MonkeyKidney3.0Effective in all species[6]
HumanKidney6.5Effective in all species[6]
Guinea-pigKidney101Effective in all species[6]
RabbitKidney106Effective in all species[6]

Table 2: Comparative Rates of L-Pipecolic Acid and L-Lysine Degradation in Kidney Tissue of Various Species. This table illustrates the significant species-specific variation in the capacity of the pipecolic acid pathway, while the saccharopine pathway is consistently effective.[6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the saccharopine and pipecolic acid pathways.

saccharopine_pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-Ketoglutarate Reductase (LKR) alpha_KG α-Ketoglutarate alpha_KG->Saccharopine Glutamate Glutamate Saccharopine->Glutamate AASA α-Aminoadipic semialdehyde (AASA) Saccharopine->AASA Saccharopine Dehydrogenase (SDH) P6C Δ¹-Piperideine-6- carboxylate (P6C) AASA->P6C Spontaneous cyclization AAA α-Aminoadipic acid AASA->AAA AAS Dehydrogenase (ALDH7A1) P6C->AASA

Caption: The Saccharopine Pathway of Lysine Degradation.

pipecolic_acid_pathway Lysine L-Lysine KAC α-Keto-ε-aminocaproic acid (KAC) Lysine->KAC Lysine Transaminase? P2C Δ¹-Piperideine-2- carboxylate (P2C) KAC->P2C Spontaneous cyclization Pipecolic_Acid L-Pipecolic Acid P2C->Pipecolic_Acid Peroxisomal Reductase P6C Δ¹-Piperideine-6- carboxylate (P6C) Pipecolic_Acid->P6C Pipecolate Oxidase AASA α-Aminoadipic semialdehyde (AASA) P6C->AASA Spontaneous equilibrium AASA->P6C

Caption: The Pipecolic Acid Pathway of Lysine Degradation.

Experimental Protocols

Accurate comparative metabolomic analysis of the saccharopine and pipecolic acid pathways requires meticulous sample preparation and sensitive analytical techniques. The following are generalized protocols for the extraction and analysis of lysine metabolites from biological samples.

Protocol 1: Metabolite Extraction from Plasma/Serum

Objective: To extract small molecule metabolites, including lysine, saccharopine, and pipecolic acid, from plasma or serum for LC-MS/MS analysis.

Materials:

  • Plasma or serum samples, stored at -80°C.

  • Ice-cold methanol.

  • Ice-cold acetonitrile.

  • Vortex mixer.

  • Refrigerated centrifuge (4°C).

  • Microcentrifuge tubes.

Procedure:

  • Thaw frozen plasma/serum samples on ice.

  • For every 100 µL of plasma/serum, add 400 µL of ice-cold methanol (or a 3:1 acetonitrile:water mixture).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new microcentrifuge tube.

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of Lysine Metabolites

Objective: To separate and quantify lysine and its metabolites using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Reversed-phase C18 column.

Reagents:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

LC Gradient:

  • A typical gradient would start with a low percentage of Mobile Phase B (e.g., 2-5%), hold for 1-2 minutes, then ramp up to a high percentage (e.g., 95-100%) over 5-10 minutes to elute the analytes. The column is then washed with high organic phase and re-equilibrated to the initial conditions.

Mass Spectrometry Parameters:

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific metabolites. Precursor and product ion pairs for each metabolite must be optimized.

  • Example MRM transitions (to be optimized for the specific instrument):

    • Lysine: e.g., m/z 147.1 -> 84.1

    • Saccharopine: e.g., m/z 277.1 -> 146.1

    • Pipecolic Acid: e.g., m/z 130.1 -> 84.1

    • α-Aminoadipic acid: e.g., m/z 162.1 -> 74.1

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative metabolomics study of the saccharopine and pipecolic acid pathways.

experimental_workflow Sample_Collection Sample Collection (e.g., Plasma, Brain Tissue) Metabolite_Extraction Metabolite Extraction (Protein Precipitation) Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (Targeted Metabolomics) Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Comparative Analysis) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis & Interpretation Statistical_Analysis->Pathway_Analysis

Caption: A typical experimental workflow for comparative metabolomics.

Conclusion

The saccharopine and pipecolic acid pathways represent two distinct and tissue-specific routes for lysine catabolism. The saccharopine pathway is the primary route in the liver, while the pipecolic acid pathway is predominant in the brain. Comparative metabolomic studies, although still emerging, are beginning to shed light on the relative contributions of these pathways in health and disease. The methodologies and data presented in this guide provide a foundation for researchers to further investigate the intricate regulation and functional significance of lysine metabolism. Future studies employing stable isotope tracing will be invaluable in precisely quantifying the metabolic flux through each pathway under various physiological and pathological conditions.

References

validation of serum aminoadipic acid as a biomarker for predicting pre-diabetes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The early identification of individuals at risk for developing type 2 diabetes, a state known as pre-diabetes, is a critical global health priority. While traditional biomarkers such as fasting glucose and HbA1c are widely used, their predictive power can be limited. Emerging evidence points to serum 2-aminoadipic acid (2-AAA), a metabolite of the lysine degradation pathway, as a promising novel biomarker for predicting the onset of pre-diabetes and type 2 diabetes. This guide provides an objective comparison of serum 2-AAA with established and other investigational biomarkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area of study.

Performance of Pre-Diabetes Biomarkers: A Comparative Analysis

The predictive utility of a biomarker is determined by its ability to accurately distinguish between individuals who will and will not develop a specific condition. Key metrics for this evaluation include odds ratios (OR), sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC-ROC). The following tables summarize the performance of serum 2-aminoadipic acid and its alternatives in predicting pre-diabetes.

BiomarkerStudy Population/ContextKey FindingsOdds Ratio (OR) [95% CI]
Serum 2-Aminoadipic Acid (2-AAA) Framingham Heart StudyIndividuals with 2-AAA concentrations in the top quartile had a greater than 4-fold increased risk of developing diabetes.[1][2][3] The association remained significant even after adjusting for other known risk factors.4.16 [1.26–13.8] for highest vs. lowest quartile in cases diagnosed ≥8 years after baseline.[4]
Hemoglobin A1c (HbA1c) Multi-center studyAt a cut-off of 5.7%, HbA1c showed moderate sensitivity and specificity for identifying pre-diabetes.[1]Not directly reported as an odds ratio for pre-diabetes prediction in the provided results.
Branched-Chain Amino Acids (BCAAs) Meta-analysis of 15 studiesElevated levels of valine, leucine, and isoleucine were significantly associated with pre-diabetes.[5][6][7]Not reported as a single odds ratio for the composite BCAA score in the provided results.
Aromatic Amino Acids (AAAs) Chinese Population StudyValine and tyrosine were identified as amino acids that could independently improve the risk reclassification for incident type 2 diabetes.[8]Not directly reported as an odds ratio for a composite AAA score in the provided results.

Table 1: Odds Ratios for Pre-Diabetes Prediction. This table compares the odds ratios of developing pre-diabetes associated with elevated levels of different biomarkers. A higher odds ratio indicates a stronger association with the risk of disease.

BiomarkerSensitivitySpecificityAUC-ROCStudy Population/Context
Serum 2-Aminoadipic Acid (2-AAA) Data not availableData not availableData not availableDirect sensitivity and specificity data for 2-AAA in predicting pre-diabetes were not found in the provided search results.
Hemoglobin A1c (HbA1c) 45.7%76.4%0.641At a cut-off of 5.7% for pre-diabetes.[1]
Fasting Plasma Glucose (FPG) 71.3%85.3%0.853For diabetes diagnosis, indicating good predictive ability.[1]
Alanine & Valine (Amino Acids) Not specifiedNot specified0.73 & 0.72 (adjusted for age and BMI)A study in a Kazakh population identified an inverse relationship between these amino acids and pre-diabetes risk.[2]

Table 2: Sensitivity, Specificity, and AUC-ROC for Pre-Diabetes Prediction. This table presents the diagnostic performance of various biomarkers. Sensitivity measures the proportion of actual positives correctly identified, while specificity measures the proportion of actual negatives correctly identified. The AUC-ROC value represents the overall diagnostic accuracy of the test.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the validation of any biomarker. Below are detailed methodologies for the measurement of serum 2-aminoadipic acid and a general workflow for its analysis.

Measurement of Serum 2-Aminoadipic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of small molecules like 2-AAA in biological matrices.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum, add 400 µL of a cold protein precipitation solution (e.g., acetonitrile or methanol containing an internal standard).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant for analysis.

2. Chromatographic Separation:

  • Column: A reverse-phase C18 column or a specialized amino acid analysis column is typically used.

  • Mobile Phase: A gradient elution is employed using two mobile phases. For example:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: The gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: The column is maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of 2-AAA.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for 2-AAA and its internal standard.

    • Precursor Ion (m/z): The mass-to-charge ratio of the protonated 2-AAA molecule.

    • Product Ion (m/z): A characteristic fragment ion of 2-AAA generated by collision-induced dissociation.

  • Data Analysis: The concentration of 2-AAA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-AAA.

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry serum Serum Sample precipitation Protein Precipitation (Acetonitrile/Methanol) serum->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection Injection supernatant->injection column Chromatographic Separation (C18 Column) injection->column elution Gradient Elution column->elution ionization Electrospray Ionization (ESI) elution->ionization detection MRM Detection ionization->detection analysis Data Analysis detection->analysis

Experimental workflow for serum 2-AAA measurement.

Signaling Pathways and Logical Relationships

The biological rationale for a biomarker is crucial for its acceptance and clinical utility. 2-Aminoadipic acid is believed to play a direct role in glucose homeostasis, primarily by modulating insulin secretion from pancreatic β-cells.

Experimental studies have shown that 2-AAA treatment enhances insulin secretion from pancreatic β-cell lines, as well as from murine and human islets.[1][2] The proposed mechanism involves the upregulation of key genes involved in insulin production and glucose metabolism within the β-cells.

G cluster_pancreas Pancreatic β-Cell AAA 2-Aminoadipic Acid (2-AAA) Gene_Expression ↑ Gene Expression (Insulin, Glucokinase) AAA->Gene_Expression modulates Insulin_Secretion ↑ Insulin Secretion Gene_Expression->Insulin_Secretion leads to Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis regulates

Proposed signaling pathway of 2-AAA in insulin secretion.

Conclusion

Serum 2-aminoadipic acid has emerged as a strong and independent predictor of pre-diabetes. The foundational study from the Framingham Heart Study demonstrated a significant association between elevated 2-AAA levels and the future risk of developing diabetes.[1][2][3] Unlike branched-chain and aromatic amino acids, 2-AAA appears to represent a distinct pathophysiological pathway. Its proposed mechanism of action, involving the enhancement of insulin secretion, provides a plausible biological basis for its predictive value.

While the odds ratios for 2-AAA are compelling, further research is needed to establish standardized cut-off values and to comprehensively evaluate its sensitivity, specificity, and AUC-ROC in diverse populations. Direct head-to-head comparison studies with established biomarkers like HbA1c and fasting glucose are also warranted to fully delineate its clinical utility. The detailed experimental protocol for its measurement using LC-MS/MS provides a robust and reproducible method for its quantification in research and clinical settings. For researchers and drug development professionals, 2-aminoadipic acid represents a promising avenue for improving early risk assessment for pre-diabetes and for the development of novel therapeutic interventions.

References

comparing the gliotoxic potency of L-aminoadipic acid across different cell types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gliotoxic potency of L-α-aminoadipic acid (L-AAA), a glutamate analog known for its selective toxicity to glial cells. The information presented herein is compiled from experimental data to assist researchers in understanding its differential effects across various glial cell populations.

Comparative Gliotoxic Potency of L-α-Aminoadipic Acid

L-α-aminoadipic acid has been widely utilized as a tool to specifically ablate astrocytes in experimental settings, both in vitro and in vivo.[1][2] Its toxicity is most pronounced and well-documented in astrocytes. Evidence suggests that other glial cells, such as oligodendrocytes and Müller cells, are also susceptible, although there is a notable lack of direct quantitative comparisons across all glial cell types in the literature.

The following table summarizes the observed effects of L-AAA on different glial cell types based on available studies. It is important to note that experimental conditions such as cell origin, culture type, L-AAA concentration, and exposure duration vary between studies, making direct comparisons challenging.

Cell TypeSpeciesL-AAA ConcentrationExposure DurationObserved Gliotoxic EffectsReference
Astrocytes Mouse (Cerebellum)0.10 mM40 hoursKaryopyknosis in 50% of astrocytes.[3]
Rat (Cortical)1 mM24-72 hoursIncreased DNA laddering (apoptosis), significant cell death at 48-72 hours.[4]
Rat (Cortical/Cerebellar)0.35–1.4 mMNot SpecifiedDecreased GFAP expression, cell damage, and death.[5]
Oligodendrocytes Rat/Rabbit (Retina)Not Specified (High Conc.)Not SpecifiedMarked swelling.[6]
Müller Cells Rat/Rabbit (Retina)Not Specified (High Conc.)Not SpecifiedMarked swelling and necrosis.[6]
Microglia Rat/Rabbit (Retina)Not Specified (High Conc.)Not SpecifiedNo changes observed.[6]
Schwann Cells Not ApplicableNot ApplicableNot ApplicableNo direct studies on L-AAA toxicity were identified in the conducted search.

Key Observations:

  • Astrocytes are highly susceptible to L-AAA-induced toxicity, with effects ranging from morphological changes to apoptotic cell death.[3][4][5] The L-isomer is significantly more potent than the D-isomer.[7]

  • Studies on retinal tissue indicate that oligodendrocytes and Müller cells also exhibit cytotoxic responses, primarily cellular swelling.[6]

  • In the same retinal study, microglia appeared resistant to the toxic effects of L-AAA.[6]

  • There is a significant gap in the literature regarding the direct toxic effects of L-AAA on Schwann cells .

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning L-AAA gliotoxicity, primarily focusing on astrocyte cultures where protocols are most extensively described.

Primary Astrocyte Culture and L-AAA Treatment

This protocol is a composite based on methodologies for studying L-AAA toxicity in dissociated cell cultures.

  • Cell Dissociation and Plating:

    • Cerebella or cortices are dissected from postnatal day 1-2 mice or rats.

    • The tissue is mechanically and enzymatically dissociated (e.g., using trypsin and DNase).

    • Cells are plated onto poly-L-lysine-coated culture dishes or flasks.

    • Cultures are maintained in a suitable medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 incubator.

  • L-AAA Treatment:

    • Prepare a stock solution of L-α-aminoadipic acid in a buffered salt solution or culture medium.

    • Once astrocyte cultures reach a desired confluency (e.g., after 7-10 days in vitro), replace the existing medium with a fresh medium containing the desired final concentration of L-AAA (e.g., 0.1 mM to 1 mM).

    • Control cultures receive a vehicle-only medium.

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

Assessment of Cell Viability and Toxicity
  • Morphological Assessment:

    • At the end of the treatment period, examine the cells under a phase-contrast microscope.

    • Look for morphological signs of toxicity, such as cell swelling, rounding, detachment, and the appearance of pyknotic nuclei (condensed and shrunken).[3]

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific binding with a blocking solution (e.g., normal goat serum).

    • Incubate with a primary antibody against an astrocyte-specific marker like Glial Fibrillary Acidic Protein (GFAP).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize using a fluorescence microscope to assess astrocyte morphology and number.[1]

  • Apoptosis Assay (DNA Laddering):

    • Harvest cells after L-AAA treatment.

    • Extract genomic DNA using a suitable kit or protocol.

    • Run the extracted DNA on an agarose gel.

    • Visualize the DNA under UV light. The appearance of a "ladder" of DNA fragments is indicative of apoptosis.[4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Assessing Gliotoxicity

G Experimental Workflow for L-AAA Gliotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Primary Glial Cell Culture (e.g., Astrocytes) Treatment Treat Cells with L-AAA (Varying Concentrations/Durations) Culture->Treatment Prepare_LAAA Prepare L-AAA Stock Solution Prepare_LAAA->Treatment Incubation Incubate for Defined Period (e.g., 24-72 hours) Treatment->Incubation Morphology Morphological Assessment (Phase Contrast Microscopy) Incubation->Morphology Viability Cell Viability/Toxicity Assay (e.g., MTT, LDH, Apoptosis Assay) Incubation->Viability Immunostain Immunocytochemistry (e.g., for GFAP) Incubation->Immunostain

Caption: A typical workflow for investigating L-AAA's effects on glial cells in vitro.

Proposed Signaling Pathway for L-AAA-Induced Astrocyte Toxicity

G Proposed Mechanism of L-AAA Toxicity in Astrocytes LAAA_ext L-AAA (extracellular) Glut_Transporter Na+-dependent Glutamate Transporter LAAA_ext->Glut_Transporter Uptake LAAA_int L-AAA (intracellular) Glut_Transporter->LAAA_int GS Glutamine Synthetase LAAA_int->GS Inhibition Protein_Synth Protein Synthesis LAAA_int->Protein_Synth Inhibition Stress_Response Stress Protein Induction (e.g., HSP70) Protein_Synth->Stress_Response Lack of induction Apoptosis Apoptosis Protein_Synth->Apoptosis Contributes to CellDeath Astrocyte Cell Death Apoptosis->CellDeath

Caption: L-AAA enters astrocytes via glutamate transporters, inhibiting key enzymes and leading to apoptosis.

References

Safety Operating Guide

Navigating the Disposal of Aminoadipic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical waste management is paramount for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance on the proper disposal procedures for aminoadipic acid, a key reagent in various research applications.

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is crucial. The primary goal is to contain the spill and prevent exposure to personnel and the surrounding environment.

Experimental Protocol for Spill Cleanup:

  • Ensure Proper Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilate the Area: If the spill occurs in an enclosed space, ensure adequate ventilation.

  • Contain the Spill:

    • For dry spills: Carefully sweep up the solid material, taking care to avoid generating dust. Place the collected material into a clean, dry, and properly labeled, closed container for disposal.[1][2]

    • For wet spills: Use an inert absorbent material to contain the spill. Vacuum or shovel the absorbed material into a suitable, labeled container for disposal.[2]

  • Decontaminate the Area: After removing the bulk of the spill, wash the affected area with copious amounts of water.[2] Prevent the runoff from entering drains if possible.[2]

Disposal Procedures for this compound Waste

The disposal of this compound requires careful consideration of federal, state, and local regulations.[2][3] While some sources provide a straightforward disposal route, it is critical to recognize that regulations can vary significantly.

One specific institutional guideline from the University of Wisconsin-Madison lists DL-alpha-Aminoadipic acid for disposal via the sanitary sewer.[4] However, other safety data sheets (SDS) caution against allowing the product to reach sewage systems.[5] This discrepancy highlights the importance of consulting with your institution's environmental health and safety (EHS) department and reviewing local regulations.

Quantitative Data Summary:

Currently, publicly available safety data sheets for this compound do not provide specific quantitative data for disposal, such as concentration limits for sewer disposal or parameters for incineration. Disposal decisions are primarily guided by regulatory frameworks.

ParameterQuantitative DataSource
Concentration for SewerNot specifiedConsult local regulations and institutional EHS guidelines.
pH Range for DisposalNot specifiedNeutralization may be required based on local wastewater regulations.
Incineration TemperatureNot specifiedTo be determined by the licensed waste disposal facility.
Landfill ClassificationNot specifiedDependent on whether the waste is classified as hazardous by local regulations.

Decision-Making Workflow for Disposal

The following diagram outlines a logical workflow for determining the appropriate disposal procedure for this compound waste in your laboratory.

start Start: Aminoadipic Acid Waste check_local_regs Consult Institutional EHS & Local Regulations start->check_local_regs is_sewer_allowed Is Sanitary Sewer Disposal Permitted? check_local_regs->is_sewer_allowed sewer_disposal Dispose via Sanitary Sewer is_sewer_allowed->sewer_disposal Yes package_for_pickup Package and Label Waste for Professional Disposal is_sewer_allowed->package_for_pickup No end_sewer End sewer_disposal->end_sewer waste_pickup Arrange for Pickup by Licensed Waste Contractor package_for_pickup->waste_pickup end_contractor End waste_pickup->end_contractor

Caption: Decision workflow for this compound disposal.

Container Disposal:

Empty containers that held this compound may retain chemical residues and should be treated as hazardous until properly decontaminated. Do not reuse these containers.[2][3] They should be disposed of in the same manner as the unused product.[3]

By adhering to these procedures and consulting with the appropriate safety and regulatory bodies, researchers can ensure the safe and compliant disposal of this compound waste, fostering a secure and responsible laboratory environment.

References

Comprehensive Safety Protocol for Handling Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Aminoadipic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound may cause skin, eye, and respiratory tract irritation.[1][2][3][4][5] Although its toxicological properties have not been fully investigated, it is crucial to handle it with caution to minimize exposure.[1]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is detailed below. This equipment must be worn at all times when the chemical is in use.

Protection Area Required Equipment Specification & Guidance
Eye & Face Chemical Safety Goggles, Face ShieldGoggles are required for protection against splashes and vapors.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[7][8] Eyewear must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[7] Disposable nitrile gloves are suitable for incidental contact but must be changed immediately after contamination.[6] Always wash hands after removing gloves.
Body Laboratory CoatA clean, fully buttoned lab coat is mandatory to protect skin and personal clothing from contamination.[8][9]
Respiratory NIOSH-approved RespiratorUse only in a well-ventilated area.[2][10] If dust or aerosols may be generated, or if ventilation is inadequate, a NIOSH-approved respirator is required.[5] Users must be properly trained and fit-tested for respirator use.[11]
Footwear Closed-toe ShoesShoes must fully cover the feet to protect against spills.[8]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a safety data sheet (SDS) for this compound is accessible.

  • Verify that an eyewash station and safety shower are unobstructed and functional.

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust generation.[2][10]

  • Assemble all necessary equipment and reagents before handling the chemical.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.[11]

  • Don chemical safety goggles and any additional face protection.

  • Put on the appropriate chemical-resistant gloves.[10]

3. Handling this compound:

  • Handle the substance carefully to avoid creating dust.[5]

  • If weighing, do so within a fume hood or ventilated enclosure.

  • Keep the container tightly closed when not in use.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][2] Do not ingest or inhale.[1]

4. Post-Handling & Cleanup:

  • Wash hands thoroughly with soap and water after handling is complete.[2]

  • Decontaminate all work surfaces and equipment used.

  • Remove contaminated clothing immediately and wash it before reuse.[1][2]

  • Remove PPE in the correct order to avoid cross-contamination before leaving the laboratory.[11]

Emergency and First Aid Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation or a rash occurs, get medical advice.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek medical aid.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person and get medical aid immediately.[2]

  • Spills: Clean up spills immediately.[1] For small spills, sweep up or absorb the material with an inert substance, and place it into a suitable, closed container for disposal.[1][2] Ensure the area is well-ventilated.[1]

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Collect waste material in a clean, dry, and properly labeled, sealed container.[1]

  • Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[2]

  • Do not dispose of it down the drain or with general laboratory trash.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_response Phase 3: Response & Cleanup cluster_disposal Phase 4: Disposal prep Review SDS & Verify Safety Equipment ppe Don Required PPE: Lab Coat, Goggles, Gloves prep->ppe handle Handle this compound in Ventilated Area ppe->handle spill_check Spill Occurs? handle->spill_check spill_protocol Execute Spill Protocol: Evacuate, Contain, Clean spill_check->spill_protocol  Yes cleanup Decontaminate Workspace & Equipment spill_check->cleanup No   spill_protocol->cleanup waste Collect Waste in Sealed, Labeled Container cleanup->waste dispose Dispose via Approved Chemical Waste Stream waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.